Product packaging for Thiol-PEG4-alcohol(Cat. No.:CAS No. 90952-27-5)

Thiol-PEG4-alcohol

Cat. No.: B1588946
CAS No.: 90952-27-5
M. Wt: 210.29 g/mol
InChI Key: GKKYNULPAQDGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiol-PEG4-alcohol is a useful research compound. Its molecular formula is C8H18O4S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O4S B1588946 Thiol-PEG4-alcohol CAS No. 90952-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKYNULPAQDGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440360
Record name Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90952-27-5
Record name Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90952-27-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-alcohol (also known as 11-Mercapto-3,6,9-trioxaundecan-1-ol). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, owing to its discrete polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity, and its terminal thiol and hydroxyl groups that allow for versatile conjugation strategies. This document details a reliable synthesis protocol, purification methodologies, and key characterization data to assist researchers in the successful production and application of this important molecule.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for assessing the quality and purity of the synthesized compound.

Table 1: Physicochemical Properties and Purity of this compound

ParameterValueReference
Molecular Formula C₈H₁₈O₄S[1][2]
Molecular Weight 210.29 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Purity (by GC) ≥95% to 99.85%[1][2][3]
Storage Conditions -20°C, under an inert atmosphere (e.g., nitrogen or argon)[3]

Chemical Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process starting from the readily available tetraethylene glycol. The first step involves the selective activation of one of the terminal hydroxyl groups via tosylation. The subsequent step introduces the thiol functionality by reacting the tosylated intermediate with a thiolating agent. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Monotosylation cluster_1 Step 2: Thiolation TEG Tetraethylene Glycol reaction1 Reaction at 0°C to rt TEG->reaction1 TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->reaction1 Base Base (e.g., NaOH or Pyridine) Base->reaction1 Solvent1 Solvent (e.g., THF/Water or DCM) Solvent1->reaction1 TEG_Ts Tetraethylene Glycol Monotosylate reaction2 Reflux TEG_Ts->reaction2 reaction1->TEG_Ts Thiourea (B124793) Thiourea Thiourea->reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->reaction2 Hydrolysis Hydrolysis (e.g., NaOH) hydrolysis_step Reflux Hydrolysis->hydrolysis_step Thiol_PEG4_OH This compound intermediate intermediate reaction2->intermediate Isothiouronium Salt Intermediate intermediate->hydrolysis_step hydrolysis_step->Thiol_PEG4_OH

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Mercaptotetraethylene glycol)

This protocol is adapted from a literature procedure and outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Tetraethylene Glycol Monotosylate

  • Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and water.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Slowly add a solution of sodium hydroxide (B78521) (NaOH) (0.33 equivalents) in water to the reaction mixture while stirring.

  • Addition of Tosyl Chloride: Add a solution of p-toluenesulfonyl chloride (TsCl) (0.1 equivalents) in THF dropwise to the cooled solution. The slow addition is crucial to favor the formation of the monotosylated product.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Pour the reaction mixture into deionized water. Extract the aqueous layer with dichloromethane (B109758) (DCM). Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tetraethylene glycol monotosylate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound from Tetraethylene Glycol Monotosylate

  • Reaction Setup: Combine the crude tetraethylene glycol monotosylate (1 equivalent) and thiourea (1.06 equivalents) in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.

  • First Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon) and maintain for 24 hours. This forms the isothiouronium salt intermediate.

  • Cooling and Hydrolysis: After 24 hours, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3 equivalents) in a 9:1 (v/v) mixture of absolute ethanol and water.

  • Second Reflux: Heat the mixture to reflux under an inert atmosphere for 3 hours to hydrolyze the intermediate and form the free thiol.

  • Acidification and Isolation: Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid. Filter to remove any precipitated salts and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

Purification Process

The crude this compound is purified using flash column chromatography on silica (B1680970) gel to remove unreacted starting materials, byproducts, and any remaining salts. The purification workflow is illustrated below.

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Elution Elution with Ethyl Acetate (B1210297)/Ethanol Gradient Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. A common eluent for this compound is a mixture of ethyl acetate and absolute ethanol, often in a 10:1 ratio. A gradient elution may be employed for better separation.

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. A suitable stain for visualization on TLC is potassium permanganate.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear to pale yellow oil. A typical reported yield for the final product after purification is around 83.3%.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The spectrum should show characteristic signals for the ethylene (B1197577) glycol backbone protons (typically a complex multiplet between 3.5 and 3.8 ppm), the methylene (B1212753) protons adjacent to the thiol group (a doublet of triplets around 2.70 ppm), and the thiol proton itself (a triplet around 1.62 ppm).

    • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the carbons in the PEG chain and the carbon bearing the thiol group.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound (210.29 g/mol ).

  • Chromatography:

    • Gas Chromatography (GC): GC can be used to assess the purity of the final product. Commercial suppliers often report purities of ≥95% to over 99% as determined by GC.[1][2][3]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for purity assessment and can be used to separate the target compound from impurities.

This guide provides a solid foundation for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and solvents involved in these procedures. The specific reaction conditions and purification parameters may require optimization based on the scale of the synthesis and the desired final purity.

References

An In-Depth Technical Guide to the Hydrophilicity of Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Thiol-PEG4-alcohol (HS-(CH₂)₂-(OCH₂CH₂)₄-OH). While direct quantitative data for this specific molecule is not extensively published, this document synthesizes available information on its expected behavior, provides analogous data from similar short-chain polyethylene (B3416737) glycol (PEG) thiols, and details the experimental protocols for characterizing its hydrophilicity.

This compound is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.[1][2] Its core value lies in the combination of a terminal thiol group, which allows for covalent attachment to noble metal surfaces (like gold) or maleimide-functionalized molecules, and a tetraethylene glycol (PEG4) spacer capped with a hydroxyl group.[2][3][4] This PEG4 spacer is the primary determinant of the molecule's hydrophilicity, rendering surfaces and conjugated molecules more water-soluble and biocompatible.[3]

Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₁₈O₄S[3]
Molecular Weight ~210.3 g/mol [3]
CAS Number 90952-27-5[3]
Appearance Liquid[5]

Quantitative Assessment of Hydrophilicity

Water Solubility

The presence of the four ethylene (B1197577) glycol repeat units makes this compound highly soluble in aqueous solutions.[3][6] Short-chain PEGs are known for their high water solubility.[7][8] While a precise value in g/L is not published, it is expected to be miscible or at least highly soluble in water and other polar organic solvents.[9]

Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity (hydrophobicity). A negative LogP value indicates hydrophilicity. While an experimentally determined LogP for this compound is not available, a calculated LogP (cLogP) can be estimated using computational tools. Given its structure with a short alkyl chain and a hydrophilic PEG chain, the cLogP is expected to be negative, signifying its preference for the aqueous phase. For comparison, related short-chain functionalized PEGs exhibit negative LogP values.

CompoundEstimated/Analogous LogPNotes
This compound< 0 (Predicted)The hydrophilic PEG chain is expected to dominate over the short alkyl and thiol components.
Related Short-Chain PEG-thiolsNegative valuesStudies on similar molecules indicate a hydrophilic character.[10]
Water Contact Angle of Self-Assembled Monolayers (SAMs)

When this compound is used to form a self-assembled monolayer on a gold surface, the resulting surface is expected to be highly hydrophilic. The water contact angle is a direct measure of this property, with lower angles indicating greater hydrophilicity. For oligo(ethylene glycol)-terminated alkanethiols, the water contact angle is influenced by the packing density and conformation of the OEG chains.

SurfaceAdvancing Water Contact Angle (θ°)Reference
SAM of HS(CH₂)₁₁(OCH₂CH₂)₆OH on Gold< 10°[11]
SAM of HS(CH₂)₁₅CONH−(CH₂CH₂)₆−H on Gold~38-40°[7]
SAM of a related OEG-thiol on Gold~30-40°[8][12]
Expected for this compound SAM on Gold < 40° Inferred from the behavior of similar short-chain OEG-thiols. The high density and hydration of the PEG chains create a hydrophilic surface.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the hydrophilicity of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is adapted from the shake-flask method, a standard procedure for LogP determination.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Ultrapure water (pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

  • Vortex mixer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the aqueous phase (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully collect a sample from both the aqueous and the n-octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method. Since this compound lacks a strong chromophore, derivatization or a universal detection method like Charged Aerosol Detection (CAD) with HPLC may be necessary.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of P: LogP = log10(P)

Measurement of Water Contact Angle of a this compound SAM on Gold

This protocol describes the formation of a self-assembled monolayer (SAM) and the subsequent measurement of its wettability.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • This compound

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Contact angle goniometer

  • Ultrapure water

Procedure:

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with ultrapure water and then with ethanol.

    • Dry the substrate under a stream of nitrogen.

  • SAM Formation:

    • Prepare a dilute solution of this compound in anhydrous ethanol (e.g., 1 mM).

    • Immerse the clean, dry gold substrate in the thiol solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).

    • After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen.

  • Contact Angle Measurement:

    • Place the SAM-modified substrate on the stage of the contact angle goniometer.

    • Dispense a small droplet of ultrapure water (typically 1-5 µL) onto the surface.

    • Use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-air) interface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

Logical and Experimental Workflows

The hydrophilicity of this compound is a critical attribute in its application for the surface modification of nanoparticles, particularly in the context of drug delivery and diagnostics. A hydrophilic surface prevents nanoparticle aggregation in biological media and reduces non-specific protein adsorption (bio-fouling), thereby increasing circulation time and biocompatibility.

Workflow for Nanoparticle Functionalization and Hydrophilicity Characterization

The following diagram illustrates the workflow for functionalizing gold nanoparticles (AuNPs) with this compound and subsequently characterizing the impact on their hydrophilicity and stability.

Nanoparticle_Functionalization_Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Hydrophilicity & Stability Characterization cluster_outcome Desired Outcomes AuNP_Synth Gold Nanoparticle Synthesis Functionalization Incubate AuNPs with This compound AuNP_Synth->Functionalization PEG_Solution Prepare this compound Solution PEG_Solution->Functionalization Purification Purify Functionalized AuNPs (e.g., Centrifugation) Functionalization->Purification DLS Dynamic Light Scattering (DLS) (Size & Aggregation) Purification->DLS Zeta Zeta Potential (Surface Charge) Purification->Zeta Protein_Adsorption Protein Adsorption Assay (e.g., UV-Vis, SDS-PAGE) Purification->Protein_Adsorption Stability_Assay Colloidal Stability Assay (in biological media) Purification->Stability_Assay Reduced_Aggregation Reduced Aggregation DLS->Reduced_Aggregation Increased_Hydrophilicity Increased Hydrophilicity Zeta->Increased_Hydrophilicity Reduced_Protein_Adsorption Reduced Protein Adsorption Protein_Adsorption->Reduced_Protein_Adsorption Stability_Assay->Reduced_Aggregation Improved_Biocompatibility Improved Biocompatibility Reduced_Aggregation->Improved_Biocompatibility Reduced_Protein_Adsorption->Improved_Biocompatibility

Caption: Workflow for AuNP functionalization and characterization.

This workflow demonstrates how the inherent hydrophilicity of this compound is transferred to the nanoparticle surface, leading to improved properties for biomedical applications.

Impact of Hydrophilicity on Protein Adsorption

The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the surface of a material, which physically prevents the close approach of proteins. Furthermore, the tightly bound water molecules within the PEG layer are entropically unfavorable to be displaced by adsorbing proteins. This combined effect significantly reduces non-specific protein adsorption.

Protein_Adsorption_Mechanism cluster_surface Surface Properties cluster_protein Protein Interaction cluster_outcome Outcome Hydrophilic_Surface Hydrophilic Surface (this compound SAM) Hydration_Layer Structured Water Layer Hydrophilic_Surface->Hydration_Layer attracts Steric_Hindrance Steric Hindrance (Flexible PEG Chains) Hydrophilic_Surface->Steric_Hindrance provides Reduced_Adsorption Reduced Non-Specific Protein Adsorption Hydration_Layer->Reduced_Adsorption prevents displacement Steric_Hindrance->Reduced_Adsorption physically blocks Protein Protein in Solution Protein->Reduced_Adsorption

Caption: Mechanism of reduced protein adsorption on a PEGylated surface.

References

An In-Depth Technical Guide to Thiol-PEG4-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-alcohol, a heterobifunctional linker, is a cornerstone in modern bioconjugation and drug delivery research. Its unique structure, featuring a terminal thiol group and a hydroxyl group separated by a hydrophilic tetraethylene glycol (PEG) spacer, offers remarkable versatility for covalently linking molecules and modifying surfaces. The thiol group provides a reactive handle for attachment to maleimides, gold surfaces, and other thiol-reactive moieties, while the hydroxyl group can be further functionalized or used as a point of attachment. The PEG spacer enhances aqueous solubility and reduces non-specific protein binding, making it an ideal component in complex biological systems. This guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications, and detailed experimental protocols.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application. The key quantitative data for this molecule are summarized in the table below.

PropertyValueReference
Chemical Formula C8H18O4S[1][2]
Molecular Weight 210.29 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity Typically >95% (can be up to 98.24%)[1][2]
Storage Conditions -20°C, stored under an inert atmosphere (e.g., nitrogen)[1][2]

Key Applications and Experimental Protocols

This compound is a versatile tool with broad applications in bioconjugation, nanotechnology, and pharmacology. This section details its primary uses and provides specific experimental protocols.

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs). This process, often referred to as PEGylation, imparts a hydrophilic shell to the nanoparticles, which enhances their stability in biological media and reduces clearance by the reticuloendothelial system.

Experimental Protocol: Functionalization of Citrate-Capped Gold Nanoparticles

This protocol describes the ligand exchange process for functionalizing pre-synthesized citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO or ethanol at a concentration of 1-10 mg/mL.

  • Incubation: To the citrate-capped AuNP solution, add the this compound solution to achieve a final concentration that provides a significant molar excess of the thiol linker relative to the surface area of the AuNPs. A common starting point is a concentration of 10-100 µM.

  • Ligand Exchange: Gently mix the solution and allow it to incubate at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions by the thiol linker.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. For example, 20 nm AuNPs can be pelleted at approximately 20,000 x g for 30 minutes.

  • Washing: Carefully remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in PBS.

  • Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linker.

  • Final Resuspension: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage or downstream applications.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of this compound reacts specifically with maleimide (B117702) groups to form a stable thioether bond. This highly efficient and selective reaction is widely used to conjugate proteins, peptides, and other biomolecules.

Experimental Protocol: Conjugation to a Maleimide-Activated Protein

This protocol outlines the general procedure for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Degassed buffers

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Protein Preparation: Dissolve the maleimide-activated protein in a degassed buffer at a pH between 7.2 and 7.5. The buffer should be free of any thiol-containing reagents.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. To prevent oxidation of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker component of this compound provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and an E3 ubiquitin ligase.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to a ligand for the target protein and a ligand for an E3 ligase.

General Steps:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated to facilitate coupling with the first ligand. Common activation strategies include conversion to a tosylate, mesylate, or a halide.

  • Coupling with the First Ligand: The activated this compound is then reacted with the first ligand (either the target protein ligand or the E3 ligase ligand), which has a complementary reactive group (e.g., an amine or a hydroxyl group).

  • Deprotection/Activation of the Thiol Group (if necessary): If the thiol group was protected during the initial steps, it is now deprotected.

  • Coupling with the Second Ligand: The free thiol group is then reacted with the second ligand, which has been functionalized with a thiol-reactive group, such as a maleimide or a haloacetyl group.

  • Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Visualizing the Molecular Structure and Logic

To better understand the structure and functional components of this compound, a graphical representation is provided below.

Thiol_PEG4_Alcohol cluster_molecule This compound cluster_reactivity Functional Reactivity thiol Thiol Group (-SH) peg4 PEG4 Spacer (-O-CH2-CH2-)4 thiol->peg4 Covalent Bond thiol_reactivity Reacts with: - Maleimides - Gold Surfaces - Vinyl Sulfones thiol->thiol_reactivity alcohol Alcohol Group (-OH) peg4->alcohol Covalent Bond alcohol_reactivity Allows for: - Further Functionalization (e.g., esterification, etherification) alcohol->alcohol_reactivity

Caption: A diagram illustrating the functional components of this compound.

This logical diagram showcases the distinct functional ends of the molecule and their respective reactivities, which are central to its utility in various biochemical applications.

Conclusion

This compound is an indispensable tool for researchers in the life sciences. Its well-defined structure, coupled with the distinct reactivities of its terminal functional groups and the beneficial properties of the PEG spacer, provides a robust and versatile platform for a wide range of applications, from the development of advanced drug delivery systems to the synthesis of novel therapeutic modalities like PROTACs. The experimental protocols provided in this guide serve as a starting point for the practical application of this valuable chemical linker. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions for specific substrates are paramount for successful outcomes.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, critical components in modern bioconjugation and drug delivery systems. We will delve into their core structure, functional advantages, and pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines the impact of PEG chain length on the physicochemical and pharmacokinetic properties of bioconjugates, supported by quantitative data and detailed experimental protocols for their application and analysis.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two distinct reactive functional groups at their termini.[1] This dual functionality is crucial for the sequential and specific conjugation of two different molecules, a foundational principle in the construction of complex bioconjugates like ADCs.[1][2] The general structure consists of a flexible polyethylene glycol chain of varying length, flanked by two different reactive moieties (X and Y), allowing for controlled, stepwise conjugation reactions.

The PEG component itself confers several significant advantages, including:

  • Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, mitigating aggregation and improving stability.[3][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer plasma half-life.[3][5]

  • Reduced Immunogenicity: The PEG chain can act as a "stealth" shield, protecting the conjugated molecule from recognition by the immune system and reducing the potential for an immunogenic response.[2]

The choice of a heterobifunctional PEG linker, particularly the nature of its functional groups and the length of the PEG chain, is a critical design parameter that profoundly influences the efficacy, stability, and overall performance of the final bioconjugate.[1][3]

Core Concepts and Structure

The fundamental architecture of a heterobifunctional PEG linker allows for the precise connection of two different molecular entities. This is a key feature in advanced therapeutic design, such as in ADCs where an antibody is linked to a cytotoxic payload.[6]

cluster_Linker Heterobifunctional PEG Linker Functional Group X Functional Group X PEG_Chain (-O-CH2-CH2-)n Polyethylene Glycol Chain Functional Group X->PEG_Chain Functional Group Y Functional Group Y PEG_Chain->Functional Group Y

Caption: Core structure of a heterobifunctional PEG linker.

Common Functional Groups

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups. The selection of these groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., proteins, small molecule drugs).[7]

Functional GroupReactive TowardsResulting BondKey Characteristics
NHS Ester Primary Amines (-NH₂)AmideHighly efficient at neutral to slightly alkaline pH; forms stable bonds.[8][9]
Maleimide (B117702) Thiols (-SH)ThioetherHighly specific reaction with thiols at pH 6.5-7.5.[10][]
Carboxylic Acid (-COOH) Amines (-NH₂)AmideRequires activation (e.g., with EDC/NHS) to react with amines.
Azide (-N₃) AlkynesTriazoleUsed in "click chemistry" for highly specific and efficient conjugation.
Aldehyde/Ketone Hydrazides, AminooxyHydrazone, OximeForms bonds under mild conditions.

Role in Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers are instrumental in the design and development of ADCs. In a typical ADC, a monoclonal antibody is linked to a potent cytotoxic drug. The linker's role is to ensure the stable attachment of the drug to the antibody in circulation and to facilitate its release once the ADC has reached its target cancer cell.[2][12]

ADC_Pathway Generalized ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Tumor-Associated Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an ADC.

The incorporation of a PEG linker in an ADC construct offers several benefits:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG linker helps to solubilize the ADC, preventing aggregation and improving its stability in the bloodstream.[3][10] This allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[3]

  • Improved Pharmacokinetics: The PEG chain increases the ADC's size, which can lead to a longer circulation half-life by reducing clearance.[3][13]

  • Modulated Potency: The length of the PEG linker can influence the ADC's potency. While longer linkers generally improve in vivo performance, they can sometimes hinder in vitro potency by creating steric hindrance.[3][4]

Quantitative Data on PEG Linker Properties

The length of the PEG chain is a critical parameter that can be adjusted to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Effect of PEG Linker Length on ADC Pharmacokinetics
PEG LengthKey Pharmacokinetic EffectObservation
Short (e.g., PEG2-PEG4) Faster Clearance, Shorter Half-LifeCan lead to reduced in vivo efficacy due to rapid clearance. May be suitable for payloads that do not require prolonged exposure.[3]
Intermediate (e.g., PEG8-PEG12) Slower Clearance, Longer Half-LifeOften shows a significant improvement in in vivo efficacy. Represents a balanced approach for many ADCs.[3] Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[14]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly Prolonged Half-LifeCan lead to the highest in vivo efficacy. Beneficial when maximum exposure is required.[3]
Effect of PEG Molecular Weight on Drug Solubility
PEG Molecular WeightEffect on SolubilityObservation
Increasing MW Higher Phase SolubilityIncreasing PEG molecular weight from 6,000 to 20,000 Da resulted in higher phase solubility of the drug simvastatin.[15]
PEG Modification Enhanced Water SolubilityIntroduction of a PEG chain led to a decrease in the LogD7.4 value from -2.64 to -4.23, indicating a considerable improvement in water solubility.[16]
Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
PEG LengthEffect on CytotoxicityObservation
PEG4 Generally maintains high potency.-
4 kDa PEG 4.5-fold reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[4]
10 kDa PEG 22-fold reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of heterobifunctional PEG linkers in bioconjugation.

Protocol for Two-Step ADC Conjugation (NHS-Ester and Maleimide Chemistry)

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.

ADC_Conjugation_Workflow Two-Step ADC Conjugation Workflow cluster_step1 Step 1: Antibody-Linker Reaction cluster_step2 Step 2: Drug Conjugation Antibody Antibody (-NH2 groups) Reaction1 NHS-Ester Reaction (pH 8.3-8.5) Antibody->Reaction1 Linker NHS-PEG-Maleimide Linker Linker->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Purification1 Purification (e.g., SEC) Activated_Ab->Purification1 Reaction2 Maleimide-Thiol Reaction (pH 6.5-7.5) Purification1->Reaction2 Drug Thiol-containing Drug (-SH) Drug->Reaction2 ADC Final ADC Reaction2->ADC Purification2 Final Purification (e.g., SEC, HIC) ADC->Purification2

Caption: Workflow for a two-step ADC conjugation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction buffers (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5 for NHS reaction; PBS, pH 6.5-7.5 for maleimide reaction)

  • Reducing agent (e.g., TCEP or DTT), if antibody reduction is needed to generate free thiols

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide Linker

  • Prepare Solutions:

    • Dissolve the antibody in a suitable buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Ensure the buffer is amine-free.[9]

    • Immediately before use, prepare a stock solution of the NHS-PEG-Maleimide linker (e.g., 10 mM) in anhydrous DMSO or DMF.[9][17]

  • Adjust pH: Adjust the pH of the antibody solution to 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate. This is the optimal pH for the NHS ester-amine reaction.[8][18]

  • Conjugation:

    • Add the linker solution to the antibody solution at a desired molar excess (e.g., 5 to 20-fold).[17]

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice.[8][17]

  • Purification: Remove the excess, unreacted linker using a desalting column (SEC) or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).[17]

Step 2: Conjugation of the Maleimide-Activated Antibody with Thiol-Containing Drug

  • Prepare Drug Solution: Dissolve the thiol-containing drug in DMSO or DMF.

  • Conjugation:

    • Immediately add the drug solution to the purified maleimide-activated antibody solution, typically at a slight molar excess relative to the available maleimide groups.[17]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the drug is light-sensitive.[10][17]

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as cysteine.

  • Final Purification: Purify the final ADC to remove unreacted drug, excess quenching reagent, and any aggregates. This is typically achieved using SEC, Hydrophobic Interaction Chromatography (HIC), or a combination of methods.[17][19]

Protocol for Characterization of ADCs by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[1][2]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl-based)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of isopropanol)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

  • Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the drug payload, if applicable.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

    • Integrate the peak areas for each species.

    • Calculate the average DAR by taking the weighted average of the peak areas.

Protocol for Mass Spectrometry Analysis of PEGylated Proteins

Mass spectrometry (MS) is used to confirm the identity and determine the molecular weight of the final conjugate, providing information on the success of the conjugation and the distribution of PEGylated species.[6][20]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for protein separation (e.g., reversed-phase C4 or C8)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Optional: Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to simplify complex spectra.[21]

Procedure:

  • Sample Preparation: Desalt the PEGylated protein sample to remove non-volatile salts.

  • LC Separation: Inject the sample into the LC-MS system. Separate the components using a suitable gradient of Mobile Phase A and B.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over an appropriate m/z range.

    • The polydispersity of the PEG linker and the multiple charge states of the protein will result in a complex spectrum.

  • Data Deconvolution:

    • Use specialized software (e.g., Bayesian protein reconstruction tools) to deconvolute the complex raw spectrum into a zero-charge mass spectrum.[6]

    • This will reveal the mass of the intact conjugate and the distribution of different species (e.g., different numbers of PEG chains or drugs attached).

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern drug development and bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics.[6] Their unique dual-functional nature allows for precise and controlled conjugation, while the PEG chain itself imparts crucial benefits such as improved solubility, stability, and pharmacokinetics.[1][2] The rational selection of linker length and functional groups, guided by quantitative data and robust experimental validation, is paramount to optimizing the performance and therapeutic index of next-generation therapies like ADCs. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working to harness the full potential of these versatile molecular bridges.

References

An In-depth Technical Guide to the Reactivity of Thiol-PEG4-alcohol with Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between Thiol-PEG4-alcohol and maleimides, a cornerstone reaction in bioconjugation and drug development. This document details the core chemistry, influencing factors, potential side reactions, and experimental protocols to empower researchers in designing and executing robust conjugation strategies.

Core Chemistry: The Thiol-Maleimide Michael Addition

The conjugation of a thiol group, such as that in this compound, to a maleimide (B117702) proceeds through a Michael addition reaction.[1][2] In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it an ideal method for the site-selective modification of molecules.[1][2]

The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of the two carbonyl groups.[1] This inherent reactivity allows the conjugation to proceed efficiently in polar solvents like water, dimethyl sulfoxide (B87167) (DMSO), or N,N'-dimethylformamide (DMF) without the need for a catalyst, as these solvents facilitate the formation of the reactive thiolate ion.[1]

Key Parameters Influencing the Reaction

The efficiency, rate, and specificity of the this compound and maleimide reaction are highly dependent on several experimental parameters. Careful control of these factors is crucial for maximizing the yield of the desired conjugate while minimizing side reactions.

pH

The pH of the reaction buffer is the most critical factor governing the thiol-maleimide conjugation.[2] The optimal pH range for this reaction is between 6.5 and 7.5 .[1][2] Within this window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1]

  • Below pH 6.5: The concentration of the reactive thiolate species is reduced, leading to a significantly slower reaction rate.[3]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][2] Additionally, the competitive reaction with primary amines (e.g., lysine (B10760008) residues in proteins) becomes more prominent.[1]

Temperature

The reaction rate is temperature-dependent.[3]

  • Room Temperature (20-25°C): This is the most common temperature for thiol-maleimide conjugations, typically leading to reaction completion within 30 minutes to 2 hours.[3]

  • 4°C: Performing the reaction at a lower temperature can be beneficial for sensitive biomolecules, though it will require longer incubation times, often overnight.[3]

  • 37°C: Elevated temperatures can accelerate the reaction, but may not be suitable for all molecules due to potential degradation.[3]

Reactant Molar Ratio

To drive the reaction to completion, a molar excess of the maleimide-functionalized component is generally used relative to the this compound.[3] A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[3] The optimal ratio should be determined empirically for each specific application to maximize conjugation efficiency and minimize unreacted starting materials.

Buffers and Solvents

The choice of buffer and solvent is critical for maintaining the optimal pH and ensuring the stability of the reactants.

  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly used.[3]

  • Thiol-Free Buffers: It is imperative to use buffers that are free of any thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the this compound for reaction with the maleimide.[3]

  • Co-solvents: For maleimide reagents with poor aqueous solubility, the use of organic co-solvents like DMSO or DMF is often necessary.[4]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis results in the formation of a maleamic acid, which is unreactive towards thiols.[1][2]

Mitigation:

  • Maintain the reaction pH within the optimal range of 6.5-7.5.[1]

  • Use freshly prepared solutions of the maleimide-functionalized molecule.[1]

  • Store maleimide-containing products at -20°C and allow them to fully equilibrate to room temperature before opening to prevent moisture condensation.[1]

Retro-Michael Reaction

The thiosuccinimide bond formed is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][6] This is a significant concern in in vivo applications, as the released maleimide can react with other endogenous thiols, such as glutathione (B108866) or albumin, leading to off-target effects.[6][7]

Mitigation:

  • Thiosuccinimide Ring Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to the corresponding maleamic acid derivative.[5] This creates a stable thioether linkage that is resistant to the retro-Michael reaction.[1][5] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.[5] Electron-withdrawing groups on the maleimide nitrogen can accelerate this ring-opening hydrolysis.[8]

Thiazine (B8601807) Rearrangement

When a maleimide reacts with a molecule containing an N-terminal cysteine, a significant side reaction can occur. This involves an intramolecular rearrangement of the initial thiosuccinimide adduct to form a six-membered thiazine structure.[9][10] The rate of this rearrangement is pH-dependent, increasing at more basic pH values.[9][11]

Mitigation:

  • Perform the conjugation reaction under acidic conditions (around pH 5) to protonate the N-terminal amine and prevent the nucleophilic attack that initiates the rearrangement.[11] However, the purified conjugate must also be stored under acidic conditions to prevent subsequent rearrangement.[11]

  • Acetylate the N-terminal amine of the cysteine-containing molecule prior to conjugation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thiol-maleimide reaction to aid in experimental design.

Table 1: pH and Temperature Effects on Thiol-Maleimide Reaction

ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5Balances thiol reactivity with minimizing amine reactivity and maleimide hydrolysis.[1][3]
< 6.5Reaction rate is significantly slower due to low thiolate concentration.[3]
> 7.5Increased rate of maleimide hydrolysis and reaction with primary amines.[1][3]
Temperature 20-25°C (Room Temp)Typical reaction time is 30 minutes to 2 hours.[3]
4°CSlower reaction rate, often requiring overnight incubation. Recommended for sensitive molecules.[3]
37°CFaster reaction kinetics, but may not be suitable for all biomolecules.[3]

Table 2: Kinetic Data for Thiol-Maleimide Reactions

ReactantsConditionSecond-Order Rate Constant (k₂)NotesReference(s)
Thiol and Maleimide (general)pH 7.0~1000-fold faster than with aminesDemonstrates high chemoselectivity for thiols.[1]
mAb-dienes and vcMMAEpH 5.5, 20% DMSO2.6–77 M⁻¹s⁻¹ (Diels-Alder)For comparison with an alternative maleimide reaction.[12]
Thiol-maleimide Michael addition-~500–700 M⁻¹s⁻¹General rate for Michael addition.[12]
N-ethylmaleimide and 4-mercaptophenylacetic acidpH 7.4, 37°CHalf-life of conversion (retro-Michael): 20-80 hoursIn the presence of glutathione.[13]
Ethynyl P(v) electrophiles and glutathionepH 7.4~0.47 M⁻¹s⁻¹For comparison with another thiol-reactive group.

Experimental Protocols

General Protocol for Conjugation of this compound to a Maleimide-Functionalized Molecule

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5), degassed.[3]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds if conjugating to a protein.[3]

  • (Optional) Co-solvent: Anhydrous DMSO or DMF for poorly soluble maleimide reagents.[4]

  • Quenching Reagent: A solution of a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Procedure:

  • Prepare the this compound Solution: Dissolve the this compound in the degassed conjugation buffer. If conjugating to a protein with disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.

  • Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in the appropriate solvent (conjugation buffer or a minimal amount of DMSO/DMF followed by dilution in the buffer).[1]

  • Conjugation Reaction: Add the maleimide solution to the this compound solution to achieve the desired molar ratio (typically a 10- to 20-fold molar excess of maleimide).[3] The addition should be done dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3] The reaction vessel should be flushed with an inert gas (nitrogen or argon) and sealed to prevent oxidation of the thiol.[4]

  • Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol can be added to the reaction mixture.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as SEC, dialysis, or RP-HPLC.[3]

Protocol for Monitoring the Conjugation Reaction

Using Reverse-Phase HPLC (RP-HPLC):

  • System: An HPLC system equipped with a C18 column and a UV detector.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Procedure:

    • Inject a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[3]

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and/or a wavelength specific to the maleimide-containing molecule if it has a chromophore).[3]

    • The unconjugated this compound, the unreacted maleimide reagent, and the final conjugate will have distinct retention times, allowing for the monitoring of the reaction progress.[3]

Mandatory Visualizations

Thiol_Maleimide_Reaction Thiol-Maleimide Michael Addition Thiol This compound R-SH Thiolate Thiolate (reactive species) R-S⁻ Thiol->Thiolate Deprotonation (pH 6.5-7.5) Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Stable Thioether Bond Maleimide->Thiosuccinimide Bond Formation Thiolate->Maleimide Nucleophilic Attack

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Experimental_Workflow General Experimental Workflow for Thiol-Maleimide Conjugation cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Thiol_Prep Prepare this compound in degassed buffer Mix Mix Reactants Thiol_Prep->Mix Maleimide_Prep Prepare Maleimide solution Maleimide_Prep->Mix Incubate Incubate (RT or 4°C) under inert atmosphere Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (SEC, HPLC, Dialysis) Incubate->Purify Quench->Purify Characterize Characterize Product (MS, HPLC) Purify->Characterize

Caption: A typical experimental workflow for thiol-maleimide conjugation.

Side_Reactions Side Reactions in Thiol-Maleimide Conjugation cluster_hydrolysis Hydrolysis cluster_retro Retro-Michael Reaction cluster_thiazine Thiazine Rearrangement Thiosuccinimide Thiosuccinimide Adduct Reformed_Maleimide Reformed Maleimide Thiosuccinimide->Reformed_Maleimide Endogenous Thiols Released_Thiol Released Thiol Thiosuccinimide->Released_Thiol Maleimide Maleimide Maleamic_Acid Maleamic Acid (inactive) Maleimide->Maleamic_Acid pH > 7.5 N_Terminal_Cys_Adduct N-Terminal Cysteine Adduct Thiazine Thiazine Structure N_Terminal_Cys_Adduct->Thiazine Basic pH

Caption: Overview of potential side reactions in thiol-maleimide chemistry.

References

An In-depth Technical Guide to the Storage and Stability of Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the proper storage, handling, and stability of Thiol-PEG4-alcohol (HS-(CH₂CH₂O)₄-H). Adherence to these guidelines is critical for ensuring the material's integrity and performance in research and development applications, particularly in bioconjugation, drug delivery, and surface modification.

Overview of this compound

This compound is a heterobifunctional linker featuring a reactive thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group enables specific covalent attachment to various substrates, including maleimides, gold surfaces, and other thiols through disulfide exchange, while the hydroxyl group can be used for further chemical modification.[1][2][3] The PEG spacer enhances aqueous solubility, reduces non-specific binding, and provides flexibility.[2][3]

Storage and Handling Protocols

The stability of this compound is critically dependent on proper storage and handling. The primary cause of degradation is the oxidation of the thiol group.

Recommended Storage Conditions

To ensure long-term stability and prevent degradation, specific storage conditions must be maintained. The material is often a liquid or a low-melting solid, which can make it difficult to weigh and dispense directly.[4]

ParameterRecommendationRationaleSource
Temperature Store at –20°C. Some suppliers recommend 4°C.Minimizes oxidative and hydrolytic degradation pathways.[1][2][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The thiol group is highly susceptible to oxidation by atmospheric oxygen.[4][5]
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.[1][6]
Light Protect from direct light.Prevents potential light-induced degradation.[1]
Form Store as a neat material or as a stock solution in an anhydrous solvent.Facilitates handling and minimizes exposure to contaminants.[4]
Handling and Stock Solution Preparation

Careful handling is essential to preserve the reactivity of the thiol group. Use of anhydrous solvents and inert atmosphere techniques are strongly recommended.

Experimental Protocol: Preparation of a Stock Solution

  • Equilibration: Allow the reagent vial to equilibrate to room temperature before opening. This crucial step prevents moisture from condensing inside the vial, which can lead to hydrolysis.[4][7]

  • Solvent Selection: Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[4]

  • Inert Atmosphere: To minimize air exposure, flush the vial with an inert gas like argon or nitrogen.[4]

  • Dissolution: Add the desired volume of anhydrous solvent to the vial to create a stock solution of a convenient concentration (e.g., 10-100 mM).

  • Mixing: Gently vortex or swirl the vial until the this compound is completely dissolved.

  • Storage of Stock Solution: Cap the stock solution vial with a septum. Store at -20°C or -80°C under an inert gas.[4][5] For dispensing, use a non-coring syringe to withdraw the required amount, maintaining the inert atmosphere.[4] A properly stored stock solution in anhydrous solvent can be stable for several months.[5][7]

Chemical Stability and Degradation Pathways

The primary point of instability in the this compound molecule is the thiol group. Understanding its degradation pathways is key to preventing loss of function.

Oxidation of the Thiol Group

The most significant degradation pathway for thiols is oxidation. In the presence of oxygen, especially at neutral to alkaline pH, the thiol group can be oxidized to form a disulfide bond, resulting in a homodimer of the PEG linker. This dimerization consumes the reactive thiol group, rendering it unavailable for its intended conjugation reaction.

Thiol_PEG 2 x HS-PEG4-OH (this compound) Disulfide_PEG HO-PEG4-S-S-PEG4-OH (Disulfide Dimer) Thiol_PEG->Disulfide_PEG  Oxidation (O₂)  pH > 7, Metal Ions  

Caption: Primary degradation pathway of this compound via oxidation.

Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, which are irreversible and result in a complete loss of thiol reactivity.

Factors Influencing Stability
FactorInfluence on StabilityMitigation Strategy
Oxygen The primary driver of thiol oxidation to disulfides and other species.[8]Handle and store under an inert atmosphere (argon or nitrogen). Use degassed buffers for reactions.
pH Oxidation rates increase significantly at neutral to alkaline pH (pH > 7) due to the formation of the more reactive thiolate anion (-S⁻).Perform reactions at slightly acidic pH (6.5-7.0) if the conjugation chemistry allows. Store in anhydrous, non-buffered solvents.
Metal Ions Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze thiol oxidation.Use high-purity reagents and buffers. Consider adding a chelating agent like EDTA (1-10 mM) to reaction buffers.[7]
Temperature Higher temperatures accelerate the rate of oxidation.Store the material at –20°C or below. Perform reactions at controlled temperatures (e.g., 4°C or room temperature).[1][2][4]

Recommended Workflow for Use and Stability Assessment

To ensure successful application and verify the integrity of the reagent, a systematic workflow is recommended.

cluster_prep Preparation & QC cluster_use Application cluster_analysis Analysis & Stability Check A Receive & Store This compound (-20°C, Inert Gas) B Prepare Anhydrous Stock Solution (e.g., in DMSO) A->B C Quantify Free Thiol (e.g., Ellman's Assay) B->C D Perform Conjugation (e.g., to Maleimide) C->D F Re-test Stored Aliquot Periodically for Stability C->F Store aliquot E Analyze Conjugate (HPLC, MS, SDS-PAGE) D->E

Caption: Recommended workflow for handling and quality control.

Experimental Protocol: Quantification of Free Thiol Content (Ellman's Assay)

This protocol provides a method to determine the concentration of active, free thiol groups in a solution, which is a direct measure of the reagent's integrity.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0) containing 1 mM EDTA.

    • Ellman's Reagent Solution: Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.

  • Standard Curve:

    • Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.

  • Sample Preparation:

    • Dilute a small aliquot of the this compound stock solution in the reaction buffer to a concentration within the range of the standard curve.

  • Reaction:

    • To 50 µL of each standard and sample in a 96-well plate, add 200 µL of the Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of a blank (buffer only) from all readings.

    • Plot the standard curve and determine the concentration of the this compound sample based on its absorbance. This confirms the percentage of active thiol in the stock.

This guide provides a framework for maintaining the stability and functionality of this compound. By implementing these storage, handling, and quality control procedures, researchers can ensure reliable and reproducible results in their applications.

References

An In-depth Technical Guide to the Solubility of Thiol-PEG4-alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thiol-PEG4-alcohol in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics derived from information on similar polyethylene (B3416737) glycol (PEG) derivatives and general chemical principles. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise solubility values for their specific applications.

Introduction to this compound

This compound (HS-(CH2CH2O)4-OH) is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.[1][2] Its structure comprises a terminal thiol (-SH) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl (-OH) group. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and conjugates derived from it.[1][3] At room temperature, this compound is a colorless to light yellow liquid.

Qualitative Solubility Profile

The solubility of this compound in organic solvents is primarily dictated by the PEG4 spacer. Generally, PEG derivatives exhibit good solubility in a range of polar and non-polar organic solvents.[4][5][6][7] The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on data for similar PEG compounds.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityNotes
Amides Dimethylformamide (DMF)SolubleCommonly used for preparing stock solutions. Anhydrous conditions are recommended to protect the thiol group.[2]
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)SolubleA common solvent for PEG derivatives, suitable for preparing stock solutions. Anhydrous conditions are recommended.[2]
Chlorinated Dichloromethane (DCM)SolublePEG derivatives are generally highly soluble in chlorinated solvents.[4]
ChloroformSolubleSimilar to DCM, high solubility is expected.[4]
Alcohols MethanolSolubleGood solubility is expected.[8]
EthanolSolubleGood solubility is expected.[8]
IsopropanolSolubleSolubility may be enhanced with gentle heating.[4]
Ethers Tetrahydrofuran (THF)SolubleGood solubility is expected.[4]
Diethyl etherInsolublePEGs are generally reported to be insoluble in diethyl ether.[5][7]
Aromatics Toluene (B28343)SolubleSolubility may be enhanced with gentle heating.[4]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For some solvents, such as toluene and isopropanol, solubility can be increased by gentle heating.[4]

  • Solvent Purity: The presence of water or other impurities in the organic solvent can affect solubility. For applications involving the thiol group, anhydrous solvents are recommended to prevent oxidation.[2]

  • Compound Purity: Impurities in the this compound sample can also impact its solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (high purity, anhydrous where necessary)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid (or liquid phase) is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sample Collection cluster_quantification Quantification (HPLC) A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved compound B->C D Filter supernatant C->D G Analyze filtered sample D->G E Prepare standard solutions F Generate calibration curve E->F H Determine concentration F->H G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a versatile linker with favorable solubility in a wide range of common organic solvents, a characteristic imparted by its hydrophilic PEG4 spacer. While precise quantitative data is not widely published, its expected solubility profile makes it a highly adaptable tool for researchers in drug development and bioconjugation. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. Careful consideration of factors such as solvent purity and temperature will ensure accurate and reproducible results.

References

The Core Principles of Thiol-PEG4-Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Thiol-PEG4-alcohol, a heterobifunctional crosslinker pivotal in bioconjugation, drug delivery, and materials science. We will delve into its chemical properties, reactivity, and provide generalized experimental protocols for its effective use.

Introduction to this compound

This compound, also known as 1-Mercapto-11-hydroxy-3,6,9-trioxaundecane, is a versatile chemical linker featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2][3] This unique structure imparts several advantageous properties, making it a valuable tool in various scientific disciplines. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated molecules.[1][2][4]

The thiol group offers a reactive handle for covalent attachment to specific functional groups, while the hydroxyl group can be further modified or used as an attachment point for other molecules.[1][5] This dual functionality allows for orthogonal conjugation strategies, where each end of the linker can be reacted independently.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Chemical Name 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-ethanol[6]
Synonyms HS-PEG4-OH, 1-Mercapto-11-hydroxy-3,6,9-trioxaundecane[3][7]
CAS Number 90952-27-5[4][6]
Molecular Formula C8H18O4S[4][6]
Molecular Weight 210.29 g/mol [5][6]
Appearance Colorless to light yellow liquid[6]
Purity Typically ≥95%[4][8]
Storage Conditions Store at -20°C, protected from moisture and light. For long-term storage in solvent, -80°C is recommended.[1][4][6]

Core Applications

The unique properties of this compound lend it to a wide range of applications:

  • Bioconjugation: The selective reactivity of the thiol group allows for the conjugation of biomolecules such as proteins, peptides, and oligonucleotides.[1]

  • Drug Delivery: It is used in the development of drug delivery systems, including antibody-drug conjugates (ADCs), micelles, liposomes, and nanoparticles, to improve drug solubility, stability, and circulation time.[1][5][9]

  • PROTACs: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7][10]

  • Surface Modification: The thiol group can bind to metal surfaces like gold, silver, and quantum dots, enabling the functionalization of these materials with a hydrophilic PEG layer and a terminal hydroxyl group for further modification.[2][4][11]

  • Probe Development: It is utilized in the creation of diagnostic probes and imaging agents.[1]

Key Reactions and Experimental Protocols

The utility of this compound stems from the distinct reactivity of its terminal functional groups.

Thiol Group Reactions

The thiol group is nucleophilic and readily reacts with various electrophilic partners.

This is one of the most common methods for bioconjugation. The thiol group reacts with a maleimide (B117702) moiety to form a stable thioether bond.

Generalized Experimental Protocol:

  • Dissolve: Dissolve the maleimide-functionalized molecule and this compound in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS) at pH 6.5-7.5. The use of organic co-solvents like DMF or DMSO may be necessary if the molecules have low aqueous solubility.

  • React: Mix the reactants at a slight molar excess of the maleimide-containing molecule. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.

  • Quench (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

  • Purify: The resulting conjugate can be purified using size exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Logical Workflow for Thiol-Maleimide Conjugation

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product Thiol_PEG This compound Mix Mix in Buffer (pH 6.5-7.5) Thiol_PEG->Mix Maleimide Maleimide-activated Molecule (e.g., Protein) Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench (Optional) Incubate->Quench Purify Purify (e.g., SEC) Quench->Purify Conjugate Stable Thioether Conjugate Purify->Conjugate

Caption: Workflow for conjugating this compound to a maleimide-activated molecule.

The thiol group has a strong affinity for gold surfaces, forming a self-assembled monolayer (SAM).

Generalized Experimental Protocol:

  • Clean: Thoroughly clean the gold surface using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Prepare Solution: Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent like ethanol (B145695) or isopropanol.

  • Incubate: Immerse the cleaned gold substrate in the this compound solution. The incubation time can range from a few hours to overnight at room temperature to allow for the formation of a well-ordered SAM.

  • Rinse: After incubation, thoroughly rinse the substrate with the solvent to remove any non-covalently bound molecules.

  • Dry: Dry the functionalized gold surface under a stream of inert gas (e.g., nitrogen or argon).

Signaling Pathway for Gold Surface Functionalization

Gold_Surface_Functionalization cluster_preparation Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_product Product Clean_Gold Clean Gold Surface Incubate Immerse Gold in Solution Clean_Gold->Incubate Prepare_Solution Prepare this compound Solution Prepare_Solution->Incubate Rinse Rinse with Solvent Incubate->Rinse Dry Dry with Inert Gas Rinse->Dry SAM Self-Assembled Monolayer on Gold Dry->SAM

Caption: Steps for functionalizing a gold surface with this compound.

Hydroxyl Group Reactions

The terminal hydroxyl group is less reactive than the thiol group but can be activated or reacted with various functional groups.

The hydroxyl group can react with a carboxylic acid to form an ester linkage. This reaction is typically catalyzed by an acid or a coupling agent.

Generalized Experimental Protocol (using EDC/NHS):

  • Activate Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a slight molar excess. Allow the activation to proceed for 15-30 minutes at room temperature.

  • React with this compound: Add this compound to the activated carboxylic acid solution. The reaction mixture is typically stirred at room temperature for several hours to overnight.

  • Purify: The resulting ester conjugate can be purified by chromatography (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC) to remove unreacted starting materials and byproducts.

Experimental Workflow for Esterification

Esterification_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_finalization Finalization cluster_product Product Carboxylic_Acid Carboxylic Acid Activate Activate Carboxylic Acid (Forms NHS Ester) Carboxylic_Acid->Activate EDC_NHS EDC / NHS EDC_NHS->Activate React React with Activated Acid Activate->React Thiol_PEG This compound Thiol_PEG->React Purify Purify Conjugate React->Purify Ester_Conjugate Ester-Linked Conjugate Purify->Ester_Conjugate

Caption: Workflow for the esterification of this compound with a carboxylic acid.

Handling and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound.

  • Storage: Store at -20°C in a tightly sealed container, protected from moisture and light.[1][4] For solutions in anhydrous solvents, storage at -80°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol group.[6]

  • Handling: Use anhydrous solvents such as DMF or DMSO for reactions.[1] Avoid oxidizing conditions to preserve the integrity of the thiol group.[1] It is advisable to handle the compound under an inert atmosphere whenever possible.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, enables a wide array of applications, from the development of sophisticated drug delivery systems to the functionalization of surfaces. A thorough understanding of its reactivity and proper handling are essential for its successful implementation in experimental design.

References

Thiol-PEG4-alcohol for Self-Assembled Monolayers (SAMs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG4-alcohol, a heterobifunctional linker, and its application in the formation of self-assembled monolayers (SAMs). We will delve into the fundamental principles of SAM formation on gold surfaces, the unique properties conferred by the oligo(ethylene glycol) moiety, detailed experimental protocols for SAM preparation and characterization, and a summary of relevant quantitative data.

Introduction to this compound and Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate.[1] The formation of SAMs using alkanethiols on noble metal surfaces, particularly gold, is a cornerstone of surface science and nanotechnology due to its simplicity and reproducibility. The process is driven by the strong, specific affinity between the sulfur headgroup of the thiol and the gold surface, which forms a stable, semi-covalent bond on the order of 45 kcal/mol.

This compound (HS-(CH₂)₂-(OCH₂CH₂)₄-OH) is a specific type of thiol used for creating SAMs with tailored surface properties. Its molecular structure can be divided into three key parts:[1]

  • Thiol Headgroup (-SH): This functional group serves as the anchor, chemisorbing onto the gold substrate to initiate monolayer formation.[1][2]

  • Tetra(ethylene glycol) Spacer (-PEG4-): This hydrophilic chain is the defining feature of the molecule. It extends from the surface and is responsible for the monolayer's most sought-after property: resistance to non-specific protein adsorption, often referred to as creating a "non-fouling" surface.[3][4] The PEG spacer enhances solubility and provides steric flexibility.[3]

  • Alcohol Tail Group (-OH): The terminal hydroxyl group renders the surface hydrophilic and provides a reactive site for further covalent immobilization of biomolecules, such as antibodies, enzymes, or DNA, for specific applications.[3][5][6]

The combination of a robust anchoring mechanism, protein resistance, and a functionalizable terminus makes this compound an invaluable tool in biosensor development, drug delivery, and cell culture applications.[3][5]

Mechanism of SAM Formation on Gold

The formation of an alkanethiol SAM on a gold surface is a two-step process, as illustrated in the diagram below.

  • Initial Adsorption: When a clean gold substrate is exposed to a dilute ethanolic solution of this compound, the thiol molecules rapidly adsorb onto the surface. In this initial phase, which occurs within seconds to minutes, the molecules tend to lie flat on the surface, forming a disordered layer with about 80-90% coverage.[1][7] The driving force is the oxidative addition of the S-H bond to the gold surface.[1][7]

  • Organization and Packing: Following the initial adsorption, a slower reorganization process takes place over several hours (typically 12-48 hours). During this phase, van der Waals interactions between the PEG chains cause the molecules to rearrange into a more upright and densely packed, quasi-crystalline structure.[1] This ordering process minimizes the overall surface energy and results in a stable, well-defined monolayer.

SAM_Formation Mechanism of this compound SAM Formation on a Gold Surface cluster_0 Step 1: Initial Adsorption cluster_1 Step 2: Reorganization Sol This compound in Solution Adsorbed Disordered Phase (Molecules lie down) Sol->Adsorbed Rapid Chemisorption (seconds to minutes) Au_bare Clean Gold Substrate Au_bare->Adsorbed Ordered Ordered Monolayer (Molecules stand up, densely packed) Adsorbed->Ordered Slow Organization (hours)

Diagram 1: The two-step process of SAM formation.

Quantitative Data Summary

The physical and chemical properties of this compound and the resulting SAMs are critical for designing experiments and interpreting results.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₁₈O₄S [8][9]
Molecular Weight 210.29 g/mol [8][9]
Appearance Colorless to light yellow liquid [8][9]
Purity Typically >95% [9][10]

| CAS Number | 90952-27-5 |[8][10] |

Table 2: Typical Properties of Oligo(ethylene glycol)-Terminated SAMs on Gold

Property Typical Value Description Reference(s)
Advancing Contact Angle (Water) < 15° - 46° Indicates a hydrophilic surface due to the terminal -OH groups and PEG chain. The exact value depends on packing density. [11][12]
Monolayer Thickness ~1.5 - 2.5 nm Measured by ellipsometry; dependent on chain tilt and packing. Longer PEG chains result in thicker layers. [13]
Surface Coverage (Ligand Density) 4.3 - 6.3 molecules/nm² Varies with ligand chain length and steric hindrance. Shorter chains tend to pack more densely. [14]

| Protein Adsorption (e.g., BSA) | < 1 ng/cm² | Demonstrates excellent resistance to non-specific protein fouling, as measured by techniques like SPR. |[4] |

Note: Some values are for similar oligo(ethylene glycol) thiols as specific data for the PEG4 variant can vary between studies. These values should be considered representative.

Experimental Protocols

Producing high-quality, consistent SAMs requires careful attention to detail and a clean working environment.[15][16]

This protocol outlines the standard solution-based method for forming a SAM.

A. Materials and Reagents

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)[16]

  • This compound

  • 200 proof ethanol (B145695) (spectroscopic grade)[16]

  • Container for thiol solution (e.g., glass scintillation vial)[16]

  • Tweezers for sample handling

  • Dry nitrogen gas source

  • Sonicator

B. Procedure

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with 200 proof ethanol.

    • Dry the substrate completely using a gentle stream of dry nitrogen gas.

    • For rigorous cleaning, substrates can be treated with "piranha" solution (a 3:7 mixture of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution is required as piranha solution is highly corrosive and reacts violently with organic materials.[15][16]

  • Thiol Solution Preparation:

    • In a clean glass vial, prepare a 1-5 mM solution of this compound in 200 proof ethanol.[15]

    • For a 1 mM solution, dissolve 2.1 mg of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[16]

  • Immersion and Self-Assembly:

    • Using clean tweezers, fully immerse the gold substrate into the thiol solution.[16]

    • To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas before sealing tightly.[15][16]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[15][16]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the surface thoroughly with a stream of fresh 200 proof ethanol for 10-15 seconds to remove non-chemisorbed molecules.[15]

    • For thiols with hydrogen-bonding groups like -OH, it is beneficial to sonicate the sample in fresh ethanol for 1-3 minutes, followed by a final ethanol rinse.[15]

    • Dry the substrate with a gentle stream of dry nitrogen gas.

    • Store the functionalized substrate in a clean, dry environment (e.g., a petri dish or desiccator).

Experimental_Workflow Experimental Workflow for SAM Preparation start Start clean 1. Clean Gold Substrate (Rinse with Ethanol, Dry with N₂) start->clean prep_sol 2. Prepare Thiol Solution (1-5 mM in Ethanol) clean->prep_sol immerse 3. Immerse Substrate in Solution prep_sol->immerse incubate 4. Incubate for 24-48 hours (Backfill with N₂ and Seal) immerse->incubate rinse 5. Rinse with Fresh Ethanol incubate->rinse sonicate 6. Sonicate in Ethanol (1-3 min) rinse->sonicate final_rinse 7. Final Ethanol Rinse sonicate->final_rinse dry 8. Dry with Nitrogen Gas final_rinse->dry end SAM-Coated Substrate Ready dry->end

Diagram 2: Step-by-step workflow for SAM preparation.
  • Contact Angle Goniometry: Dispense a small droplet (1-5 µL) of deionized water onto the SAM surface. An optical system captures the droplet profile, and software calculates the angle between the substrate and the droplet tangent. A low angle (<30°) confirms a hydrophilic surface.[12]

  • Spectroscopic Ellipsometry: This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the organic monolayer. Data is fitted to an optical model (e.g., a Cauchy layer on a gold substrate) to calculate the thickness with sub-nanometer resolution.[13]

  • X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition and chemical states of the top few nanometers of the surface. It is used to confirm the presence of sulfur, carbon, and oxygen from the SAM and to verify the S-Au bond formation by analyzing the S 2p binding energy peak, which is expected around 162 eV for a gold thiolate.[17]

  • Surface Plasmon Resonance (SPR): To quantify protein resistance, the SAM-coated gold substrate is used as a sensor chip in an SPR instrument. A baseline is established with a buffer solution, after which a protein solution (e.g., bovine serum albumin or fibrinogen) is flowed over the surface. A minimal change in the SPR signal indicates low protein adsorption and a highly resistant surface.[4][18]

Applications in Biosensors and Drug Development

The unique properties of this compound SAMs make them ideal for a range of biomedical applications.

  • Biosensors and Diagnostics: The non-fouling background of the SAM minimizes false-positive signals from non-specific binding in complex biological samples like blood serum or plasma. The terminal -OH groups can be activated (e.g., using NHS-ester chemistry) to covalently attach antibodies or other capture probes for highly specific analyte detection.

  • Drug Delivery: Gold nanoparticles functionalized with this compound SAMs exhibit enhanced stability and prolonged circulation times in vivo.[5] The PEG layer provides a "stealth" effect, evading the immune system, while the -OH group can be used to conjugate targeting ligands or drugs.[3]

Biosensor_Application Workflow for a SAM-based Biosensor A Bare Gold Sensor Chip B Functionalize with This compound SAM A->B SAM Formation C Activate -OH Groups & Immobilize Capture Probe (e.g., Antibody) B->C Surface Chemistry D Introduce Biological Sample (Containing Analyte) C->D E Wash to Remove Unbound Molecules D->E F Specific Binding of Analyte to Capture Probe E->F G Detect Signal (e.g., via SPR) F->G

Diagram 3: A logical workflow for a biosensor application.

References

Thiol-PEG4-alcohol: A Versatile Linker for Advancing Bioconjugation, Drug Delivery, and Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiol-PEG4-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a reactive thiol group at one end, a hydrophilic tetraethylene glycol (PEG4) spacer, and a versatile alcohol group at the other end, offers a powerful combination of properties for linking molecules and modifying surfaces. This guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and logical relationships.

Core Applications of this compound

The versatility of this compound stems from the distinct reactivity of its terminal functional groups. The thiol group provides a strong anchor point for conjugation to various materials and molecules, while the alcohol group offers a handle for further chemical modification. The PEG4 spacer enhances solubility and reduces steric hindrance, making it an ideal linker for a wide range of applications.[1]

1. Bioconjugation and Protein Modification:

This compound is extensively used to link biomolecules, such as proteins, peptides, and antibodies, to other molecules or surfaces. The thiol group can readily react with maleimide-activated proteins to form a stable thioether bond.[2][3] This is a common strategy for creating antibody-drug conjugates (ADCs) and other targeted therapies.[4][5][6] The alcohol end can then be used to attach drugs, imaging agents, or other functionalities.

2. Drug Delivery Systems:

In drug delivery, this compound is a key component in the development of nanoparticles, liposomes, and Proteolysis Targeting Chimeras (PROTACs).[7][8]

  • Nanoparticle and Liposome (B1194612) Surface Modification: The thiol group allows for the functionalization of gold nanoparticles and other metallic surfaces through strong thiol-metal bonds.[9][10][11] For liposomes, the linker can be incorporated into the lipid bilayer, presenting the alcohol group on the surface for further conjugation of targeting ligands or drugs.[12][13][14]

  • PROTACs: this compound serves as a flexible linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[7][15][16] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

3. Biosensor Development:

The ability of this compound to modify surfaces makes it valuable for the creation of biosensors. By attaching capture molecules (e.g., antibodies, aptamers) to a sensor surface (often gold) via the thiol group, highly sensitive and specific detection platforms can be developed. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative parameters often associated with the applications of this compound. These values are representative and can vary depending on the specific experimental conditions.

Table 1: Gold Nanoparticle Functionalization

ParameterTypical Value/RangeMethod of Determination
Ligand Density1-5 ligands/nm²1H NMR Spectroscopy, TGA
Exchange Efficiency2% - 95%1H NMR Spectroscopy
Molar Excess of this compound10 - 10,000 fold-
Reaction Time12 - 24 hours-

Data compiled from references[9][10][11][17].

Table 2: Protein Conjugation (Thiol-Maleimide Reaction)

ParameterTypical Value/RangeMethod of Determination
Molar Excess of Maleimide (B117702) Reagent10 - 20 fold-
Reaction pH7.0 - 7.5-
Reaction Time2 - 4 hours at RT or overnight at 4°C-
Degree of Labeling (DOL)2 - 8UV-Vis Spectroscopy

Data compiled from references[2][3][5][18][19].

Table 3: Drug Release from Nanoparticles

ParameterTypical Value/RangeMethod of Determination
Initial Burst Release10% - 40% within the first few hoursHPLC, UV-Vis Spectroscopy
Sustained Release PeriodDays to weeksHPLC, UV-Vis Spectroscopy
Drug Loading Content (DLC)5% - 20% (w/w)HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE)50% - 95%HPLC, UV-Vis Spectroscopy

Data compiled from references[20][21][22].

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Functionalization of Gold Nanoparticles

Objective: To coat gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • 1H NMR Spectrometer

Procedure:

  • Preparation of this compound solution: Prepare a stock solution of this compound in ethanol at a concentration of 1 mM.

  • Functionalization reaction: To the AuNP solution, add the this compound solution to achieve a final molar excess of 10,000-fold of the thiol linker relative to the AuNPs.

  • Incubation: Gently stir the mixture at room temperature for 24 hours to allow for ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.

  • Washing: Carefully remove the supernatant and resuspend the pellet in fresh PBS. Repeat the centrifugation and washing steps three times to remove any unbound linker.

  • Characterization: Resuspend the final AuNP pellet in a suitable solvent (e.g., D2O for NMR). Characterize the functionalized nanoparticles using UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak and 1H NMR to quantify the ligand density on the nanoparticle surface.[9][10][17]

Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein

Objective: To conjugate this compound to a protein containing a maleimide group.

Materials:

  • Maleimide-activated protein (e.g., antibody)

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, containing 10 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare this compound solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare protein solution: Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Conjugation reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove the excess unreacted this compound by purifying the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.

  • Characterization: Determine the concentration of the conjugated protein using a BCA or Bradford assay. The degree of labeling can be estimated by comparing the UV-Vis absorbance of the conjugate with that of the unconjugated protein, although this can be challenging due to the lack of a strong chromophore on the PEG linker. More advanced techniques like mass spectrometry can provide a more accurate assessment.

Protocol 3: Preparation of this compound Functionalized Liposomes

Objective: To prepare liposomes with this compound displayed on the surface.

Materials:

  • Lipids (e.g., DPPC, Cholesterol)

  • Maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)

  • This compound

  • Chloroform (B151607)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Lipid film formation: Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome properties.

  • Film hydration: Remove the chloroform under reduced pressure to form a thin lipid film. Hydrate the film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles (liposomes) of a uniform size.

  • Conjugation of this compound: Add a molar excess of this compound to the pre-formed liposome suspension.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification: Remove unreacted this compound from the liposome suspension using a size-exclusion chromatography column.

  • Characterization: The size and zeta potential of the functionalized liposomes can be characterized using dynamic light scattering (DLS). The successful conjugation can be confirmed by various analytical techniques, such as NMR or by reacting the terminal alcohol group with a fluorescent dye and measuring the fluorescence.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships involving this compound.

experimental_workflow_gold_nanoparticle_functionalization cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis AuNPs Citrate-Stabilized Gold Nanoparticles Mix Mix in Solution (e.g., Ethanol/Water) AuNPs->Mix ThiolPEG This compound ThiolPEG->Mix Incubate Incubate (24h at RT) Mix->Incubate Purify Purify by Centrifugation Incubate->Purify FunctionalizedAuNPs Functionalized AuNPs Purify->FunctionalizedAuNPs Analysis Characterization (UV-Vis, NMR) FunctionalizedAuNPs->Analysis

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

logical_relationship_bioconjugation cluster_thiol_reactivity Thiol End Reactivity cluster_alcohol_reactivity Alcohol End Reactivity ThiolPEG This compound ThiolEnd Thiol Group (-SH) ThiolPEG->ThiolEnd AlcoholEnd Alcohol Group (-OH) ThiolPEG->AlcoholEnd Maleimide Maleimide-Activated Biomolecule ThiolEnd->Maleimide forms Thioether Bond Gold Gold Surface ThiolEnd->Gold forms Au-S Bond ConjugatedBiomolecule Functional Bioconjugate Maleimide->ConjugatedBiomolecule results in FunctionalizedSurface Functionalized Surface Gold->FunctionalizedSurface results in Drug Drug Molecule AlcoholEnd->Drug can be activated for conjugation to ImagingAgent Imaging Agent AlcoholEnd->ImagingAgent can be activated for conjugation to TargetingLigand Targeting Ligand AlcoholEnd->TargetingLigand can be activated for conjugation to

Caption: Logical relationships of this compound's dual functionality in bioconjugation.

experimental_workflow_protac_synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product & Analysis TargetLigand Target Protein Ligand with Reactive Group Step1 Step 1: Conjugate This compound to Target Protein Ligand TargetLigand->Step1 ThiolPEG This compound ThiolPEG->Step1 E3LigaseLigand E3 Ligase Ligand with Reactive Group Step2 Step 2: Conjugate Intermediate to E3 Ligase Ligand E3LigaseLigand->Step2 Intermediate Intermediate Conjugate Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule Step2->PROTAC Analysis Characterization (Mass Spec, NMR, HPLC) PROTAC->Analysis

Caption: Generalized workflow for the synthesis of a PROTAC molecule using a this compound linker.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and the broader life sciences. Its well-defined structure and dual functionality enable a wide array of applications, from the creation of sophisticated drug delivery systems to the development of sensitive diagnostic tools. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development endeavors. As the demand for more targeted and effective therapeutics and diagnostics continues to grow, the importance of versatile linkers like this compound is set to increase even further.

References

An In-depth Technical Guide to the Mechanism of Action of Thiol-PEG4-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG4-alcohol, a heterobifunctional linker widely utilized in bioconjugation. We will delve into the core mechanisms of action, the roles of its distinct functional components, quantitative reaction parameters, conjugate stability, and detailed experimental protocols. This document is intended to serve as a critical resource for professionals in drug development and biomedical research.

Introduction to this compound

This compound is a versatile crosslinking reagent that features three key chemical moieties: a terminal thiol (-SH) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol (-OH) group.[1][2] This heterobifunctional architecture allows for sequential or orthogonal conjugation strategies, making it an invaluable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3][4]

The primary utility of this linker lies in the highly selective reactivity of the thiol group, while the PEG4 spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[5][6][7] The terminal alcohol provides an additional handle for subsequent modifications.[1][2]

Core Components and Their Functional Roles

  • Thiol (-SH) Group: This is the primary reactive functional group. It demonstrates high selectivity for specific chemical partners, most notably maleimides, through a Michael addition reaction.[8][9] It can also participate in thiol-disulfide exchange reactions or bind to the surface of noble metals like gold.[10][11]

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 chain is a flexible, hydrophilic spacer that imparts several beneficial properties to the bioconjugate. These include increased aqueous solubility, reduced immunogenicity, enhanced stability by protecting against enzymatic degradation, and improved pharmacokinetics.[4][6][7] The defined length of the PEG4 linker allows for precise spatial control between the conjugated molecules.[12]

  • Alcohol (-OH) Group: The terminal hydroxyl group is less reactive than the thiol, allowing for its use in a secondary, orthogonal conjugation step.[13] It can be modified through reactions like esterification or etherification, providing a point for further functionalization after the primary thiol-based conjugation is complete.[2]

Primary Mechanism of Action: Thiol-Maleimide Conjugation

The most common application of the thiol group in bioconjugation is its reaction with a maleimide (B117702). This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[14][15]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group (specifically, the thiolate anion, -S⁻) attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[9][14] This forms a stable, covalent thioether bond.[9] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[8][16] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[8][15]

Thiol_Maleimide_Reaction Thiol Biomolecule-PEG4-SH (Thiol) Thiolate Biomolecule-PEG4-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Maleimide Target-Maleimide Intermediate Transition State (Intermediate) Maleimide->Intermediate Nucleophilic Attack (Michael Addition) Thiolate->Intermediate Nucleophilic Attack (Michael Addition) Product Stable Thioether Adduct (Succinimidyl Thioether) Intermediate->Product Protonation

Mechanism of Thiol-Maleimide Michael Addition.

The efficiency and specificity of the thiol-maleimide conjugation are highly dependent on experimental conditions. Key parameters are summarized below.

ParameterRecommended Range/ValueRationale & NotesCitations
pH 6.5 - 7.5Optimal range for selective reaction with thiols. Below pH 6.5, the rate slows as the thiol is protonated. Above pH 7.5, maleimide hydrolysis and reaction with amines become competing side reactions.[8][9][16]
Temperature 4°C to Room Temperature (25°C)The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.[17][18][19]
Molar Ratio 10-20 fold molar excess of maleimide reagentUsing an excess of the maleimide-containing molecule helps to drive the reaction to completion, especially when the thiol-containing biomolecule is at a low concentration.[16][17]
Reaction Time 2 hours to overnightReaction is typically rapid, but longer incubation times can ensure higher yields. Reaction progress should be monitored analytically (e.g., by HPLC).[18][19]
Solvent Aqueous buffers (PBS, HEPES, Tris)The reaction is efficient in aqueous, buffered solutions. Co-solvents like DMSO or DMF may be used to dissolve poorly soluble maleimide reagents. Buffers must be free of extraneous thiol compounds.[17][20]

Stability of the Thiol-Maleimide Conjugate

While the thioether bond formed is generally stable, its lability is a critical consideration, particularly for therapeutics intended for in vivo use. Two main pathways can affect the stability of the conjugate.

  • Retro-Michael Reaction: The Michael addition is reversible, and the thioether bond can break, releasing the original thiol and maleimide. In biological environments rich with other thiols like glutathione, the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[16][21][22]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water, especially at a pH above 7.5.[16] This hydrolysis, while creating two isomeric products, is often beneficial as the resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction and subsequent thiol exchange.[21][23] Some strategies involve intentionally hydrolyzing the conjugate post-purification to enhance its long-term in vivo stability.[16][23]

Instability PathwayDescriptionStabilization StrategyCitations
Retro-Michael Reaction / Thiol Exchange Reversible cleavage of the thioether bond, allowing the maleimide to be "stolen" by other thiols (e.g., glutathione).Induce hydrolysis of the succinimide ring (e.g., incubate at pH 8.0-8.5) to form a stable, ring-opened product.[16][21][23]
Maleimide Hydrolysis (Pre-conjugation) The maleimide ring itself can hydrolyze and become unreactive towards thiols, particularly at pH > 7.5.Use freshly prepared maleimide solutions and maintain the reaction pH within the optimal 6.5-7.5 range.[9][16]

Secondary Mechanisms and Orthogonal Reactivity

The thiol group of this compound can also undergo a thiol-disulfide exchange reaction. In this mechanism, a thiolate anion performs a nucleophilic attack on a disulfide bond, forming a new mixed disulfide bond and releasing a new thiol.[10][24] This reaction is reversible and is the basis for disulfide-based cleavable linkers, which can release a payload in the reductive environment inside a cell.[25]

Thiol_Disulfide_Exchange Thiol Biomolecule-PEG4-SH MixedDisulfide Biomolecule-PEG4-S-S-Target (Mixed Disulfide) Thiol->MixedDisulfide Nucleophilic Attack Disulfide Target-S-S-Target Disulfide->MixedDisulfide ReleasedThiol Target-SH (Released Thiol) Disulfide->ReleasedThiol Cleavage

Mechanism of Thiol-Disulfide Exchange.

The terminal alcohol (-OH) group provides a site for orthogonal conjugation. After the thiol group has been reacted, the alcohol can be activated or reacted with various partners, such as carboxylic acids (via esterification) or isocyanates, to attach a second molecule of interest. This dual functionality is a key advantage of the this compound linker.[1][2]

Detailed Experimental Protocol: Thiol-Maleimide Conjugation

This section provides a generalized protocol for the conjugation of a thiol-containing biomolecule (e.g., a cysteine-containing peptide or a reduced antibody) to a maleimide-activated molecule using this compound as an intermediary (or by reacting a this compound functionalized biomolecule with a maleimide). The workflow below illustrates the key steps.

Experimental_Workflow A 1. Buffer Preparation (Degassed, pH 7.2-7.5, Thiol-free) B 2. Prepare Thiolated Biomolecule (Dissolve in buffer, reduce disulfides with TCEP if needed) A->B C 3. Prepare Maleimide Reagent (Dissolve in DMSO/DMF immediately before use) A->C D 4. Conjugation Reaction (Add maleimide to thiol solution, 10-20x excess. Incubate 2h @ RT or overnight @ 4°C) B->D C->D E 5. Purification (Remove excess reagent via desalting column, SEC, or dialysis) D->E F 6. Characterization & Storage (Confirm conjugation via MS/SDS-PAGE. Store at 4°C or -20°C) E->F

General Experimental Workflow for Thiol-Maleimide Conjugation.

Methodology:

  • Materials and Buffer Preparation:

    • Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at a pH between 7.2 and 7.5.[18][20]

    • Degassing: Thoroughly degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial to prevent the re-oxidation of thiols to disulfides.[17][20]

    • Thiolated Biomolecule: Protein, peptide, or other molecule containing a free thiol group.

    • Maleimide Reagent: The molecule to be conjugated, functionalized with a maleimide group.

    • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[20]

    • Quenching Reagent (Optional): A small molecule thiol like cysteine or β-mercaptoethanol to quench unreacted maleimide.

    • Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the maleimide reagent.[20]

  • Preparation of Thiolated Biomolecule:

    • Dissolve the biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[17][20]

    • If the biomolecule contains disulfide bonds that must be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[18][20]

  • Conjugation Reaction:

    • Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.[19]

    • Add the maleimide stock solution to the stirring biomolecule solution to achieve a final 10-20 fold molar excess of maleimide over thiol.[18]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Purification of the Conjugate:

    • Following incubation, the unreacted maleimide reagent and other small molecules must be removed.

    • For proteins and other large biomolecules, use a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against the conjugation buffer.[18]

    • For smaller conjugates, purification may be achieved using High-Performance Liquid Chromatography (HPLC).[17]

  • Characterization and Storage:

    • Confirm successful conjugation and assess purity using appropriate analytical techniques such as SDS-PAGE, Mass Spectrometry (MS), or HPLC.

    • The degree of labeling (DOL) for fluorescently tagged proteins can be calculated using UV-Vis spectrophotometry.

    • For short-term storage, keep the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C or -80°C.[19]

References

Methodological & Application

Application Notes and Protocols for Thiol-Reactive Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2][3][4] By increasing the hydrodynamic size of the protein, PEGylation can improve drug solubility, extend circulating half-life, reduce immunogenicity, and enhance stability against proteolytic degradation.[1][3][5][6] This document provides a detailed protocol for the site-specific modification of proteins through the reaction of a thiol-reactive PEG derivative with a protein's cysteine residues.

The most common and selective method for thiol-directed PEGylation involves the reaction of a maleimide-functionalized PEG with the sulfhydryl group of a cysteine residue.[2][7][8] This reaction, a Michael addition, forms a stable, covalent thioether bond.[7][8] The reaction is highly specific for thiols under mild pH conditions (6.5-7.5), minimizing off-target modifications of other amino acid residues like lysine.[8][9][10]

Chemical Principle

The core of this bioconjugation strategy is the reaction between the maleimide (B117702) group of the activated PEG and the thiol group of a cysteine residue on the protein.

Diagram of the Thiol-Maleimide Reaction

Protein Protein-SH (Cysteine Residue) Thioether_Bond Protein-S-PEG (Stable Thioether Bond) Protein->Thioether_Bond pH 6.5-7.5 PEG_Maleimide PEG-Maleimide PEG_Maleimide->Thioether_Bond cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product Prep_Protein Prepare Protein Solution Conjugation Bioconjugation Reaction Prep_Protein->Conjugation Prep_PEG Prepare PEG-Maleimide Solution Prep_PEG->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Analysis (SDS-PAGE, SEC) Purify->Analyze Store Store Conjugate Analyze->Store

References

Application Notes and Protocols for Thiol-PEG4-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-alcohol is a heterobifunctional linker that plays a crucial role in modern drug delivery systems. Its structure, featuring a thiol group (-SH) at one end and a hydroxyl group (-OH) at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the design and synthesis of advanced therapeutic constructs.[1][2] The thiol group provides a reactive handle for covalent attachment to various entities, including maleimide-functionalized molecules, gold surfaces of nanoparticles, or through disulfide exchange.[1][3] The hydroxyl group can be further modified or used as an attachment point for other molecules.[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties by increasing circulation time.[2][4]

These characteristics make this compound a versatile tool for a range of applications in drug delivery, including the development of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the formation of hydrogels for controlled release.[1][2][5]

Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs, a class of targeted therapeutics that deliver potent cytotoxic drugs directly to cancer cells. In a typical approach, the interchain disulfide bonds of a monoclonal antibody are partially reduced to generate free thiol groups. A drug-linker construct, where the drug is attached to a maleimide-functionalized linker, can then be conjugated to the antibody's thiol groups. This compound can be incorporated into the linker to improve the ADC's properties.[6][7]

Key Advantages:

  • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.[8]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drug payloads.[4]

  • Reduced Aggregation: PEGylation can prevent the aggregation of ADCs, which is a common challenge in their manufacturing and storage.

Functionalization of Nanoparticles

This compound is widely used for the surface modification of various nanoparticles, such as gold nanoparticles (AuNPs), liposomes, and polymeric nanoparticles, to create sophisticated drug delivery vehicles.[2][9][10] The thiol group allows for strong and stable attachment to the nanoparticle surface, while the PEG spacer provides a "stealth" layer that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[8] The terminal hydroxyl group can be used to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Key Advantages:

  • Prolonged Circulation: The PEG "stealth" effect minimizes clearance by the immune system.

  • Targeted Delivery: The hydroxyl group can be functionalized with targeting moieties to direct the nanoparticles to the desired site of action.

  • Improved Stability: The PEG layer can enhance the colloidal stability of the nanoparticles in biological fluids.

Hydrogels for Controlled Release

This compound can be used as a component in the formation of hydrogels for the controlled and sustained release of therapeutic agents.[5] Through reactions like thiol-ene or thiol-maleimide chemistry, this compound can be incorporated as a crosslinker or as a pendant chain to the hydrogel network.[11] The encapsulated drug is then released over time as the hydrogel degrades or through diffusion. The properties of the hydrogel, such as its swelling ratio, degradation rate, and drug release kinetics, can be tuned by adjusting the formulation.[12]

Key Advantages:

  • Sustained Release: Allows for prolonged therapeutic effect and reduced dosing frequency.

  • Biocompatibility: PEG-based hydrogels are generally biocompatible and well-tolerated.[6]

  • Tunable Properties: The physical and chemical properties of the hydrogel can be tailored for specific applications.

Data Presentation

The following tables provide representative quantitative data for drug delivery systems utilizing thiol-PEG linkers. This data is intended to be illustrative of the typical performance metrics that can be achieved.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for a Thiol-Linked ADC

ParameterValueMethod of Determination
Average DAR~4Hydrophobic Interaction Chromatography (HIC)
DAR DistributionDAR0, DAR2, DAR4, DAR6, DAR8HIC, Mass Spectrometry
Purity>95%Size Exclusion Chromatography (SEC)

Note: This data is representative of thiol-linked ADCs and may vary depending on the specific antibody, drug, and linker used.[7]

Table 2: Representative Drug Loading and Release from Functionalized Nanoparticles

ParameterValueMethod of Determination
Drug Loading Capacity5-15% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency70-95%UV-Vis Spectroscopy, HPLC
In Vitro Release (24h)30-60%Dialysis Method, HPLC
In Vitro Release (72h)60-90%Dialysis Method, HPLC

Note: This data is illustrative for doxorubicin-loaded nanoparticles and is dependent on the nanoparticle composition, drug, and linker.[13][14]

Table 3: Representative In Vivo Biodistribution of PEGylated Gold Nanoparticles (24h post-injection)

Organ% Injected Dose per Gram Tissue
Liver10 - 30%
Spleen5 - 20%
Tumor2 - 8%
Blood5 - 15%
Kidneys1 - 5%

Note: This data is representative and can vary significantly based on nanoparticle size, surface chemistry, and tumor model.[12]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Coupling

This protocol describes a general procedure for conjugating a maleimide-activated drug to a partially reduced monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized drug-linker construct

  • This compound (if used to modify the drug-linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS with 1 mM EDTA.

    • Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired average drug-to-antibody ratio (DAR).[5]

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS containing 1 mM EDTA.

  • Conjugation:

    • Immediately add the maleimide-functionalized drug-linker (dissolved in a suitable solvent like DMSO) to the reduced antibody solution. A 1.5 to 2-fold molar excess of the drug-linker per thiol group is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, protected from light.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.

    • Concentrate the purified ADC and store at 4°C or -80°C as appropriate.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average DAR using HIC-HPLC or mass spectrometry.[7]

ADC_Synthesis_Workflow mAb Monoclonal Antibody Reduced_mAb Partially Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Drug_Linker Maleimide-Drug-Linker (with this compound) Drug_Linker->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

ADC Synthesis Workflow
Protocol 2: Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the modification of citrate-capped AuNPs with this compound and subsequent attachment of a targeting ligand.

Materials:

  • Citrate-capped AuNP solution

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

  • MES buffer

Procedure:

  • PEGylation of AuNPs:

    • Prepare a stock solution of this compound in ethanol (B145695) or water.

    • Add the this compound solution to the AuNP solution at a high molar excess (e.g., 10,000:1 linker to AuNP).

    • Stir the mixture for 12-24 hours at room temperature to facilitate ligand exchange.

    • Purify the PEGylated AuNPs by centrifugation and resuspension in phosphate buffer to remove excess linker.

  • Activation of the Hydroxyl Group:

    • The terminal hydroxyl group of the PEG can be converted to a carboxylic acid and then activated, or directly activated in some cases. For this protocol, we assume conversion to a carboxyl group has been performed.

    • Resuspend the PEGylated AuNPs in MES buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation of Targeting Ligand:

    • Immediately add the targeting ligand (dissolved in phosphate buffer) to the activated AuNP solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification and Characterization:

    • Purify the functionalized AuNPs by centrifugation to remove unreacted ligand and coupling reagents.

    • Characterize the final product for size, zeta potential, and confirmation of ligand conjugation (e.g., via UV-Vis, DLS, TEM, or functional assays).

AuNP_Functionalization_Workflow AuNP Citrate-capped AuNPs PEG_AuNP PEGylated AuNPs AuNP->PEG_AuNP PEGylation Thiol_PEG This compound Thiol_PEG->PEG_AuNP Activated_AuNP Activated AuNPs PEG_AuNP->Activated_AuNP Activation Activation Activation of Hydroxyl (e.g., with EDC/NHS) Activation->Activated_AuNP Functionalized_AuNP Functionalized AuNPs Activated_AuNP->Functionalized_AuNP Conjugation Ligand Targeting Ligand (with amine group) Ligand->Functionalized_AuNP EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription -> Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription -> Survival EGF EGF (Ligand) EGF->EGFR ADC EGFR-Targeted ADC ADC->EGFR Binding & Internalization VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression -> Survival, Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression -> Proliferation, Migration VEGF VEGF VEGF->VEGFR Targeted_NP Targeted Nanoparticle Targeted_NP->VEGFR Binding & Drug Release PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Growth_Factor Growth Factor Growth_Factor->RTK Drug_Carrier Drug Carrier (e.g., Nanoparticle) Inhibitor Pathway Inhibitor Drug_Carrier->Inhibitor Release Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for Surface Modification of Gold Nanoparticles with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1][2][3] Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the stability of AuNPs in biological media, reduce non-specific protein adsorption, and prolong their circulation time in vivo.[1][4] This document provides a detailed protocol for the surface modification of citrate-stabilized gold nanoparticles with Thiol-PEG4-alcohol, a short-chain PEG ligand with a terminal thiol group for robust anchoring to the gold surface and a terminal hydroxyl group for potential further conjugation.

The thiol group forms a strong covalent bond with the gold surface, displacing the weakly bound citrate (B86180) ions from the initial synthesis.[5][6] The PEG component provides a hydrophilic shell, imparting steric stability and preventing aggregation in high ionic strength solutions, which is crucial for biological applications such as drug delivery, bioimaging, and diagnostics.[1][4][7]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained before and after the surface modification of gold nanoparticles with this compound. The exact values can vary depending on the initial nanoparticle size, concentration, and the specific reaction conditions.

ParameterCitrate-Stabilized AuNPsThis compound Modified AuNPsCharacterization Method
Core Diameter 15 nm15 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter ~20 nm~25-30 nmDynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-5 to -15 mVElectrophoretic Light Scattering (ELS)
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nmUV-Vis Spectroscopy
Appearance Wine-red solutionWine-red solutionVisual Inspection

Experimental Protocols

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate

  • This compound (HS-(CH₂CH₂O)₄-OH)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

  • Hot plate with magnetic stirring

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Centrifuge

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15 nm gold nanoparticles.

  • Preparation of Gold Solution: Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in DI water in a clean Erlenmeyer flask.

  • Heating: Place the flask on a hot plate with a stir bar and bring the solution to a vigorous boil while stirring.

  • Reduction: To the boiling solution, rapidly add 4 mL of 1% (w/v) trisodium citrate dihydrate solution.

  • Color Change: The solution color will change from pale yellow to colorless, then to a deep wine-red, indicating the formation of gold nanoparticles.[8]

  • Reaction Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the hot plate and allow it to cool to room temperature with continuous stirring.

  • Storage: Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Surface Modification with this compound

This protocol details the ligand exchange process to functionalize the AuNPs with this compound.

  • Preparation of PEG Solution: Prepare a 1 mM aqueous solution of this compound in DI water.

  • Addition of PEG: To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution to achieve a final PEG concentration of 100 µM. The optimal concentration may need to be determined empirically.

  • Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 24 hours to ensure complete ligand exchange. The thiol groups will displace the citrate ions on the gold surface.[5]

  • Purification (Optional but Recommended): To remove excess unbound this compound and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).

  • Resuspension: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh DI water. Sonication may be used to aid in redispersion. Repeat the centrifugation and resuspension steps two more times.

  • Final Suspension: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer or DI water.

  • Characterization: Characterize the modified nanoparticles using UV-Vis spectroscopy, DLS, and TEM to confirm successful surface modification and assess their stability.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_modification Protocol 2: Surface Modification cluster_characterization Characterization s1 HAuCl4 Solution s2 Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change (Wine Red) s3->s4 s5 Cooling s4->s5 s6 Citrate-Stabilized AuNPs s5->s6 m1 Add this compound s6->m1 m2 Incubate (24h) m1->m2 m3 Purification (Centrifugation) m2->m3 m4 Resuspend m3->m4 m5 PEGylated AuNPs m4->m5 c1 UV-Vis m5->c1 c2 DLS m5->c2 c3 TEM m5->c3

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

signaling_pathway cluster_initial Citrate-Stabilized AuNP cluster_modification_process Ligand Exchange cluster_final PEGylated AuNP AuNP Au Citrate Citrate AuNP->Citrate Weak Adsorption ThiolPEG Thiol-PEG4-OH AuNP2 Au Plus + PEG PEG Shell AuNP2->PEG Au-S Bond

Caption: Ligand exchange process for surface modification of AuNPs.

Applications in Research and Drug Development

The successful surface modification of gold nanoparticles with this compound opens up a wide range of applications:

  • Drug Delivery: The terminal hydroxyl group can be further functionalized to conjugate drugs, targeting ligands, or other biomolecules.[2][7] The PEG spacer enhances the solubility and stability of the drug-nanoparticle conjugate.

  • Bioimaging: PEGylated AuNPs can be used as contrast agents in various imaging modalities. Their enhanced stability prevents aggregation and ensures a longer circulation time for effective imaging.

  • Diagnostics: The functionalized nanoparticles can be incorporated into biosensors for the detection of specific biomarkers. The PEG coating minimizes non-specific binding, improving the sensitivity and specificity of the assay.

  • Theranostics: By combining therapeutic agents and imaging capabilities on the same nanoparticle platform, PEGylated AuNPs can be developed for theranostic applications, allowing for simultaneous diagnosis and treatment.[5]

Troubleshooting

  • Aggregation (Color Change to Blue/Purple): This indicates nanoparticle instability. Possible causes include insufficient PEG concentration, incomplete ligand exchange, or high ionic strength of the buffer. Increase the PEG concentration or incubation time. Ensure thorough purification to remove excess salts.

  • Low Yield after Purification: Significant loss of nanoparticles during centrifugation can occur. Optimize the centrifugation speed and time. For smaller nanoparticles, a higher g-force or longer duration may be necessary.

  • Incomplete Surface Modification: If characterization shows minimal change in hydrodynamic size or zeta potential, the ligand exchange may be incomplete. Ensure the this compound is of good quality and the incubation time is sufficient.

By following these protocols and considering the potential challenges, researchers can reliably produce high-quality this compound modified gold nanoparticles for a variety of advanced biomedical applications.

References

A Step-by-Step Guide to Thiol-PEG4-Alcohol Conjugation: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and applications of Thiol-PEG4-alcohol, a heterobifunctional linker crucial in bioconjugation and drug development. Herein, we detail the step-by-step protocols for its use, methods for purification and characterization of the resulting conjugates, and a discussion of its application in targeted drug delivery.

Introduction to this compound Conjugation

This compound is a versatile crosslinking reagent that features a thiol (-SH) group at one end and a primary alcohol (-OH) group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a two-step, controlled conjugation strategy. The thiol group provides a reactive handle for selective conjugation to molecules containing thiol-reactive functionalities, such as maleimides, while the hydroxyl group can be further modified or activated for subsequent reactions. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.

The strategic use of this compound is particularly valuable in the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles, and the creation of biocompatible hydrogels. Its defined length and chemical properties offer precise control over the final architecture of the bioconjugate.

Chemical Principles of Conjugation

The conjugation strategy using this compound typically involves two main chemical reactions:

  • Thiol-Maleimide Michael Addition: The thiol group of the linker readily reacts with a maleimide-functionalized molecule in a Michael addition reaction. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and forms a stable thioether bond.[1]

  • Hydroxyl Group Activation and Subsequent Reaction: The terminal hydroxyl group is relatively inert and requires activation to participate in subsequent conjugation reactions. Common activation methods include conversion to a tosylate, mesylate, or N-hydroxysuccinimidyl (NHS) ester, which can then react with nucleophiles such as amines.

Experimental Protocols

This section provides detailed protocols for a two-step conjugation process involving the reaction of this compound with a maleimide-containing molecule, followed by the activation of the hydroxyl group and conjugation to an amine-containing molecule.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of this compound with a maleimide-functionalized molecule (e.g., a small molecule drug or peptide).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: N-ethylmaleimide or L-cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.

    • Dissolve this compound in the Conjugation Buffer to the desired concentration.

  • Conjugation Reaction:

    • Add a 1.2 to 1.5-fold molar excess of this compound to the solution of the maleimide-functionalized molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of a quenching reagent (relative to the initial amount of the maleimide) to consume any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the Thiol-PEG4-conjugate using size-exclusion chromatography (SEC) to remove unreacted starting materials and quenching reagent.

Protocol 2: Activation of the Terminal Hydroxyl Group and Conjugation to an Amine

This protocol outlines the activation of the hydroxyl group of the purified Thiol-PEG4-conjugate and its subsequent reaction with an amine-containing molecule (e.g., a protein or antibody).

Materials:

  • Purified Thiol-PEG4-conjugate

  • Activation Reagents:

    • For tosylation: p-Toluenesulfonyl chloride (TsCl) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in anhydrous dichloromethane (B109758) (DCM).

    • For NHS ester formation (after converting the alcohol to a carboxylic acid): N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Amine-containing molecule in an appropriate buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or ion-exchange chromatography)

Procedure (Example using Tosylation):

  • Activation of the Hydroxyl Group:

    • Dissolve the purified and dried Thiol-PEG4-conjugate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (2-3 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.5-2 equivalents).

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the tosylated conjugate.

  • Conjugation to an Amine-Containing Molecule:

    • Dissolve the tosylated conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the tosylated conjugate solution to the amine-containing molecule in PBS (pH 7.4-8.0) at a 10-20 fold molar excess.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted tosylated conjugate. Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the final bioconjugate using an appropriate chromatography method, such as SEC to separate based on size or ion-exchange chromatography (IEX) to separate based on charge.

Data Presentation

The success of a conjugation reaction is determined by its yield and the purity of the final product. While specific yields can vary depending on the reactants and reaction conditions, the following table provides representative data for typical thiol-maleimide and subsequent amine conjugation reactions.

ParameterThiol-Maleimide ConjugationAmine Conjugation (Post-Activation)
Reactant Molar Ratio (Linker:Substrate) 1.2:1 to 1.5:110:1 to 20:1
Typical Reaction Time 2-4 hours4-12 hours
Typical Reaction Temperature Room Temperature4°C to Room Temperature
Expected Conjugation Efficiency > 90%50-80%
Purity after Chromatography > 95%> 95%

Characterization of Conjugates

Thorough characterization of the final bioconjugate is essential to confirm successful synthesis and purity.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after PEGylation.

  • Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of small molecule conjugates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate different species.

Application in Targeted Drug Delivery: Targeting the HER2 Pathway

A significant application of this compound is in the development of targeted drug delivery systems. For instance, a cytotoxic drug can be conjugated to a targeting ligand (e.g., an antibody fragment) that specifically binds to receptors overexpressed on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2).[2][3][4][5] This targeted approach increases the concentration of the drug at the tumor site, enhancing its efficacy while minimizing off-target toxicity.

The binding of the targeting ligand to the HER2 receptor can trigger receptor-mediated endocytosis, internalizing the drug-conjugate into the cancer cell.[5] Once inside, the drug can be released to exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Below is a diagram illustrating the experimental workflow for creating a targeted drug conjugate and a simplified representation of the HER2 signaling pathway that can be targeted.

G cluster_0 Conjugation Workflow A This compound C Thiol-PEG4-Drug Conjugate A->C Thiol-Maleimide Reaction B Maleimide-Drug B->C D Activation of Hydroxyl Group C->D E Activated Thiol-PEG4-Drug D->E G Final Targeted Drug Conjugate E->G Amine Conjugation F Targeting Ligand (e.g., anti-HER2 Fab) F->G

A flowchart of the two-step conjugation process.

G cluster_1 Targeted Drug Delivery and HER2 Signaling TargetedDrug Targeted Drug (e.g., anti-HER2-PEG-Drug) HER2 HER2 Receptor TargetedDrug->HER2 Binding Dimerization Receptor Dimerization HER2->Dimerization Endocytosis Receptor-Mediated Endocytosis Dimerization->Endocytosis PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activates DrugRelease Drug Release Endocytosis->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis Induces CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival RAS_MAPK->CellSurvival

Targeted drug interaction with the HER2 signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for controlled, stepwise conjugation strategies, which are essential for the development of complex biotherapeutics and advanced drug delivery systems. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to effectively utilize this linker in their work, ultimately contributing to the advancement of new therapies and diagnostic agents.

References

Application Notes and Protocols for Thiol-PEG4-alcohol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG4-alcohol (HS-(CH2)2-(OCH2CH2)4-OH). These protocols are designed for researchers in materials science, biotechnology, and drug development who are functionalizing gold surfaces to control interfacial properties, immobilize biomolecules, and develop biosensors.

Introduction

This compound is a heterobifunctional molecule featuring a terminal thiol group for robust anchoring to gold surfaces and a terminal hydroxyl group. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions and provides a hydrophilic surface that can resist non-specific protein adsorption. This property is particularly valuable in the development of biosensors and biocompatible materials. The terminal hydroxyl group offers a versatile point for further chemical modification, allowing for the covalent attachment of biomolecules such as antibodies, enzymes, or nucleic acids.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs on gold surfaces. This data is essential for verifying the successful formation of a well-ordered monolayer and for understanding its surface properties.

Table 1: Surface Characterization of this compound SAMs on Gold

Characterization TechniqueParameterTypical ValueReference Molecule
Contact Angle Goniometry Static Water Contact Angle (θ)30° - 40°(Similar short-chain PEG-thiols)
Spectroscopic Ellipsometry Monolayer Thickness2.0 - 3.0 nm(Calculated and experimental data for similar PEG-thiols)
X-ray Photoelectron Spectroscopy (XPS) S(2p) Binding Energy~162 eV (Au-S bond)(General thiol-on-gold literature)
C(1s) High-Resolution SpectrumPeaks for C-C, C-O(Expected for PEG structure)
O(1s) High-Resolution SpectrumPeak for C-O(Expected for PEG structure)

Table 2: Quantitative Analysis of Protein Adsorption on this compound SAMs

ProteinConcentrationAdsorbed Mass (ng/cm²)Technique
Bovine Serum Albumin (BSA)1 mg/mL in PBS< 10Quartz Crystal Microbalance with Dissipation (QCM-D)
Fibrinogen1 mg/mL in PBS< 15Quartz Crystal Microbalance with Dissipation (QCM-D)
Lysozyme1 mg/mL in PBS< 5Quartz Crystal Microbalance with Dissipation (QCM-D)

Note: The data presented in these tables are representative values from literature for similar short-chain PEG-thiol SAMs and serve as a baseline for expected results. Actual values may vary depending on experimental conditions such as substrate quality, solution purity, and incubation time.

Experimental Protocols

Protocol for Formation of this compound SAMs on Gold Substrates

This protocol details the steps for creating a self-assembled monolayer of this compound on a gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM-D sensors)

  • This compound

  • Absolute Ethanol (B145695) (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. b. Carefully remove the substrates using Teflon-coated tweezers and rinse them copiously with DI water. c. Rinse the substrates thoroughly with absolute ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Immediately immerse the cleaned and dried gold substrates into the thiol solution in a clean glass container. c. Seal the container to prevent solvent evaporation and contamination. d. Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Post-Deposition Rinsing and Drying: a. Remove the substrates from the thiol solution. b. Rinse the functionalized surfaces thoroughly with absolute ethanol to remove any non-covalently bound molecules. c. Dry the substrates under a gentle stream of nitrogen gas. d. Store the SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Protocol for Fabrication of an Electrochemical Immunosensor for C-Reactive Protein (CRP) Detection

This protocol describes the step-by-step fabrication of an electrochemical immunosensor using a this compound SAM as a linker for antibody immobilization.

Materials:

  • This compound SAM-modified gold electrode (prepared as in Protocol 3.1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monoclonal anti-CRP antibody

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • C-Reactive Protein (CRP) standards

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical measurements)

Procedure:

  • Activation of the Hydroxyl Terminus: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water. b. Immerse the this compound SAM-modified gold electrode in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal hydroxyl groups. c. Rinse the electrode with DI water and then with PBS.

  • Immobilization of Anti-CRP Antibody: a. Prepare a solution of monoclonal anti-CRP antibody in PBS (e.g., 10-100 µg/mL). b. Immerse the activated electrode in the antibody solution and incubate for 1-2 hours at room temperature (or overnight at 4°C). c. Rinse the electrode thoroughly with PBS to remove any unbound antibodies.

  • Blocking of Non-specific Binding Sites: a. Immerse the antibody-functionalized electrode in a 1% BSA solution in PBS for 30-60 minutes at room temperature to block any remaining active sites and prevent non-specific binding. b. Rinse the electrode with PBS.

  • CRP Detection: a. The immunosensor is now ready for CRP detection. b. Incubate the sensor with different concentrations of CRP antigen solution for a defined period (e.g., 30-60 minutes). c. After incubation, rinse the sensor with PBS to remove unbound CRP. d. Perform electrochemical measurements (e.g., Cyclic Voltammetry or Electrochemical Impedance Spectroscopy) in a potassium ferricyanide/ferrocyanide solution to detect the binding of CRP.

Visualization

Workflow for SAM Formation and Characterization

The following diagram illustrates the general workflow for creating and characterizing a this compound self-assembled monolayer on a gold substrate.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Start Start: Gold Substrate Clean Piranha Cleaning Start->Clean Rinse_DI Rinse with DI Water Clean->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry Dry with N2 Rinse_EtOH->Dry Prepare_Sol Prepare 1 mM this compound in Ethanol Dry->Prepare_Sol Immerse Immerse Substrate (18-24h, RT) Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final SAM_Surface This compound SAM Dry_Final->SAM_Surface Contact_Angle Contact Angle SAM_Surface->Contact_Angle Ellipsometry Ellipsometry SAM_Surface->Ellipsometry XPS XPS SAM_Surface->XPS QCMD QCM-D SAM_Surface->QCMD

Caption: Workflow for the formation and characterization of this compound SAMs.

Experimental Workflow for Immunosensor Fabrication

This diagram outlines the key steps involved in the fabrication of an electrochemical immunosensor using a this compound linker.

Immunosensor_Fabrication start Thiol-PEG4-OH SAM on Au Electrode activate Activate -OH with EDC/NHS start->activate rinse1 Rinse activate->rinse1 immobilize Immobilize Anti-CRP Antibody rinse1->immobilize rinse2 Rinse immobilize->rinse2 block Block with BSA rinse2->block rinse3 Rinse block->rinse3 detect Incubate with CRP Antigen rinse3->detect rinse4 Rinse detect->rinse4 measure Electrochemical Measurement rinse4->measure

Application Notes and Protocols for the Synthesis of PROTACs Using a Thiol-PEG4-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering a powerful therapeutic modality.[3]

The Role of the Thiol-PEG4-alcohol Linker

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to precisely control their length.[5]

The this compound linker is a versatile building block for PROTAC synthesis, offering distinct advantages:

  • Defined Length and Flexibility: The four-unit PEG chain provides a specific spatial separation between the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often lipophilic PROTAC molecule, which can enhance bioavailability.

  • Dual Functionality: The terminal thiol (-SH) and alcohol (-OH) groups provide two distinct reactive handles for sequential and controlled conjugation to the POI and E3 ligase ligands. The thiol group can react with electrophiles like maleimides, while the alcohol group can be activated for nucleophilic substitution.[3][6]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize data for PROTACs targeting BRD4, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

Linker Length (PEG units)DC50 (nM)Dmax (%)
35585
42095
515>98
63092
Table 1: Influence of Linker Length on BRD4 Degradation. Data is illustrative and compiled from various sources in the literature.
Linker Length (PEG units)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
31.215
42.525
53.135
62.830
Table 2: Influence of Linker Length on Permeability and Bioavailability of BRD4-Targeting PROTACs. Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a this compound linker. These procedures may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Activation of the this compound Linker via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of the linker to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Thiol-PEG4-OTs).

Protocol 2: Conjugation of the Warhead to the Activated Linker

This protocol describes the reaction of a warhead containing a nucleophilic group (e.g., an amine or phenol) with the tosylated linker.

Materials:

  • Thiol-PEG4-OTs (from Protocol 1)

  • Warhead with a nucleophilic handle (e.g., amine-functionalized)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Procedure:

  • Dissolve the amine-functionalized warhead (1 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add a solution of Thiol-PEG4-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the warhead-linker conjugate (Warhead-PEG4-SH).

Protocol 3: Final PROTAC Synthesis via Thiol-Maleimide Reaction

This protocol outlines the final assembly of the PROTAC by reacting the thiol-containing warhead-linker conjugate with a maleimide-functionalized E3 ligase ligand.

Materials:

  • Warhead-PEG4-SH (from Protocol 2)

  • Maleimide-functionalized E3 ligase ligand

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Dissolve the maleimide-functionalized E3 ligase ligand (1 equivalent) in the degassed reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.

  • Dissolve the Warhead-PEG4-SH (1.1 equivalents) in the reaction buffer.

  • Add the solution of Warhead-PEG4-SH to the solution of the E3 ligase ligand while gently stirring.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 4: Western Blot for PROTAC-mediated Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein induced by a PROTAC.[3]

Materials:

  • Cell culture reagents

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your PROTAC and a vehicle control (DMSO) for a set period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start linker This compound Linker start->linker activation Protocol 1: Activation of Alcohol (e.g., Tosylation) linker->activation activated_linker Activated Linker (Thiol-PEG4-OTs) activation->activated_linker conjugation1 Protocol 2: Conjugation of Warhead activated_linker->conjugation1 warhead Warhead (POI Ligand) with Nucleophile warhead->conjugation1 warhead_linker Warhead-Linker Conjugate (Warhead-PEG4-SH) conjugation1->warhead_linker conjugation2 Protocol 3: Thiol-Maleimide Reaction warhead_linker->conjugation2 e3_ligand E3 Ligase Ligand with Maleimide e3_ligand->conjugation2 protac Final PROTAC conjugation2->protac purification Purification (HPLC) protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: General workflow for PROTAC synthesis using this compound.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 P_TEFb P-TEFb (CDK9/CycT1) BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription (e.g., c-Myc, Bcl-2) RNA_Pol_II->Gene_Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Targets

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

ERa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Dimerization Dimerization ERa->Dimerization Degradation ERα Degradation ERa->Degradation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates PROTAC ERα PROTAC PROTAC->ERa Targets

Caption: Simplified Estrogen Receptor α signaling pathway and PROTAC intervention.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Targets

References

Application Notes and Protocols: Attaching Thiol-PEG4-alcohol to Peptides for Surface Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The immobilization of peptides onto surfaces is a cornerstone technique in the development of biosensors, immunoassays, and targeted drug delivery systems. A successful immobilization strategy preserves the peptide's biological activity while ensuring stable attachment and minimizing non-specific binding. The use of Polyethylene Glycol (PEG) linkers is a well-established method to achieve these goals.

This document provides detailed protocols and application notes for immobilizing peptides using a specific heterobifunctional linker, Thiol-PEG4-alcohol (HS-(CH₂CH₂O)₄-OH). This linker consists of three key components:

  • Thiol Group (-SH): Provides a strong and stable anchoring point to gold surfaces through the formation of a semi-covalent gold-sulfur (Au-S) bond.[1][2]

  • PEG4 Spacer: A short, hydrophilic tetraethylene glycol chain that extends the peptide away from the surface. This spacer reduces steric hindrance, enhances peptide flexibility, improves water solubility, and critically, minimizes non-specific protein adsorption from the surrounding environment.[3][4][5]

  • Terminal Alcohol (-OH): A versatile functional group that, while relatively inert on its own, can be chemically activated to covalently bind to a peptide.[6]

We will detail the primary strategy for using this linker, which involves first creating a self-assembled monolayer (SAM) of the linker on a gold surface, followed by activation of the terminal alcohol group for peptide conjugation. An alternative, more direct method using a pre-activated Thiol-PEG-NHS ester linker is also presented as a common and efficient alternative.

Strategy 1: Two-Step Immobilization via Surface Hydroxyl Activation

This "grafting-to" approach involves two main phases: (1) formation of a this compound self-assembled monolayer (SAM) on a gold surface, and (2) chemical activation of the terminal hydroxyl groups to make them reactive towards peptide functional groups (typically primary amines).

Experimental Workflow Diagram

G cluster_0 Phase 1: SAM Formation cluster_1 Phase 2: Peptide Conjugation gold_surface Clean Gold Surface linker_solution Prepare this compound Solution (e.g., in Ethanol) incubation Incubate Surface with Linker Solution (12-24h) linker_solution->incubation Self-Assembly rinse_dry_1 Rinse with Solvent & Dry with N2 incubation->rinse_dry_1 sam_surface Hydroxyl-Terminated Surface (-OH) rinse_dry_1->sam_surface activation Activate -OH Groups (e.g., with EDC/NHS) sam_surface->activation Surface Activation peptide_solution Prepare Peptide Solution in Reaction Buffer (e.g., PBS pH 7.4) conjugation Incubate Activated Surface with Peptide Solution peptide_solution->conjugation Amide Bond Formation rinse_dry_2 Rinse, Block & Dry conjugation->rinse_dry_2 final_surface Peptide-Immobilized Surface rinse_dry_2->final_surface

Caption: Workflow for two-step peptide immobilization on a gold surface.

Protocol 1.1: Formation of this compound SAM on Gold

This protocol details the formation of a well-ordered, hydroxyl-terminated self-assembled monolayer.

Materials:

  • Gold-coated substrate (e.g., sensor chip, nanoparticle solution)

  • This compound

  • Absolute Ethanol (B145695) (or Isopropanol)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) or UV/Ozone cleaner

  • Deionized (DI) water

  • Nitrogen gas source

Procedure:

  • Gold Surface Cleaning:

    • Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Immerse the gold substrate in freshly prepared Piranha solution for 30-60 seconds.

    • Alternatively, for a safer method, clean the substrate in a UV/Ozone cleaner for 15-20 minutes.

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the surface completely under a gentle stream of nitrogen gas. The surface should be used immediately.

  • Linker Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.

  • SAM Formation:

    • Completely immerse the clean, dry gold substrate in the this compound solution.

    • Incubate for 12-24 hours at room temperature in a covered container to prevent evaporation and contamination. This allows for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the linker solution.

    • Rinse thoroughly with absolute ethanol to remove any non-covalently bound linker molecules.

    • Dry the surface under a gentle stream of nitrogen gas. The hydroxyl-functionalized surface is now ready for activation.

Protocol 1.2: Activation and Peptide Conjugation

This protocol activates the terminal hydroxyl groups for reaction with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) using EDC/NHS chemistry.

Materials:

  • Hydroxyl-terminated gold surface (from Protocol 1.1)

  • Peptide with at least one primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0

Procedure:

  • Activation of Hydroxyl Groups:

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in the Activation Buffer.

    • Immerse the hydroxyl-terminated surface in the EDC/NHS solution and incubate for 1 hour at room temperature. This reaction converts the surface -OH groups into reactive NHS esters.

    • Rinse the surface with the Activation Buffer and then with the Reaction Buffer to remove excess EDC and NHS.

  • Peptide Conjugation:

    • Immediately dissolve the peptide in the Reaction Buffer (e.g., PBS, pH 7.4) at a concentration of 0.1-1.0 mg/mL.

    • Immerse the activated surface in the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The NHS esters on the surface will react with primary amines on the peptide to form stable amide bonds.[7][8]

  • Quenching and Blocking:

    • Remove the surface from the peptide solution.

    • To deactivate any remaining NHS esters and prevent non-specific binding, immerse the surface in the Quenching/Blocking Buffer for 30 minutes at room temperature.

    • Rinse the surface thoroughly with Reaction Buffer and then with DI water.

    • Dry under a gentle stream of nitrogen gas. The surface is now functionalized with the peptide and ready for use.

Strategy 2: Single-Step Immobilization Using Thiol-PEG-NHS Ester (Alternative Method)

This is a more direct and widely used method that employs a linker which is already activated for reaction with peptides. A Thiol-PEG-NHS ester linker is first immobilized on the gold surface, presenting a reactive NHS ester ready to bind peptides without a separate activation step.

Experimental Workflow Diagram

G cluster_0 Phase 1: Activated SAM Formation cluster_1 Phase 2: Peptide Conjugation gold_surface Clean Gold Surface linker_solution Prepare Thiol-PEG-NHS Ester Solution (e.g., in Ethanol) incubation Incubate Surface with Linker Solution (1-2h) linker_solution->incubation Self-Assembly rinse_dry_1 Rinse with Solvent & Dry with N2 incubation->rinse_dry_1 sam_surface NHS-Ester-Terminated Surface rinse_dry_1->sam_surface peptide_solution Prepare Peptide Solution in Reaction Buffer (e.g., PBS pH 7.4) sam_surface->peptide_solution Immediate Conjugation conjugation Incubate Activated Surface with Peptide Solution peptide_solution->conjugation Amide Bond Formation rinse_dry_2 Rinse, Block & Dry conjugation->rinse_dry_2 final_surface Peptide-Immobilized Surface rinse_dry_2->final_surface

Caption: Workflow for direct peptide immobilization using a Thiol-PEG-NHS ester.

Protocol 2.1: Immobilization using Thiol-PEG-NHS Ester

Materials:

  • Gold-coated substrate

  • Thiol-PEG-NHS Ester (e.g., Thiol-PEG4-NHS Ester). Note: This reagent is moisture-sensitive.[7]

  • Anhydrous solvent (e.g., Ethanol, DMSO, or DMF)

  • Peptide with at least one primary amine

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0

Procedure:

  • Gold Surface Cleaning:

    • Clean the gold substrate as described in Protocol 1.1.

  • Activated SAM Formation:

    • Important: Thiol-PEG-NHS Ester reagents are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.[7] Dissolve the linker in an anhydrous solvent immediately before use. Do not prepare stock solutions for storage.

    • Prepare a 1-5 mM solution of Thiol-PEG-NHS Ester in anhydrous ethanol or DMF.

    • Immerse the clean, dry gold substrate in the linker solution and incubate for 1-2 hours at room temperature. A shorter incubation time is used to minimize hydrolysis of the NHS ester.

    • Rinse the surface thoroughly with the solvent to remove unbound linker and dry under a stream of nitrogen. The surface is now activated and should be used immediately.

  • Peptide Conjugation:

    • Immediately immerse the NHS-activated surface in a freshly prepared solution of the peptide (0.1-1.0 mg/mL) in Reaction Buffer (PBS, pH 7.4).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Final Rinsing:

    • Quench unreacted NHS esters by immersing the surface in the Blocking Buffer for 30 minutes.

    • Rinse thoroughly with Reaction Buffer, then DI water, and dry with nitrogen.

Quantitative Data and Characterization

The density and orientation of immobilized peptides are critical for functionality. These parameters are influenced by linker length, peptide concentration, and reaction conditions.

Table 1: Influence of Linker Length on Peptide Surface Density
Linker Type/LengthRelative Peptide DensityTarget Binding ActivityReference
Short (e.g., C2-maleimide)LowLow[9]
PEG400 (n≈9)HighHigh[9]
PEG600 (n≈13)HighHigh[9]
PEG1000 (n≈23)HighestLow[9]
PEG2000 (n≈45)Medium-LowLow[9]

Data summarized from a study on antimicrobial peptides, showing that an optimal linker length (PEG400-600) exists for maximizing biological activity, which does not always correlate with the highest immobilization density.[9]

Table 2: Typical Reaction Parameters for Heterobifunctional Crosslinkers
Functional GroupTarget ResidueOptimal pH RangeKey ConsiderationsReference
NHS Ester Primary Amine (-NH₂)7.0 - 9.0Prone to hydrolysis, especially at higher pH. Reaction should be performed immediately after linker dissolution. Avoid amine-containing buffers like Tris.[5][7][8]
Maleimide Sulfhydryl (-SH)6.5 - 7.5More stable than NHS esters but can slowly hydrolyze at pH > 7.5. Forms a stable thioether bond.[5][7]
Thiol (-SH) Gold SurfaceN/AForms a strong, semi-covalent Au-S bond. Requires a clean gold surface for efficient self-assembly.[1][2][10]
Surface Characterization Methods

After immobilization, it is crucial to characterize the surface to confirm successful peptide attachment and monolayer formation.

TechniqueInformation Provided
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events. Confirms monolayer formation and can quantify peptide immobilization and subsequent target binding.[4]
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the surface, confirming the presence of sulfur (from thiol), carbon, oxygen, and nitrogen (from PEG and peptide).[4]
Contact Angle Goniometry Measures surface hydrophilicity. A clean gold surface is relatively hydrophilic, becomes more so after PEGylation, and may change again after peptide immobilization depending on the peptide's properties.
Electrochemical Impedance Spectroscopy (EIS) Measures changes in charge transfer resistance at the electrode surface with each modification step, confirming the successful addition of linker and peptide layers.[4]
Atomic Force Microscopy (AFM) Provides topographical information about the surface, assessing the smoothness and uniformity of the formed monolayer.

References

Application Notes and Protocols for Thiol-Maleimide Reaction with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high efficiency and specificity under mild, physiological conditions.[1] This Michael addition reaction facilitates the formation of a stable thioether bond between a thiol (sulfhydryl) group and a maleimide (B117702).[1][2][3] This application note provides a detailed experimental procedure for the conjugation of Thiol-PEG4-alcohol to a maleimide-functionalized molecule. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) unit, can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[4]

This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, recommendations for optimization, and methods for purification and characterization of the final product.

Data Presentation: Key Reaction Parameters

Successful thiol-maleimide conjugations are dependent on several key parameters. The following table summarizes the recommended starting conditions for the reaction of this compound with a maleimide. Optimization for each specific molecular pairing is highly recommended.

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and reactions with primary amines.[1][5][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster kinetics (typically 2 hours); 4°C for overnight reactions, especially with sensitive molecules.[7][8]
Molar Ratio (this compound : Maleimide) 1:1 to 1.5:1A slight excess of the thiol can help drive the reaction to completion. However, a large excess may complicate purification.
Molar Ratio (Maleimide : Protein/Molecule) 10:1 to 20:1When labeling proteins, a significant molar excess of the maleimide-PEG reagent is often used to ensure efficient conjugation.[9][10]
Solvent Aqueous Buffer (e.g., PBS, HEPES, Tris)Thiol-free buffers are essential to prevent competition with the desired reaction.[9][11] Organic co-solvents like DMSO or DMF can be used for poorly soluble reactants.[9][11]
Reaction Time 2 hours to OvernightShorter times at room temperature, longer times at 4°C.[7][8][10]
Quenching Agent Free Thiol (e.g., L-cysteine, 2-mercaptoethanol)Added to consume any unreacted maleimide, preventing non-specific reactions in subsequent steps.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Maleimide-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.[7] All buffers must be degassed to prevent thiol oxidation.[11]

  • Organic Co-solvent (if needed): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[9][11]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds in proteins.[7][11]

  • Quenching Solution: L-cysteine or 2-mercaptoethanol (B42355) in reaction buffer.

  • Purification System: Size-exclusion chromatography (SEC) column, ion-exchange chromatography (IEX) system, or dialysis cassettes.[][13]

  • Analytical Instruments: Mass spectrometer (ESI-MS), HPLC system (SEC-HPLC or RP-HPLC), or NMR spectrometer.

Protocol 1: General Thiol-Maleimide Conjugation

This protocol describes the fundamental steps for conjugating this compound to a maleimide-activated molecule.

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in the same degassed reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.[11]

  • Initiation of the Reaction:

    • Add the this compound solution to the maleimide solution at the desired molar ratio (e.g., 1.1:1 thiol:maleimide).

    • Mix the solution gently but thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[10] Protect the reaction from light if either reactant is light-sensitive.[7]

  • Quenching the Reaction:

    • Add a quenching solution containing a free thiol (e.g., L-cysteine) to a final concentration that is in significant excess of the initial maleimide concentration (e.g., 10-50 mM).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted maleimide is consumed.[5]

Protocol 2: Purification of the PEGylated Product

The choice of purification method will depend on the properties of the resulting conjugate, such as its size and charge.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated product from smaller, unreacted reagents like the quenching agent and excess this compound.[][13][14]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a molecule, which can be exploited for separation using IEX.[][14][15] This method can be particularly useful for separating species with different degrees of PEGylation.[15]

  • Dialysis: For large conjugated molecules like proteins, dialysis can be used to remove small molecule impurities.[][13] However, it may not be as efficient in completely removing all unreacted reagents.[13]

Protocol 3: Characterization of the Conjugate

Thorough characterization is crucial to confirm the success of the conjugation and to determine the purity of the final product.

  • Mass Spectrometry (ESI-MS): Provides an accurate mass of the conjugate, which can confirm the addition of the this compound moiety and help determine the degree of PEGylation.[14]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC can be used to assess the purity of the conjugate and identify the presence of any unreacted starting materials or aggregates.[14] Reversed-phase HPLC (RP-HPLC) can also be used to monitor the progress of the reaction.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1H NMR can be used to confirm the structure of the product and quantify the yield of the conjugation reaction.[17][18]

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_product Product Thiol This compound (R-SH) Product Thioether Conjugate (Molecule-S-R) Thiol->Product + Maleimide Maleimide (Molecule-Maleimide) Maleimide->Product Michael Addition pH 6.5-7.5

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Workflow

prep 1. Prepare Reactants - Dissolve Maleimide in Buffer - Prepare this compound Solution react 2. Initiate Reaction - Mix Reactants - Incubate (2h @ RT or O/N @ 4°C) prep->react quench 3. Quench Reaction - Add Excess Free Thiol - Incubate (15-30 min) react->quench purify 4. Purify Conjugate - SEC, IEX, or Dialysis quench->purify characterize 5. Characterize Product - MS, HPLC, NMR purify->characterize final_product Purified Conjugate characterize->final_product

Caption: Experimental workflow for thiol-maleimide conjugation.

References

Application Notes and Protocols for Thiol-PEG4-alcohol in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-alcohol is a heterobifunctional linker that plays a crucial role in the development of advanced diagnostic probes. Its unique structure, featuring a reactive thiol group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group, offers remarkable versatility for conjugating biomolecules, functionalizing nanoparticles, and constructing biosensors. The thiol group enables strong and specific attachment to gold surfaces or reaction with maleimide-activated molecules.[1][2][3] The PEG4 spacer enhances solubility, reduces non-specific binding, and provides a flexible connection between the conjugated components.[1] The terminal hydroxyl group serves as a versatile handle for further chemical modifications, allowing for the attachment of a wide array of functional moieties.[1]

These properties make this compound an ideal reagent for a variety of diagnostic applications, including immunoassays, biosensors, and in vivo imaging. This document provides detailed application notes and protocols for the use of this compound in the development of diagnostic probes.

Key Applications and Methodologies

The primary applications of this compound in diagnostics revolve around its ability to act as a molecular bridge. The thiol group's high affinity for gold makes it a premier choice for functionalizing gold nanoparticles (AuNPs) and gold-coated biosensor surfaces.[4] The terminal hydroxyl group can be readily activated or modified to conjugate a variety of biomolecules, including antibodies, enzymes, and fluorescent dyes.

Application 1: Functionalization of Gold Nanoparticles for Diagnostic Assays

Gold nanoparticles are widely used in diagnostic assays, such as lateral flow assays (LFAs), due to their intense color and ease of conjugation.[5] Functionalizing AuNPs with this compound enhances their stability in biological samples and provides a platform for attaching targeting ligands.

The following table summarizes typical characterization data for gold nanoparticles before and after functionalization with a Thiol-PEG linker.

ParameterBare Gold NanoparticlesThiol-PEG-Functionalized AuNPs
Hydrodynamic Diameter (DLS) 20 ± 2 nm30 ± 3 nm
Zeta Potential -35 ± 5 mV-15 ± 5 mV
Surface Plasmon Resonance (λmax) 520 nm524 nm

Note: Data is representative and will vary depending on the specific nanoparticle size, PEG linker length, and buffer conditions.

This protocol describes the functionalization of 20 nm gold nanoparticles with this compound.

Materials:

  • 20 nm gold nanoparticle solution (1 OD)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Incubation: Add the this compound stock solution to the gold nanoparticle solution to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle mixing.

  • Purification: Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized gold nanoparticles. Carefully remove the supernatant.

  • Washing: Resuspend the nanoparticle pellet in PBS, pH 7.4. Repeat the centrifugation and washing step two more times to remove any unbound linker.

  • Final Resuspension: Resuspend the final pellet in the desired volume of PBS, pH 7.4.

  • Characterization: Characterize the functionalized nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, Zeta-potential analysis for surface charge, and UV-Vis spectroscopy to measure the surface plasmon resonance peak.

Application 2: Development of Biosensors

This compound is instrumental in the fabrication of biosensors on gold surfaces. The thiol group forms a self-assembled monolayer (SAM) on the gold electrode, while the PEG spacer provides an anti-fouling surface. The terminal hydroxyl group can be activated to immobilize biorecognition elements like antibodies or enzymes.

This table shows representative performance data for an electrochemical biosensor for the detection of a model analyte.

ParameterValue
Limit of Detection (LOD) 5 µM
Dynamic Range 65 to 1600 µM
Sensitivity (18.1 ± 0.43) × 10⁻³ µA µM⁻¹

Note: Data is based on a horseradish peroxidase biosensor and will vary depending on the specific bioreceptor and analyte.[6]

This protocol outlines the steps to create a biosensor by immobilizing an antibody on a gold electrode using this compound.

Materials:

  • Gold-coated electrodes

  • This compound

  • Ethanol (B145695)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Antibody solution (in PBS, pH 7.4)

  • Blocking solution (e.g., 1% BSA in PBS)

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by immersing them in piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 5 minutes, followed by thorough rinsing with deionized water and ethanol. Dry under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

  • SAM Formation: Immerse the clean electrodes in a 1 mM solution of this compound in ethanol for 18-24 hours at room temperature to form a self-assembled monolayer.

  • Rinsing: Rinse the electrodes with ethanol and deionized water to remove non-specifically bound linker, then dry with nitrogen.

  • Activation of Hydroxyl Groups: While the hydroxyl group of this compound can be activated through various chemical routes, a common strategy for creating an amine-reactive surface involves using a linker with a terminal carboxyl group (e.g., Thiol-PEG-acid) and activating it with EDC/NHS. For the purpose of this protocol with this compound, we will describe a two-step process to introduce a carboxyl group.

    • React the hydroxyl-terminated SAM with succinic anhydride (B1165640) in the presence of a base like pyridine (B92270) to convert the hydroxyl groups to carboxylic acids.

    • Activate the newly formed carboxyl groups by incubating the electrodes in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer for 30 minutes at room temperature.

  • Antibody Immobilization: Rinse the activated electrodes with Activation Buffer and immediately immerse them in the antibody solution (e.g., 100 µg/mL in PBS, pH 7.4). Incubate for 2-4 hours at room temperature in a humid chamber.

  • Blocking: To block any remaining active sites and reduce non-specific binding, incubate the electrodes in a blocking solution for 1 hour at room temperature.

  • Final Wash: Rinse the biosensor with PBS and store at 4°C until use.

  • Characterization: The stepwise fabrication can be monitored using techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Application 3: Synthesis of Fluorescent Probes

The hydroxyl group of this compound can be conjugated to a fluorophore to create a thiol-reactive fluorescent probe. This probe can then be used to label proteins, cells, or other molecules containing maleimide (B117702) groups or for attachment to gold surfaces for imaging applications.

This protocol describes a general method for conjugating a fluorophore with a carboxylic acid group to the hydroxyl end of this compound.

Materials:

  • This compound

  • Carboxy-functionalized fluorophore (e.g., a carboxy-fluorescein derivative)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxy-functionalized fluorophore, this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add DCC (1.2 equivalents) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired Thiol-PEG4-fluorophore conjugate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

Visualizations

experimental_workflow_au_np cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product & Analysis AuNP Gold Nanoparticles (20 nm) Incubate Incubate AuNPs with this compound (1 hr, RT) AuNP->Incubate ThiolPEG This compound Solution (10 mM in DMSO) ThiolPEG->Incubate Centrifuge1 Centrifuge (12,000 x g, 20 min) Incubate->Centrifuge1 Wash1 Wash with PBS Centrifuge1->Wash1 Centrifuge2 Repeat Centrifugation and Washing (2x) Wash1->Centrifuge2 FinalAuNP Functionalized AuNPs Centrifuge2->FinalAuNP Characterize Characterize (DLS, Zeta, UV-Vis) FinalAuNP->Characterize

Caption: Workflow for the functionalization of gold nanoparticles.

signaling_pathway_biosensor cluster_surface Biosensor Surface cluster_detection Detection Principle Gold Gold Electrode SAM Thiol-PEG4-OH SAM Gold->SAM Thiol Adsorption Activated Activated Surface (NHS-ester) SAM->Activated Activation Antibody Immobilized Antibody Activated->Antibody Covalent Coupling Binding Analyte Binding Antibody->Binding Analyte Target Analyte Analyte->Binding Signal Electrochemical Signal Change Binding->Signal Generates

Caption: Logical steps in biosensor fabrication and detection.

References

Application Notes and Protocols: Functionalizing Liposomes with Thiol-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. Surface modification of liposomes with polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic profile. This process, known as PEGylation, creates a hydrophilic protective layer on the liposome (B1194612) surface, which sterically hinders the binding of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[1]

Functionalizing the distal end of the PEG chain allows for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to target cells and tissues. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

This document provides detailed application notes and protocols for the functionalization of liposomes with Thiol-PEG4-alcohol. This bifunctional linker possesses a thiol (-SH) group for covalent attachment to a maleimide-functionalized liposome surface and a terminal alcohol (-OH) group that can be further modified for conjugation of targeting moieties.[2][3] The primary conjugation strategy described herein is the highly efficient and specific thiol-maleimide Michael addition reaction.[4][5]

Key Applications

Functionalization of liposomes with this compound is a critical step in the development of advanced, targeted drug delivery systems for various therapeutic areas, including:

  • Oncology: Targeting tumors by attaching antibodies or peptides that recognize tumor-specific antigens. The prolonged circulation of these PEGylated liposomes allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Gene Therapy: Delivering nucleic acids (siRNA, mRNA, plasmid DNA) to specific cell populations.

  • Antimicrobial Therapy: Targeting sites of infection.

  • Inflammatory Diseases: Delivering anti-inflammatory agents to inflamed tissues.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of liposomes functionalized with this compound. The exact values will vary depending on the specific lipid composition, preparation method, and reaction conditions.

Table 1: Physicochemical Properties of Liposomes Before and After Functionalization

ParameterBare LiposomesMaleimide-Functionalized LiposomesThis compound Functionalized Liposomes
Mean Diameter (nm) 100 - 150105 - 155110 - 170[6]
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) -20 to -40-15 to -35-10 to -30
Encapsulation Efficiency (%) > 90%> 90%> 85%

Table 2: Efficiency of this compound Conjugation

ParameterTypical ValueMethod of Determination
Conjugation Efficiency (%) 80 - 95%[7]Ellman's Assay, HPLC
Increase in Hydrodynamic Diameter (nm) 5 - 20Dynamic Light Scattering (DLS)
Change in Surface Charge (mV) +5 to +15Zeta Potential Measurement

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing a maleimide-functionalized lipid for subsequent conjugation with this compound.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2000)-Maleimide at a molar ratio of 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[8][9]

    • Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner surface of the flask.[10][11]

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids.[9][11]

    • Agitate the flask by vortexing or using a bath sonicator until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the extruder 10-20 times to ensure a homogenous size distribution.[8][12]

  • Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared maleimide-functionalized liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

Protocol 2: Conjugation of this compound to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of this compound to the surface of pre-formed maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • Inert gas (e.g., Argon or Nitrogen)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in the degassed reaction buffer. The concentration will depend on the desired molar excess.

    • Ensure the maleimide-functionalized liposome suspension is in the degassed reaction buffer at the desired lipid concentration.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-functionalized liposome suspension. A 10-20 fold molar excess of the thiol linker to the maleimide (B117702) lipid is recommended as a starting point.[7]

    • Flush the reaction vessel with an inert gas to prevent oxidation of the thiol groups.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.[7]

  • Purification:

    • Remove unreacted this compound from the functionalized liposomes using size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, elute the liposomes with the desired buffer. The liposomes will elute in the void volume, while the smaller unreacted linker will be retained.

    • For dialysis, use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the free linker but retains the liposomes (e.g., 10-50 kDa). Dialyze against a large volume of buffer for 24-48 hours with several buffer changes.

  • Characterization of Functionalized Liposomes:

    • Determine the particle size, PDI, and zeta potential of the purified this compound functionalized liposomes using DLS. An increase in hydrodynamic diameter is expected upon successful conjugation.[6]

    • Quantify the conjugation efficiency using Ellman's assay to measure the depletion of free thiol groups in the reaction mixture or by using HPLC.[13]

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Functionalization

G cluster_prep Maleimide Liposome Preparation cluster_conj Conjugation cluster_purify Purification & Characterization A Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Maleimide) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer, >Tc) B->C D Extrusion (100 nm membrane) C->D E Maleimide Liposomes D->E G Thiol-Maleimide Reaction (pH 6.5-7.5, RT, 2-4h) E->G F This compound F->G H Purification (SEC or Dialysis) G->H I Characterization (DLS, Zeta, TEM) H->I J Quantification (Ellman's Assay, HPLC) H->J L Functionalized Liposome (this compound) I->L J->L

Caption: Workflow for functionalizing liposomes with this compound.

Signaling Pathway: Inhibition of PI3K/Akt Pathway by a Liposomal Drug

This diagram illustrates a common signaling pathway in cancer that can be targeted by a drug delivered via functionalized liposomes.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Liposome Functionalized Liposome with Drug Drug Liposome->Drug Drug->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a liposomal drug.

References

Application Notes and Protocols for Thiol-PEG4-alcohol in Biomolecule Surface Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-alcohol is a heterobifunctional linker designed for the covalent attachment of biomolecules to surfaces, particularly gold (Au). This linker possesses a terminal thiol (-SH) group, which forms a stable self-assembled monolayer (SAM) on gold substrates, and a terminal hydroxyl (-OH) group, which can be activated for the subsequent immobilization of proteins, peptides, nucleic acids, and other biomolecules. The tetraethylene glycol (PEG4) spacer provides a hydrophilic and flexible arm that extends the coupled biomolecule away from the surface, minimizing steric hindrance and reducing non-specific protein adsorption. This attribute is critical for maintaining the biological activity of the immobilized molecule and enhancing the signal-to-noise ratio in various bio-assays.[1][2]

These application notes provide detailed protocols for the use of this compound in the functionalization of gold surfaces and the subsequent covalent coupling of biomolecules.

Principle of Technology

The immobilization process using this compound is a two-step procedure:

  • Self-Assembled Monolayer (SAM) Formation: The thiol group of the linker readily reacts with a clean gold surface to form a dense and organized monolayer. This process is driven by the strong affinity between sulfur and gold.[3]

  • Biomolecule Conjugation: The terminal hydroxyl group of the PEG linker is chemically activated to create a reactive site for the covalent attachment of biomolecules. A common method involves the activation of the hydroxyl group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the biomolecule (e.g., lysine (B10760008) residues in proteins) to form a stable amide bond.

This strategy allows for the controlled and oriented immobilization of biomolecules, which is crucial for the development of highly sensitive and specific biosensors, microarrays, and drug delivery systems.[4]

Key Applications

  • Biosensor Development: Covalent immobilization of antibodies, enzymes, or aptamers on gold-coated sensor chips for various detection platforms like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).[5]

  • Drug Delivery: Functionalization of gold nanoparticles for targeted drug delivery applications.[2]

  • Proteomics and Genomics: Creation of protein or DNA microarrays for high-throughput screening.

  • Surface Chemistry Studies: Formation of well-defined, biocompatible surfaces to study cell-surface interactions and protein adsorption.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of thiol-PEG linkers for surface functionalization. While specific data for this compound is limited in publicly available literature, the provided data for similar short-chain thiol-PEG molecules offer a reliable estimate of expected performance.

Table 1: Surface Coverage of Thiol-PEG Linkers on Gold Nanoparticles

Linker MoleculeGold Nanoparticle Diameter (nm)Surface Coverage (molecules/nm²)Reference
Thiol-PEG-Carboxylic Acid (similar chain length to PEG4)10 - 604.3 - 6.3[6]
11-mercaptoundecanoic acid (MUDA)22~10[7]
16-mercaptohexadecanoic acid (MHDA)22~10[7]

Table 2: Efficiency of Biomolecule Immobilization

Linker SystemBiomoleculeImmobilization Efficiency (%)CommentsReference
Maleimide-activated surfaceThiolated RGD peptide37%Surface density of 5 peptides per LysB10 molecule.[8]
Thiol-based SAM with EDC/NHS activationAntibody fragmentsNot specified, but led to strongly increased sensitivityOriented immobilization showed significant improvement over random immobilization.[4]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the steps for creating a stable and uniform monolayer of this compound on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., microscope slides, sensor chips)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • High-purity nitrogen or argon gas

  • Clean glass vials

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes, followed by copious rinsing with deionized water and then absolute ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, for a less hazardous cleaning procedure, sonicate the substrates in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

    • Dry the cleaned substrates under a gentle stream of high-purity nitrogen or argon gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.1 mg of this compound (MW: 210.29 g/mol ) in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrates into the this compound solution in a clean glass vial. Ensure the entire gold surface is submerged.

    • Seal the vial to minimize exposure to air and prevent solvent evaporation. To create an inert atmosphere and improve monolayer quality, you can gently bubble nitrogen or argon gas through the solution for a few minutes before sealing.

    • Incubate for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound this compound.

    • Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

    • The SAM-modified substrates are now ready for the activation of the terminal hydroxyl group and subsequent biomolecule immobilization.

Protocol 2: Activation of the Terminal Hydroxyl Group and Covalent Immobilization of Proteins

This protocol describes the activation of the terminal hydroxyl group of the this compound SAM using EDC and NHS to facilitate the covalent coupling of amine-containing biomolecules, such as proteins.

Materials:

  • SAM-modified gold substrates (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Biomolecule Solution: Protein or other amine-containing biomolecule at a concentration of 0.1 - 1.0 mg/mL in PBS, pH 7.4

  • Blocking Solution: 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5

  • Deionized water

Procedure:

  • Preparation of Activation Solution:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer. For example, dissolve 76.7 mg of EDC and 11.5 mg of NHS in 1 mL of Activation Buffer.

    • This solution should be prepared fresh immediately before use as EDC is moisture-sensitive and NHS esters can hydrolyze.

  • Activation of Carboxyl Groups (via conversion of hydroxyl):

    • This protocol assumes a preliminary step to convert the terminal hydroxyl group to a carboxylic acid. A common method is to react the hydroxyl group with succinic anhydride (B1165640).

    • Conversion to Carboxylic Acid (optional but common): Immerse the this compound SAM-coated substrate in a solution of succinic anhydride and a base (e.g., pyridine (B92270) or triethylamine) in a suitable organic solvent (e.g., DMF). React for several hours at room temperature. Rinse thoroughly with the organic solvent, then ethanol, and finally deionized water. Dry under a stream of nitrogen.

    • Immerse the carboxyl-terminated SAM-modified substrates in the freshly prepared EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups into amine-reactive NHS esters.

  • Rinsing:

    • Remove the substrates from the activation solution.

    • Immediately rinse with deionized water and then with the Wash Buffer (PBS) to remove excess EDC and NHS.

    • The surface is now activated and ready for biomolecule immobilization. It is crucial to proceed to the next step without delay as the NHS esters are susceptible to hydrolysis.

  • Biomolecule Immobilization:

    • Immediately immerse the activated substrates in the biomolecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature will depend on the specific biomolecule.

  • Blocking of Unreacted Sites:

    • After incubation with the biomolecule, remove the substrates and rinse with Wash Buffer.

    • To deactivate any remaining NHS esters and prevent non-specific binding in subsequent assays, immerse the substrates in the Blocking Solution for 30 minutes at room temperature.

  • Final Rinsing and Storage:

    • Rinse the substrates thoroughly with Wash Buffer.

    • The functionalized substrates are now ready for use. They can be stored in PBS at 4°C for short-term storage. For long-term storage, consult the stability guidelines for the specific immobilized biomolecule.

Visualizations

experimental_workflow cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Biomolecule Immobilization Clean Gold Surface Clean Gold Surface This compound Solution This compound Solution Clean Gold Surface->this compound Solution Immerse Incubation (18-24h) Incubation (18-24h) This compound Solution->Incubation (18-24h) SAM-coated Surface SAM-coated Surface Incubation (18-24h)->SAM-coated Surface Activation (EDC/NHS) Activation (EDC/NHS) SAM-coated Surface->Activation (EDC/NHS) Activated Surface Activated Surface Activation (EDC/NHS)->Activated Surface Biomolecule Solution Biomolecule Solution Activated Surface->Biomolecule Solution Immerse Incubation (1-2h) Incubation (1-2h) Biomolecule Solution->Incubation (1-2h) Blocking Blocking Incubation (1-2h)->Blocking Functionalized Surface Functionalized Surface Blocking->Functionalized Surface

Caption: Experimental workflow for surface functionalization.

signaling_pathway Thiol_PEG4_OH Thiol-PEG4-OH Linker SAM Self-Assembled Monolayer (-S-PEG4-OH) Thiol_PEG4_OH->SAM Thiol-Gold Interaction Gold_Surface Gold Surface Gold_Surface->SAM Activation Activation (e.g., EDC/NHS after -COOH conversion) SAM->Activation Reactive_Ester Reactive NHS Ester (-S-PEG4-O-CO-NHS) Activation->Reactive_Ester Immobilized_Biomolecule Immobilized Biomolecule (-S-PEG4-O-CO-NH-Biomolecule) Reactive_Ester->Immobilized_Biomolecule Amide Bond Formation Biomolecule Biomolecule (with -NH2 group) Biomolecule->Immobilized_Biomolecule

Caption: Chemical pathway for biomolecule immobilization.

References

Practical Guide to Orthogonal Conjugation with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed practical guide to performing orthogonal bioconjugation using the heterobifunctional linker, Thiol-PEG4-alcohol. This linker possesses a terminal thiol group and a terminal hydroxyl group, enabling sequential and specific conjugation of two different molecules. This capability is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

The primary thiol group allows for highly efficient and selective reaction with maleimide-functionalized molecules under mild physiological conditions. The terminal hydroxyl group, being less reactive, can be selectively activated in a subsequent step for conjugation to a second molecule, often via nucleophilic substitution with amine groups. This orthogonal approach ensures precise control over the final conjugate's composition and architecture.

Overview of Orthogonal Conjugation with this compound

Orthogonal conjugation refers to the ability to perform two or more distinct chemical reactions on a single molecule, where each reaction proceeds with high selectivity and yield without interfering with the others. This compound is an ideal linker for such strategies due to the differential reactivity of its terminal functional groups.

  • Thiol Group (-SH): Readily reacts with maleimides, haloacetyls, and vinyl sulfones. It can also be used for attachment to gold surfaces.[1]

  • Hydroxyl Group (-OH): Requires activation to become reactive towards nucleophiles like amines. Common activation methods include tosylation or conversion to an N-hydroxysuccinimide (NHS) ester.[2][3]

This two-step approach allows for the sequential attachment of different functionalities, for instance, a targeting moiety and a therapeutic payload.

Logical Workflow for Orthogonal Conjugation

Orthogonal_Conjugation_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Hydroxyl Activation & Conjugation A This compound C Intermediate Conjugate A->C pH 6.5-7.5 B Maleimide-Molecule 1 B->C D Activate -OH C->D Purification E Activated Intermediate D->E e.g., Tosyl Chloride G Final Dual Conjugate E->G Nucleophilic Substitution F Amine-Molecule 2 F->G ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage DNA DNA Drug->DNA DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Characterization_Workflow Start Crude Conjugate Purification Purification (SEC, HPLC, Dialysis) Start->Purification Purity Purity Assessment (SDS-PAGE, HPLC) Purification->Purity Identity Identity Confirmation (Mass Spectrometry, NMR) Purification->Identity Quantification Quantification (UV-Vis Spectroscopy) Purity->Quantification Identity->Quantification Final Characterized Conjugate Quantification->Final

References

Application Notes and Protocols for Thiol-PEG4-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG4-alcohol in the formation of hydrogels, a critical technology in fields ranging from tissue engineering to controlled drug delivery. The following sections detail the principles of hydrogel formation using this versatile linker, experimental protocols for hydrogel synthesis and characterization, and quantitative data on the properties of resulting hydrogels.

Introduction to this compound in Hydrogel Science

This compound is a heterobifunctional molecule that combines a reactive thiol (-SH) group and a primary alcohol (-OH) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG component imparts hydrophilicity and biocompatibility, while the terminal functional groups offer versatile handles for chemical conjugation and crosslinking.[1][2] While multi-arm PEG-thiols are commonly used as primary crosslinkers in hydrogel networks, the linear this compound can be strategically employed in several ways:

  • As a Pendant Chain: The thiol group can react with a multi-functionalized polymer backbone (e.g., multi-arm PEG-acrylate or PEG-norbornene), incorporating the this compound as a pendant chain. These pendant chains can influence the hydrogel's swelling behavior, mechanical properties, and interactions with encapsulated cells or therapeutics.[3][4] The terminal alcohol group remains available for further functionalization, for example, with targeting ligands or imaging agents.

  • As a Crosslinker (after modification): The alcohol group of this compound can be chemically modified to introduce a second reactive group, such as an acrylate (B77674) or methacrylate. This transforms the molecule into a bifunctional crosslinker, enabling its direct participation in the formation of the hydrogel network.

The choice of crosslinking chemistry is critical in designing a hydrogel with desired properties. Thiol-based reactions are particularly advantageous due to their high efficiency and biocompatibility, often proceeding under mild, physiological conditions. Common "click" chemistry approaches for incorporating thiol-containing molecules into hydrogels include thiol-ene photopolymerization and thiol-maleimide Michael addition.[5]

Principles of Thiol-Based Hydrogel Crosslinking

Thiol-Ene Photo-Click Chemistry

This method involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). The reaction is typically initiated by a photoinitiator upon exposure to UV or visible light.[6] This allows for precise spatial and temporal control over the gelation process. Multi-arm PEG-norbornene is a common 'ene' component that reacts efficiently with thiol-containing molecules.[7]

Thiol-Maleimide Michael Addition

This reaction is a nucleophilic addition of a thiol to a maleimide (B117702) group. It proceeds rapidly at physiological pH without the need for an initiator or external energy source, making it highly suitable for in-situ encapsulation of cells and sensitive biologics.

Quantitative Data on Hydrogel Properties

The physical properties of hydrogels, such as their stiffness (storage modulus) and water content (swelling ratio), are critical for their application and can be tuned by adjusting the formulation of the precursor solution. The following tables provide representative data on how these properties are influenced by the concentration of PEG precursors and the choice of crosslinking chemistry.

Precursor SystemTotal Polymer Concentration (% w/v)Photoinitiator (LAP) Conc. (% w/v)Storage Modulus (G') (Pa)Gelation Time (s)Swelling Ratio (wt%)
Collagen-PEG-Norbornene + Dithiol Crosslinker50.1~232~300~2840
Collagen-PEG-Norbornene + Dithiol Crosslinker50.5~3360~73~1530
Collagen-PEG-Norbornene + Dithiol Crosslinker100.5~4810--

Data adapted from reference[8]. Note that specific values will vary depending on the exact molecular weight of precursors and experimental conditions.

Precursor SystemTotal Polymer Concentration (% w/w)pHTemperature (°C)Gelation Time
4-arm PEG-Thiol + 4-arm PEG-Maleimide18.47.437< 5 minutes
4-arm PEG-Thiol + 4-arm PEG-Maleimide13.07.437~20 hours
4-arm PEG-Thiol + 4-arm PEG-Maleimide18.46.537Slower than pH 7.4
4-arm PEG-Thiol + 4-arm PEG-Maleimide18.48.037Faster than pH 7.4

Data trends derived from reference[9].

Experimental Protocols

Protocol 1: Modification of this compound to Thiol-PEG4-acrylate

This protocol describes the conversion of the terminal alcohol of this compound to an acrylate group, rendering it a bifunctional crosslinker for hydrogel formation.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add triethylamine (TEA) to the solution (approximately 1.5 molar equivalents to the this compound).

  • Cool the flask in an ice bath.

  • Slowly add acryloyl chloride (approximately 1.2 molar equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the Thiol-PEG4-acrylate product.

  • Confirm the structure and purity of the product using ¹H NMR spectroscopy.

Protocol 2: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry

This protocol details the formation of a hydrogel using a multi-arm PEG-Norbornene and a dithiol crosslinker. This compound can be incorporated as a pendant chain by adding it to the precursor solution.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • This compound (optional, for pendant chains)

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare stock solutions of PEG-NB, DTT, this compound (if using), and LAP in PBS.

  • In a microcentrifuge tube, combine the PEG-NB and DTT solutions to achieve the desired final polymer concentration and a 1:1 stoichiometric ratio of norbornene to total thiol groups. If incorporating this compound, adjust the DTT concentration accordingly to maintain the overall 1:1 ratio.

  • Add the LAP stock solution to the precursor mixture to a final concentration of 0.05-0.1% (w/v).

  • Vortex the solution thoroughly to ensure it is homogeneous.

  • Pipette the precursor solution into a mold or the desired experimental setup.

  • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for 1-5 minutes, or until gelation is complete.

Protocol 3: Rheological Characterization of Hydrogel Formation

This protocol describes how to monitor the gelation process and determine the mechanical properties of the final hydrogel using a rheometer.

Materials:

  • Hydrogel precursor solution

  • Rheometer with a parallel plate or cone-plate geometry and a UV curing accessory (for photopolymerized gels)

Procedure:

  • Time Sweep (Gelation Kinetics):

    • Set the rheometer to the desired temperature (e.g., 37°C).

    • Pipette the hydrogel precursor solution onto the bottom plate of the rheometer.

    • Lower the upper plate to the specified gap distance (e.g., 500 µm).

    • Initiate a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).

    • For photopolymerized gels, turn on the UV light at a set time point after the measurement begins.

    • Monitor the storage modulus (G') and loss modulus (G''). The gel point is typically defined as the time at which G' exceeds G''.

  • Frequency Sweep (Mechanical Properties):

    • Once the hydrogel is fully formed, perform a frequency sweep at a constant strain within the linear viscoelastic region.

    • The storage modulus (G') at a given frequency is a measure of the hydrogel's stiffness.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the use of this compound for hydrogel formation.

experimental_workflow_modification cluster_modification Protocol 1: Modification of this compound thiol_peg_oh This compound reaction React with Acryloyl Chloride and TEA in DCM thiol_peg_oh->reaction Step 1-5 thiol_peg_ac Thiol-PEG4-acrylate reaction->thiol_peg_ac Step 6-10

Caption: Workflow for the chemical modification of this compound.

experimental_workflow_hydrogel_formation cluster_formation Protocol 2: Thiol-Ene Hydrogel Formation peg_nb 4-arm PEG-Norbornene precursor Precursor Solution peg_nb->precursor dtt Dithiol Crosslinker dtt->precursor thiol_peg_oh_optional This compound (Optional Pendant Chain) thiol_peg_oh_optional->precursor lap Photoinitiator (LAP) lap->precursor uv_light UV Light (365 nm) precursor->uv_light Expose hydrogel Crosslinked Hydrogel uv_light->hydrogel Initiates Gelation

Caption: Workflow for thiol-ene hydrogel formation.

signaling_pathway_mechanotransduction cluster_cell_interaction Cell-Hydrogel Interaction cluster_signaling Mechanotransduction Signaling hydrogel Hydrogel Matrix (Tunable Stiffness) integrin Integrin Adhesion hydrogel->integrin Mechanical Cues cell Encapsulated Cell integrin->cell focal_adhesion Focal Adhesion Complex (e.g., FAK, Vinculin) cell->focal_adhesion Clustering cytoskeleton Actin Cytoskeleton focal_adhesion->cytoskeleton Tension downstream Downstream Signaling (e.g., RhoA, YAP/TAZ) cytoskeleton->downstream gene_expression Gene Expression (e.g., Proliferation, Differentiation) downstream->gene_expression Nuclear Translocation

References

Application Notes and Protocols for Site-Specific Protein Modification with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and various research applications. It allows for the precise attachment of molecules, such as polyethylene (B3416737) glycol (PEG), to a protein, enhancing its therapeutic properties, stability, and solubility. Thiol-PEG4-alcohol is a heterobifunctional linker that enables the covalent attachment of a PEG spacer to a protein via a reactive thiol group, typically from a cysteine residue. The terminal alcohol group can then be used for further functionalization. This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound.

This compound is a versatile reagent that features a thiol group for selective conjugation and a terminal hydroxyl group for subsequent modifications. The PEG4 spacer enhances the solubility and flexibility of the resulting conjugate.[1] This linker is particularly useful in bioconjugation, drug delivery, and the development of diagnostic probes.[1] The thiol group can react with maleimides, gold surfaces, or participate in disulfide exchange, while the hydroxyl group offers a point for further activation or attachment of other molecules.[1]

Principle of Thiol-Mediated PEGylation

The primary mechanism for site-specific modification using this compound involves the reaction of the thiol group on the linker with a compatible functional group on the protein. For targeted cysteine residues, the most common reaction is with a maleimide-activated protein, forming a stable thioether bond. This reaction is highly specific for thiols under mild pH conditions (6.5-7.5), minimizing off-target modifications of other amino acid residues like lysine.[2]

Alternatively, the thiol group can be used to form disulfide bonds with activated thiol groups on a protein. However, these bonds can be less stable in a reducing environment. The choice of conjugation strategy depends on the desired stability of the final conjugate.

Experimental Protocols

This section details the protocols for the site-specific modification of a model protein, a cysteine-engineered antibody fragment (Fab'), with this compound.

Materials and Equipment
  • Protein: Cysteine-engineered Fab' fragment (with a free surface-exposed cysteine)

  • Linker: this compound

  • Activation Reagent: Maleimide-PEG-NHS ester (for activating a payload to be attached to the alcohol end of the linker, if applicable)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.2

    • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.5

    • Quenching Buffer: 1 M β-mercaptoethanol or 1 M L-cysteine in conjugation buffer

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Superdex 75 or similar), dialysis cassettes (10 kDa MWCO)

  • Analytical Equipment: SDS-PAGE system, mass spectrometer (MALDI-TOF or ESI-MS), UV-Vis spectrophotometer

Protocol 1: Activation of a Payload with Maleimide-PEG-NHS Ester (Optional)

If the goal is to attach another molecule (e.g., a small molecule drug or a fluorescent dye) to the alcohol end of the this compound linker, that molecule must first be activated. This protocol describes the activation of an amine-containing payload with a maleimide-PEG-NHS ester, which will then react with the this compound.

  • Dissolve the Payload: Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO or DMF).

  • Dissolve the Maleimide-PEG-NHS Ester: Immediately before use, dissolve the Maleimide-PEG-NHS ester in the same solvent.

  • Reaction: Mix the payload and the Maleimide-PEG-NHS ester in a 1:1.2 molar ratio.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the maleimide-activated payload using an appropriate method, such as reverse-phase HPLC.

Protocol 2: Reduction of Fab' Interchain Disulfide Bonds

For site-specific conjugation to the hinge region cysteines of a Fab' fragment, the interchain disulfide bonds must first be selectively reduced.

  • Prepare Fab' Solution: Dissolve the Fab' fragment in Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Add Reducing Agent: Add a 10-fold molar excess of TCEP to the Fab' solution.

  • Incubation: Incubate the reaction for 1-2 hours at 37°C.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or dialysis against Conjugation Buffer.

Protocol 3: Conjugation of this compound to Maleimide-Activated Protein

This protocol assumes the protein has been pre-activated with a maleimide (B117702) group.

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in Conjugation Buffer to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Add a final concentration of 1-10 mM β-mercaptoethanol or L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagent. Alternatively, perform dialysis against PBS.

Protocol 4: Characterization of the Protein-PEG Conjugate
  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm the increase in molecular weight due to PEGylation.

  • Mass Spectrometry: Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the number of attached PEG linkers.

  • UV-Vis Spectroscopy: Determine the protein concentration by measuring the absorbance at 280 nm.

  • Functional Assay: Perform a relevant functional assay (e.g., antigen binding for an antibody fragment) to assess the impact of PEGylation on the protein's activity.

Data Presentation

The following tables summarize typical quantitative data obtained during a site-specific protein modification experiment.

Table 1: Reaction Conditions for Fab'-Thiol-PEG4-alcohol Conjugation

ParameterCondition
Protein Concentration5 mg/mL
LinkerMaleimide-activated Payload
Molar Ratio (Linker:Protein)20:1
Buffer50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.5
Temperature25°C
Reaction Time2 hours
Quenching Agent10 mM L-cysteine

Table 2: Characterization of Fab'-PEG Conjugate

Analysis MethodUnmodified Fab'Fab'-PEG Conjugate
SDS-PAGE (non-reducing) ~50 kDa~50.2 kDa
Mass Spectrometry (ESI-MS) 49,850 Da50,060 Da
Antigen Binding Affinity (KD) 1.2 nM1.5 nM
PEGylation Efficiency N/A>90%

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_activation Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Cysteine-Engineered Protein reduction Reduction of Disulfide Bonds (e.g., with TCEP) protein->reduction conjugation Conjugation Reaction (pH 7.5) reduction->conjugation linker This compound activation Optional: Activation of Payload linker->activation linker->conjugation quenching Quenching (e.g., L-cysteine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Characterization (SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for site-specific protein modification.

reaction_mechanism Protein_Maleimide Protein-Maleimide Conjugate Protein-S-PEG4-alcohol (Stable Thioether Bond) Protein_Maleimide->Conjugate pH 6.5-7.5 Thiol_PEG This compound Thiol_PEG->Conjugate logical_relationship cluster_goal Primary Goal cluster_components Key Components cluster_process Core Process cluster_outcomes Desired Outcomes goal Site-Specific Protein Modification protein Target Protein (with Cysteine) goal->protein linker This compound goal->linker reaction Thiol-Maleimide Conjugation protein->reaction linker->reaction purification Purification reaction->purification characterization Characterization purification->characterization conjugate Homogeneous Conjugate characterization->conjugate activity Preserved Protein Activity characterization->activity stability Enhanced Stability characterization->stability

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall efficacy. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using a heterobifunctional Thiol-PEG4-alcohol linker.

The this compound linker offers several advantages:

  • Hydrophilicity: The short polyethylene (B3416737) glycol (PEG) chain enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the pharmacokinetic profile.[1][2][3][4]

  • Defined Length: The discrete PEG4 spacer provides a precise and consistent distance between the antibody and the drug, allowing for controlled optimization of the ADC's properties.[5]

  • Dual Functionality: The thiol group allows for specific conjugation to the antibody, typically through cysteine residues, while the terminal alcohol provides a versatile handle for attaching the cytotoxic payload.[][7]

These notes will guide researchers through the process of creating and evaluating ADCs with this versatile linker technology.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized using thiol-based conjugation and short PEG linkers. This data provides a benchmark for expected outcomes when using the this compound linker.

Table 1: Influence of Short PEG Linkers on ADC Characteristics

ParameterNo PEG LinkerPEG2-PEG4 LinkerRationale & Reference
Average Drug-to-Antibody Ratio (DAR) 2-42-4Shorter PEG linkers generally do not hinder conjugation efficiency and can support a DAR in the therapeutically relevant range of 2-4.[3][5][8]
Monomer Purity (%) >90%>95%The hydrophilic PEG spacer can reduce aggregation, leading to higher monomer purity.[1][2]
In Vitro Stability (% Payload Release after 7 days) Variable< 5%The stability is highly dependent on the conjugation chemistry and the payload. However, modern conjugation methods with stable linkers show minimal payload release in plasma.[9]
Plasma Clearance FasterSlower (compared to no PEG)Even short PEG chains can create a hydrophilic shield around the payload, reducing clearance and extending the half-life compared to ADCs with no PEG linker.[1][5]

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionIC50 (nM) with PEG4-linked ADC
SK-BR-3High0.6
BT-474High0.9
MDA-MB-231Low>100

Note: The IC50 values are representative and will vary depending on the antibody, payload, and specific cell line used.[10]

Experimental Protocols

This section provides detailed protocols for the key steps in synthesizing and characterizing an ADC using this compound.

Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Payload

This protocol describes the activation of the terminal alcohol of the this compound linker and its conjugation to an amine-containing cytotoxic drug. A common method is the formation of a p-aminobenzyl ether, which can then be functionalized for carbamate (B1207046) linkage to the drug.

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate

  • Amine-containing cytotoxic drug (e.g., MMAE, PBD dimer)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add an equimolar amount of 4-nitrophenyl chloroformate and TEA.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, evaporate the solvent. The resulting product is the activated Thiol-PEG4-p-nitrophenyl carbonate.

  • Conjugation to the Cytotoxic Drug:

    • Dissolve the activated linker and the amine-containing cytotoxic drug in anhydrous DMF.

    • Add DIPEA as a base to facilitate the reaction.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purification:

    • Purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Collect the fractions containing the pure product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody Reduction

This protocol details the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation. The extent of reduction determines the final DAR.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)

Procedure:

  • Preparation:

    • Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer.

  • Reduction:

    • Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact stoichiometry should be optimized to achieve the desired DAR.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Purification of Reduced Antibody:

    • Immediately after incubation, remove the excess TCEP by passing the solution through a desalting column equilibrated with conjugation buffer.

    • Collect the protein fraction containing the reduced antibody.

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the conjugation of the thiol-reactive drug-linker construct to the reduced antibody. This typically involves a maleimide (B117702) group on the drug-linker reacting with the free thiols on the antibody. If the drug-linker from Protocol 1 does not have a maleimide, an additional step to introduce one would be necessary. Assuming the drug-linker has been synthesized with a maleimide group on the end opposite the drug:

Materials:

  • Reduced monoclonal antibody (from Protocol 2)

  • Drug-linker-maleimide conjugate

  • Co-solvent (e.g., DMSO or DMF)

  • N-acetylcysteine (to quench the reaction)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Conjugation Reaction:

    • Dissolve the drug-linker-maleimide in a minimal amount of co-solvent.

    • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-fold per thiol is a good starting point.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to separate ADC species with different numbers of conjugated drugs. A salt gradient is used to elute the different DAR species from a hydrophobic column.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different ADC species, allowing for the calculation of the DAR distribution and average DAR.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to separate the monomeric ADC from aggregates and fragments. A monomer purity of >95% is generally desired.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay: The potency of the ADC is assessed using a cell-based viability assay (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free drug.

    • Incubate for 72-96 hours.

    • Measure cell viability and calculate the IC50 values.

4. In Vivo Efficacy Study:

  • Xenograft Mouse Model:

    • Implant tumor cells (antigen-positive) into immunodeficient mice.

    • Once tumors are established, treat the mice with the ADC, vehicle control, and other relevant controls.

    • Monitor tumor volume and body weight over time to assess efficacy and toxicity.

Visualizations

The following diagrams illustrate key concepts and workflows in the creation and function of ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation DrugLinker Drug-Linker Synthesis DrugLinker->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Analysis (HIC, MS) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity Assay Purification->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiol-PEG4-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing conjugation reactions involving this compound and a thiol-reactive partner, typically a maleimide-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound with a maleimide (B117702)?

The reaction proceeds via a Michael addition mechanism. The thiol group (-SH) of the this compound acts as a nucleophile and attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond.[1][2][3] This reaction is highly chemoselective for thiols, especially within the optimal pH range.[2][3]

Q2: What are the optimal reaction conditions for conjugating this compound to a maleimide?

Optimal conditions are crucial for a successful conjugation. Key parameters include:

  • pH: The ideal pH range is 6.5-7.5.[2][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2]

  • Molar Ratio: A molar excess of the maleimide-containing molecule over the this compound is generally recommended to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point.[1][5][6]

  • Temperature and Time: The reaction can be performed at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[1][6][7] Lower temperatures can be beneficial for sensitive proteins to maintain their stability.[1]

  • Buffer: Use a non-thiol-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris.[5][8] It is important to degas the buffer to remove dissolved oxygen, which can oxidize the thiol group.[5][8]

Q3: Will the alcohol group on this compound interfere with the thiol-maleimide reaction?

Under the standard reaction conditions for thiol-maleimide conjugation (pH 6.5-7.5), the primary alcohol (-OH) group on the this compound is generally unreactive and will not interfere with the conjugation. The hydroxyl group can be used for subsequent modifications if desired, often requiring different reaction conditions and activating agents.[9][10]

Q4: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to monitor the reaction and characterize the final conjugate, including:

  • Size-Exclusion Chromatography (SEC): To separate the PEGylated product from unreacted starting materials.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For purification and analysis of the conjugate.[4]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound with a maleimide-containing molecule.

Low or No Conjugation Yield
Possible Cause Recommended Solution
Oxidation of Thiol Groups Ensure all buffers are thoroughly degassed before use.[5][8] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][11]
Hydrolysis of Maleimide Maintain the reaction pH between 6.5 and 7.5.[2][12] Prepare the maleimide solution immediately before use. Do not store maleimide-containing reagents in aqueous solutions.[2]
Incorrect Molar Ratio Optimize the molar ratio of the reactants. A 10- to 20-fold molar excess of the maleimide-containing molecule is a good starting point.[1][5][6]
Suboptimal pH Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[2][4]
Insufficient Reaction Time or Temperature Increase the incubation time or consider performing the reaction at room temperature instead of 4°C if the stability of the reactants allows.[1][7]
Presence of Competing Thiols in Buffer Ensure the buffer is free of any thiol-containing compounds, such as dithiothreitol (B142953) (DTT).[12]
Steric Hindrance If conjugating to a large molecule, steric hindrance may be an issue. Consider using a longer PEG linker if available.[13]
Presence of Side Products
Side Product Cause Mitigation Strategy
Reaction with Amines Reaction pH is too high (above 7.5).[2]Maintain the reaction pH strictly within the 6.5-7.5 range.[2]
Retro-Michael Reaction (dissociation of the conjugate) The thioether bond can be reversible under certain conditions.[1][3]While generally stable, if dissociation is observed, consider strategies to hydrolyze the thiosuccinimide ring post-conjugation to form a stable succinamic acid thioether.[2]
Thiazine (B8601807) Formation Occurs when conjugating to an unprotected N-terminal cysteine.[14][15]If working with N-terminal cysteine peptides, consider performing the conjugation under acidic conditions (around pH 5) to prevent this rearrangement, or acetylate the N-terminus.[16]

Data Presentation

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[2][4]

Table 2: Effect of Temperature on Thiol-Maleimide Reaction

TemperatureReaction TimeConsiderations
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[1][7]
Room Temperature (20-25°C)2-4 hoursFaster reaction kinetics.[1][6]

Table 3: Recommended Molar Ratios for Thiol-Maleimide Conjugation

ReactantRecommended Molar ExcessRationale
Maleimide-containing molecule10- to 20-fold over this compoundDrives the reaction to completion and maximizes the conjugation of the thiol-linker.[1][5][6]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Maleimide-Activated Protein

This protocol provides a general guideline. Optimization may be required for specific applications.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M 2-Mercaptoethanol (B42355) or Cysteine in water

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Maleimide-Activated Protein:

    • Dissolve the maleimide-activated protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the solution of the maleimide-activated protein.

    • Mix gently and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 1-10 mM of a small molecule thiol like 2-mercaptoethanol or cysteine and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis. The choice of method will depend on the size and stability of your conjugate.

Visualizations

Caption: Chemical reaction pathway for this compound and a maleimide.

experimental_workflow A Prepare Maleimide-Activated Molecule in Degassed Buffer C Combine Reactants (10-20x excess of Thiol-PEG) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (2h @ RT or O/N @ 4°C) C->D E Quench Reaction (Optional, with free thiol) D->E F Purify Conjugate (SEC or Dialysis) E->F G Analyze Product (HPLC, MS, SDS-PAGE) F->G

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow decision decision solution solution start Low or No Conjugation Yield check_ph Is pH between 6.5-7.5? start->check_ph check_reagents Are reagents fresh? Is buffer degassed? check_ph->check_reagents Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ratio Is molar ratio optimal? check_reagents->check_ratio Yes prepare_fresh Use fresh reagents and degassed buffer check_reagents->prepare_fresh No check_ratio->solution Yes (Consider other factors e.g., steric hindrance) optimize_ratio Optimize molar ratio (e.g., increase excess) check_ratio->optimize_ratio No adjust_ph->start Re-run reaction prepare_fresh->start Re-run reaction optimize_ratio->start Re-run reaction

Caption: Troubleshooting workflow for low conjugation yield.

References

preventing disulfide bond formation during Thiol-PEG4-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Thiol-PEG4-alcohol conjugation, with a primary focus on preventing disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation during this compound conjugation?

A1: The primary cause of disulfide bond formation is the oxidation of the thiol (-SH) group on the this compound molecule.[1] Thiols are susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two PEG molecules, preventing their conjugation to the target molecule. This oxidation can be catalyzed by the presence of oxygen in the reaction buffer or by certain metal ions.[2]

Q2: How does pH affect this compound conjugation and disulfide bond formation?

A2: The pH of the reaction buffer is a critical factor. For thiol-maleimide reactions, a pH range of 6.5-7.5 is optimal for ensuring high selectivity for thiols.[2][3] At a pH above 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis, and the reactivity of amines (e.g., lysine (B10760008) residues) increases, reducing the selectivity of the conjugation.[3] While disulfide bond formation is generally favored at a more basic pH, maintaining the recommended pH range for the conjugation reaction is crucial for success.[4]

Q3: Which reducing agent is better for preventing disulfide bond formation: TCEP or DTT?

A3: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents for preventing disulfide bond formation.[5][6] However, TCEP is often preferred for several reasons: it is odorless, more stable, and effective over a wider pH range (1.5-8.5).[6][7] Crucially, TCEP does not need to be removed prior to many conjugation reactions, such as those involving maleimides, as it does not contain a thiol group itself and therefore won't compete in the reaction.[6][7] DTT, being a thiol-containing compound, must be removed after the reduction step to prevent it from reacting with the conjugation partner.

Q4: Can I reuse a this compound solution that has been prepared for a while?

A4: It is highly recommended to prepare the this compound solution immediately before use.[2] Thiols in solution are prone to oxidation over time, leading to the formation of inactive disulfide-linked dimers.[1] Storing thiol-containing solutions, even at low temperatures, can result in reduced conjugation efficiency.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no conjugation of this compound Oxidation of the thiol group leading to disulfide bond formation.Use a reducing agent: Add a 10-20 fold molar excess of TCEP to your reaction mixture and incubate for 30-60 minutes at room temperature before adding the conjugation partner.[2] • Degas buffers: Remove dissolved oxygen from all buffers by vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through them.[1] • Work in an inert atmosphere: If possible, perform the conjugation reaction in a glove box under a nitrogen or argon atmosphere.[2]
Incorrect pH of the reaction buffer.Verify pH: Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter.[2][3] Use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES.[2][3]
Inactive this compound reagent.Use fresh reagent: Prepare the this compound solution immediately before the conjugation reaction.[2]
Presence of high molecular weight species corresponding to PEG dimers in analysis (e.g., SDS-PAGE, Mass Spectrometry) Significant disulfide bond formation between this compound molecules.Optimize reducing agent concentration: Increase the molar excess of TCEP. • Chelate metal ions: Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2][5]
Inconsistent conjugation results between experiments Variability in the extent of thiol oxidation.Standardize protocols: Ensure consistent application of preventative measures such as buffer degassing, use of fresh reagents, and controlled reaction times.

Experimental Protocols

Protocol 1: General Procedure for Preventing Disulfide Bond Formation during this compound Conjugation

This protocol provides a general framework for conjugating this compound to a maleimide-functionalized molecule, incorporating steps to minimize disulfide bond formation.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Chelating Agent (optional): Ethylenediaminetetraacetic acid (EDTA)

  • Anhydrous DMSO or DMF for dissolving reagents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Buffer Preparation: Degas the chosen reaction buffer (PBS or HEPES, pH 7.0-7.5) by applying a vacuum for at least 15 minutes or by bubbling inert gas through the solution for 20-30 minutes. If using, add EDTA to a final concentration of 1-5 mM.

  • Preparation of Reactants:

    • Immediately before use, dissolve the this compound in the degassed reaction buffer to the desired concentration.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., anhydrous DMSO or DMF) to prepare a stock solution.

  • Reduction of Thiols (Pre-incubation):

    • To the this compound solution, add a 10-20 fold molar excess of TCEP.

    • Flush the headspace of the reaction vial with an inert gas, cap it tightly, and incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Add the desired molar ratio of the maleimide-functionalized molecule stock solution to the pre-incubated this compound solution.

    • Flush the vial again with inert gas, cap securely, and gently mix.

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as N-acetylcysteine can be added in excess to react with any remaining maleimide groups.

  • Purification: Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography or dialysis) to remove unreacted reagents.

Protocol 2: Comparative Analysis of Reducing Agents (TCEP vs. DTT)

This protocol is designed to compare the effectiveness of TCEP and DTT in preventing disulfide bond formation.

Procedure:

  • Set up parallel reactions as described in Protocol 1.

  • In one set of reactions, use a 10-20 fold molar excess of TCEP for the pre-incubation step.

  • In the second set of reactions, use a 10-20 fold molar excess of DTT for the pre-incubation step.

  • Crucial Step for DTT: Following the 30-60 minute incubation with DTT, the excess DTT must be removed before adding the maleimide-functionalized molecule. This can be achieved using a desalting column or dialysis against the degassed reaction buffer. Failure to remove DTT will result in it reacting with the maleimide.

  • Proceed with the conjugation reaction and subsequent analysis for both sets of experiments.

  • Analyze the reaction products by a suitable method (e.g., SDS-PAGE, HPLC, or Mass Spectrometry) to compare the yield of the desired conjugate and the presence of disulfide-linked PEG dimers.

Data Summary

Reducing Agent Key Characteristics Effective pH Range Removal Required Before Maleimide Conjugation? Odor
TCEP More stable in solution, resistant to air oxidation.[6][7]1.5 - 8.5[6]No[6]Odorless[6]
DTT Less stable in solution, sensitive to oxidation.[6]> 7[6]YesStrong sulfur smell[6]

Visualizations

Thiol_PEG4_Alcohol_Conjugation cluster_reactants Reactants cluster_products Products Thiol_PEG This compound (HS-PEG4-OH) Conjugate This compound Conjugate Thiol_PEG->Conjugate Desired Reaction Maleimide_Molecule Maleimide-Functionalized Molecule Maleimide_Molecule->Conjugate Disulfide_Bond_Formation cluster_reactants Reactants cluster_products Undesired Product Thiol_PEG1 This compound Disulfide_Dimer Disulfide-Linked PEG Dimer (HO-PEG4-S-S-PEG4-OH) Thiol_PEG1->Disulfide_Dimer Oxidation Thiol_PEG2 This compound Thiol_PEG2->Disulfide_Dimer Oxygen O2 Oxygen->Disulfide_Dimer Troubleshooting_Workflow Start Low Conjugation Yield? Check_Reagents Are this compound and Maleimide Reagents Fresh? Start->Check_Reagents Check_pH Is Reaction pH Between 6.5 and 7.5? Check_Reagents->Check_pH Yes Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Oxygen Were Buffers Degassed and/or Inert Atmosphere Used? Check_pH->Check_Oxygen Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Use_Reducing_Agent Was a Reducing Agent (e.g., TCEP) Used? Check_Oxygen->Use_Reducing_Agent Yes Degas_Buffers Degas Buffers / Use Inert Gas Check_Oxygen->Degas_Buffers No Add_TCEP Add TCEP (10-20x excess) and Pre-incubate Use_Reducing_Agent->Add_TCEP No Success Successful Conjugation Use_Reducing_Agent->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Oxygen Degas_Buffers->Use_Reducing_Agent Failure Consult Further Technical Support Add_TCEP->Failure

References

Technical Support Center: Troubleshooting Thiol-PEG4-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my this compound reaction consistently low?

A1: Low yields in reactions involving this compound can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Reaction pH: The reactivity of the thiol group is highly dependent on the pH of the reaction mixture. The thiol group (-SH) needs to be deprotonated to the more nucleophilic thiolate anion (-S⁻) to efficiently react with electrophiles like maleimides or in Michael additions.[1][2]

    • Troubleshooting:

      • Increase pH: For thiol-Michael additions, the reaction rate generally increases with pH.[3] A pH range of 7.0-8.5 is often a good starting point.[1]

      • pH Optimization: If you suspect pH is the issue, perform small-scale reactions at varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific substrates.

  • Oxidation of the Thiol Group: Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R). This dimerization consumes the reactive thiol, thereby reducing the yield of the desired conjugate.[1][4]

    • Troubleshooting:

      • Degas Buffers: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas like nitrogen or argon.

      • Use Reducing Agents: Include a mild, non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide bond formation and to reduce any existing disulfides.[5][6]

      • Work Under Inert Atmosphere: Whenever possible, conduct the reaction under a nitrogen or argon atmosphere.

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, although designed to be flexible, can sterically hinder the thiol group from accessing the reactive site on the other molecule, especially with large biomolecules.[7][8]

    • Troubleshooting:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., monitor up to 24 hours) to give the molecules more time to orient correctly and react.[7]

      • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) can sometimes overcome the energy barrier caused by steric hindrance. However, be mindful of the thermal stability of your reactants.

      • Molar Ratio Adjustment: Increasing the molar excess of the less sterically hindered reactant can help drive the reaction to completion.[7]

  • Poor Reactant Quality or Degradation: The purity and stability of your this compound and the substrate are critical. The thiol group can degrade over time if not stored properly.[9]

    • Troubleshooting:

      • Proper Storage: Store this compound at –20°C under a dry, inert atmosphere and protected from light.[9][10]

      • Use Fresh Reagents: Use freshly opened or properly stored reagents. If you suspect degradation, consider purchasing a new batch.

      • Characterize Starting Materials: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Q2: I am observing the formation of unexpected byproducts. What could be the cause?

A2: The formation of byproducts is a common issue. The most likely culprit is the formation of disulfide-linked dimers or oligomers of your this compound. Side reactions with the other reactant can also occur, depending on its functional groups.

  • Disulfide Formation: As mentioned above, oxidation of the thiol leads to disulfide bonds.

    • Identification: These byproducts will have a molecular weight approximately double that of the starting this compound. They can be detected by techniques like mass spectrometry or SDS-PAGE (under non-reducing conditions).

    • Solution: Follow the troubleshooting steps for thiol oxidation outlined in Q1 (degassing, use of TCEP, inert atmosphere).

  • Side Reactions with Catalysts or Solvents: Some catalysts or reaction conditions can lead to unwanted side reactions. For instance, in thiol-ene reactions, certain phosphine (B1218219) catalysts can add to the vinyl group if used at high concentrations.[11][12][13]

    • Troubleshooting:

      • Catalyst Concentration: Ensure you are using the catalyst at the recommended catalytic levels.

      • Solvent Purity: Use anhydrous and high-purity solvents to avoid unwanted reactions with impurities.[7]

Q3: My reaction seems to work, but I lose most of my product during purification. How can I improve recovery?

A3: Low recovery after purification is a frequent challenge, especially with PEGylated molecules due to their unique physicochemical properties.[7]

  • High Polarity and Water Solubility: The PEG chain imparts high water solubility, which can lead to the loss of the product in the aqueous phase during extractions.[7]

    • Troubleshooting:

      • Minimize Aqueous Washes: Reduce the number of aqueous washes during workup.

      • Use Brine: Wash with a saturated brine solution to decrease the solubility of the product in the aqueous layer.[7]

      • Alternative Purification: Consider purification methods that do not rely on liquid-liquid extraction, such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[14][15][16]

  • Inappropriate Chromatography Method: The choice of chromatography resin and conditions is crucial for successful purification.

    • Troubleshooting:

      • Size-Exclusion Chromatography (SEC): This is often effective for separating PEGylated products from unreacted starting materials based on size.[16]

      • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be very effective in purifying PEGylated proteins, as the PEG chains can shield the protein's surface charges.[15][16]

      • Hydrophobic Interaction Chromatography (HIC): This can also be used, as PEGylation alters the hydrophobicity of the molecule.[15][17]

      • Method Optimization: You may need to screen different columns and elution conditions to find the optimal separation method for your specific product.

Q4: How can I accurately quantify the yield of my this compound reaction?

A4: Accurate quantification is key to troubleshooting. Since PEG itself lacks a strong UV chromophore, direct quantification by UV-Vis spectroscopy can be challenging unless the molecule it is conjugated to has a strong absorbance.[18][19]

  • Recommended Quantification Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can quantify non-volatile analytes like PEGylated products without requiring a chromophore.[18][19] Reverse-phase HPLC (RP-HPLC) can also be used to separate the product from starting materials.[20]

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the product, confirming the conjugation and allowing for relative quantification.[21]

    • NMR Spectroscopy: For smaller molecules, quantitative NMR (qNMR) can be a powerful tool to determine the yield.

    • Indirect Quantification: If the this compound is reacting with a protein, you can use protein quantification assays (e.g., BCA, Bradford) in conjunction with techniques like SDS-PAGE to estimate the degree of PEGylation.

Experimental Protocols

General Protocol for a Thiol-Michael Addition with this compound

This protocol provides a general starting point for the conjugation of this compound to a maleimide-functionalized molecule.

  • Prepare Reagents:

    • Dissolve the maleimide-functionalized substrate in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4).

    • Dissolve the this compound in the same buffer immediately before use. To prevent oxidation, you can add a 2-5 fold molar excess of TCEP with respect to the thiol.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the maleimide-functionalized substrate.

    • Add the this compound solution to the reaction vessel. A typical starting point is to use a 1.2 to 1.5 molar excess of the thiol.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be monitored by LC-MS or HPLC. If the reaction is slow, it can be left overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like β-mercaptoethanol or L-cysteine can be added to quench any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the reaction mixture using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted starting materials and byproducts.

Quantitative Data Summary

The following tables summarize key parameters that can be optimized for thiol-specific PEGylation reactions.

Table 1: Reaction Condition Optimization Parameters

ParameterTypical RangeRationale & Considerations
pH 6.5 - 8.5Balances thiol reactivity (higher at higher pH) with potential side reactions and stability of the reactants.[1][3]
Temperature 4°C - 37°CLower temperatures can increase stability, while higher temperatures can increase reaction rates. Must be compatible with the stability of the reactants.[1]
Reaction Time 1 - 24 hoursDependent on reactant concentrations, temperature, and steric hindrance. Monitor reaction progress to determine the optimal time.[1][7]
Molar Ratio (Thiol:Substrate) 1.1:1 to 5:1A slight excess of one reactant can drive the reaction to completion. The optimal ratio depends on the specific reactants and should be determined empirically.[1]
Protein Concentration 1 - 20 mg/mLHigher concentrations can increase the reaction rate but may also lead to aggregation.[1]

Table 2: Common Reducing Agents for Thiol Reactions

Reducing AgentTypical ConcentrationKey Features
TCEP 1-5 mM (2-10x molar excess)Odorless, stable in solution, and does not contain a thiol group, avoiding side reactions. Effective at reducing disulfides.[5][6]
DTT 1-10 mMEffective but contains thiol groups that can compete in the reaction. Less stable in solution than TCEP.[22]
β-mercaptoethanol 5-20 mMVolatile with a strong odor. Can be used for disulfide reduction but will compete in the main reaction.[23]

Visualizations

Workflow and Reaction Diagrams

The following diagrams, generated using Graphviz, illustrate key processes in troubleshooting and executing this compound reactions.

G Troubleshooting Low Yield in this compound Reactions cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Reaction Yield Oxidation Thiol Oxidation (Disulfide Formation) LowYield->Oxidation pH Suboptimal pH LowYield->pH Sterics Steric Hindrance LowYield->Sterics Quality Poor Reactant Quality LowYield->Quality UseTCEP Use TCEP / Degas Buffers Oxidation->UseTCEP OptimizepH Optimize pH (e.g., 7.0-8.5) pH->OptimizepH IncreaseTimeTemp Increase Reaction Time/Temp Sterics->IncreaseTimeTemp FreshReagents Use Fresh/Pure Reagents Quality->FreshReagents

Caption: A logical flowchart for troubleshooting low reaction yields.

G General Thiol-Michael Addition Workflow Start Start Prepare Prepare Reactants (Substrate-Maleimide & HS-PEG4-OH) Degas Buffers Start->Prepare React Combine Reactants (pH 7.0-8.5, Room Temp) Prepare->React Monitor Monitor Reaction (e.g., LC-MS) React->Monitor Quench Quench Reaction (Optional) Monitor->Quench Purify Purify Product (SEC, IEX, or Dialysis) Quench->Purify Analyze Analyze Final Product (HPLC, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a Thiol-Michael addition.

G This compound Reaction with Maleimide Thiol R1-SH (this compound) Arrow pH 7.0-8.5 Maleimide R2-Maleimide Product R1-S-R2-Maleimide Conjugate Plus + Arrow->Product

Caption: A simplified chemical scheme for a Thiol-Maleimide reaction.

References

Technical Support Center: Thiol-PEG4-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG4-alcohol in bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound bioconjugation?

The primary reaction mechanism involves the Michael addition of the thiol group (-SH) from the this compound to an electron-deficient carbon-carbon double bond of a maleimide (B117702) group on the target molecule.[1][2] This reaction forms a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[1][2] The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2]

Q2: What are the most common side products I should be aware of?

The most common side products in this compound bioconjugation with maleimides include:

  • Maleimide Hydrolysis Product: The maleimide ring can hydrolyze to form a non-reactive maleamic acid derivative, especially at pH values above 7.5.[2]

  • Succinimidyl Thioether Hydrolysis Products: The succinimide (B58015) ring of the desired conjugate can undergo hydrolysis over time, resulting in a heterogeneous mixture of isomeric succinamic acid thioethers.[3]

  • Disulfide-linked Dimers: The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfide-bonded dimers (homo-dimerization) or heterodimers with other thiol-containing molecules.[4]

  • Thiazine (B8601807) Rearrangement Product: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a thiazine rearrangement can occur, leading to a six-membered ring derivative.[1][5]

  • Products of Retro-Michael Reaction: The formed thioether bond can be reversible under certain conditions, leading to the dissociation of the conjugate, especially in the presence of other thiols like glutathione (B108866).[2][6]

Q3: How does pH affect the efficiency and side reactions of the conjugation?

The pH of the reaction buffer is a critical factor.[2]

  • Optimal pH: The ideal pH range for the thiol-maleimide reaction is 6.5-7.5.[2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines.[2]

  • High pH (>7.5): At higher pH, the rate of maleimide hydrolysis increases significantly, reducing the concentration of the reactive maleimide.[2][7] Additionally, the reaction of maleimides with amines becomes more competitive.[8]

  • Low pH (<6.5): At lower pH, the thiol group is protonated, reducing its nucleophilicity and slowing down the desired conjugation reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Maleimide Hydrolysis: The maleimide on your target molecule may have hydrolyzed prior to or during the reaction.[2] 2. Disulfide Bond Formation: Your this compound may have formed disulfide-linked dimers. 3. Incorrect pH: The reaction pH may be too low, reducing the nucleophilicity of the thiol. 4. Insufficient Incubation Time/Temperature: The reaction may not have proceeded to completion. 5. Steric Hindrance: The conjugation site may be sterically inaccessible.1. Use freshly prepared maleimide solutions. Ensure the reaction pH is maintained between 6.5 and 7.5.[2] 2. Pre-treat the this compound with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and remove the reducing agent before adding to the maleimide. Work in an oxygen-free environment.[4] 3. Adjust the reaction buffer to the optimal pH range of 6.5-7.5.[2] 4. Optimize the incubation time and temperature. Most reactions proceed to completion within 2 hours at room temperature.[9] 5. Consider using a longer PEG linker to overcome steric hindrance.
Heterogeneous Product Profile 1. Hydrolysis of Succinimidyl Thioether: The formed conjugate may be hydrolyzing over time. 2. Thiazine Rearrangement: If conjugating to an N-terminal cysteine, this side reaction can occur.[1][5] 3. Multiple Conjugation Sites: Your target molecule may have multiple reactive cysteines.1. After conjugation, consider strategies to stabilize the conjugate, such as "self-hydrolyzing" maleimides that rapidly open the ring to a stable form.[10][11] Analyze the product promptly after purification. 2. Protect the N-terminal amine of the cysteine to prevent the nucleophilic attack that initiates the rearrangement.[1] 3. If site-specific conjugation is desired, use protein engineering to ensure only one accessible cysteine is present.
Unstable Conjugate (Cleavage over time) 1. Retro-Michael Reaction: The thioether bond is susceptible to cleavage, especially in the presence of competing thiols (e.g., glutathione in vivo).[2][6]1. After the initial conjugation, consider a subsequent hydrolysis step of the succinimide ring, as the ring-opened product is more stable against retro-Michael reaction.[10]

Experimental Protocols

General Protocol for this compound Conjugation to a Maleimide-Functionalized Protein

Materials:

  • This compound

  • Maleimide-functionalized protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, containing 1-5 mM EDTA.[8]

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or beta-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of this compound:

    • Dissolve this compound in the Conjugation Buffer to a desired stock concentration.

    • Optional: If dimerization is suspected, treat the solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds. Remove TCEP using a desalting column before proceeding.

  • Preparation of Maleimide-Functionalized Protein:

    • Dissolve the maleimide-functionalized protein in the Conjugation Buffer. Ensure the protein solution is freshly prepared.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the maleimide-functionalized protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) in a 10-fold molar excess over the starting amount of maleimide to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess this compound and quenching reagent using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visual Guides

Thiol-Maleimide Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_thiol Prepare this compound (Reduce with TCEP if necessary) conjugation Mix and Incubate (pH 6.5-7.5, RT, 2h) prep_thiol->conjugation prep_maleimide Prepare Maleimide-functionalized Biomolecule prep_maleimide->conjugation quench Quench with excess L-cysteine conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Product (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for this compound bioconjugation.

Common Side Reactions in Thiol-Maleimide Conjugation

G start Thiol-PEG4-OH + Maleimide-Biomolecule desired_product Thioether Conjugate (Succinimidyl Thioether) start->desired_product Desired Reaction (pH 6.5-7.5) hydrolysis_maleimide Maleimide Hydrolysis (Inactive Maleamic Acid) start->hydrolysis_maleimide Side Reaction (pH > 7.5) disulfide Thiol Dimerization (Disulfide Bond) start->disulfide Side Reaction (Oxidation) hydrolysis_conjugate Conjugate Hydrolysis (Succinamic Acid Thioethers) desired_product->hydrolysis_conjugate Side Reaction (over time) thiazine Thiazine Rearrangement (N-terminal Cys) desired_product->thiazine Side Reaction (if applicable) retro Retro-Michael Reaction (Cleavage) desired_product->retro Side Reaction (Instability) G start Low Conjugation Yield check_reagents Check Reagent Integrity start->check_reagents fresh_maleimide Use fresh maleimide solution? check_reagents->fresh_maleimide Maleimide reduce_thiol Reduce Thiol-PEG4-OH? check_reagents->reduce_thiol Thiol check_conditions Check Reaction Conditions correct_ph pH is 6.5-7.5? check_conditions->correct_ph pH correct_time_temp Incubation time/temp sufficient? check_conditions->correct_time_temp Time/Temp check_purification Check Purification/Analysis loss_during_purification Product loss during purification? check_purification->loss_during_purification fresh_maleimide->check_conditions Yes sol_fresh_maleimide Prepare maleimide fresh fresh_maleimide->sol_fresh_maleimide No reduce_thiol->check_conditions Yes sol_reduce_thiol Pre-treat with TCEP reduce_thiol->sol_reduce_thiol No correct_ph->check_purification Yes sol_correct_ph Adjust buffer pH correct_ph->sol_correct_ph No correct_time_temp->check_purification Yes sol_correct_time_temp Optimize incubation correct_time_temp->sol_correct_time_temp No sol_loss_during_purification Optimize purification protocol loss_during_purification->sol_loss_during_purification Yes

References

improving the efficiency of Thiol-PEG4-alcohol surface functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol surface functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound functionalization of gold surfaces?

A1: The functionalization process is based on the strong affinity between sulfur and gold. The thiol (-SH) group of the this compound molecule readily forms a stable, semi-covalent bond with the gold surface. This leads to the spontaneous formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules.[1][2] The PEG4 (polyethylene glycol) spacer provides a hydrophilic chain, which can reduce non-specific protein binding, and the terminal alcohol (-OH) group is available for further chemical modifications.[3][4][5]

Q2: What are the critical factors influencing the quality of the self-assembled monolayer (SAM)?

A2: Several factors are crucial for forming a high-quality, well-ordered SAM:

  • Purity of this compound: Even minor impurities can lead to defects and disordered monolayers.

  • Substrate Cleanliness: The gold surface must be meticulously clean to ensure uniform SAM formation.[6][7][8]

  • Solvent Choice: Anhydrous solvents like high-purity ethanol (B145695) are commonly used.[6][7]

  • Thiol Concentration: Typically, a 1-5 mM solution of the thiol in ethanol is recommended.[6][9]

  • Immersion Time: While initial monolayer formation is rapid, longer incubation times (12-48 hours) allow for the molecules to arrange into a more ordered, crystalline-like structure.[6][7]

  • Environment: Minimizing exposure to oxygen and contaminants is key. Performing the self-assembly in a clean environment and under an inert gas like nitrogen is advisable.[6][7][10]

Q3: What is the optimal pH for forming a stable thiol-gold bond?

A3: The thiol-gold interaction itself is not highly sensitive to pH within a certain range.[11] However, the pH of the environment can influence the deprotonation of the thiol group to a thiolate anion (RS⁻), which is the reactive species. An acidic to neutral pH is generally suitable for the self-assembly process on a gold surface. One study noted slightly better binding at pH 4.0 compared to 7.5, though the difference was minimal.[11] For subsequent reactions involving the terminal alcohol group, the pH will need to be adjusted based on the specific chemistry being employed.

Q4: How can I prevent the formation of disulfide bonds (R-S-S-R) in my thiol solution?

A4: Disulfide bond formation is an oxidation process where two thiol groups react to form a sulfur-sulfur bond.[12][13] To minimize this:

  • Use deoxygenated solvents for preparing your thiol solution.[8]

  • Prepare the thiol solution immediately before use.

  • Store this compound under an inert atmosphere (like argon or nitrogen) and at the recommended temperature (typically -20°C).[3][5][10]

  • Consider using a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce any disulfides that may have formed, though be mindful that these will also compete for binding to the gold surface if not removed.[12][13][14]

Q5: How stable are Thiol-PEG SAMs on gold surfaces?

A5: Thiol-gold bonds are relatively stable; however, the resulting SAMs can degrade over time, especially when exposed to air (oxygen), elevated temperatures, or certain biological media.[15][16] One study found that PEG-thiol SAMs on gold showed degradation in less than two weeks of air exposure and at temperatures as low as 120°C.[15] For applications requiring long-term stability, it is crucial to store functionalized surfaces properly and consider the environmental conditions of the experiment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Surface Coverage / Incomplete Monolayer 1. Contaminated gold substrate.2. Impure this compound.3. Incorrect thiol concentration.4. Insufficient immersion time.1. Ensure rigorous cleaning of the gold substrate (e.g., with piranha solution - use extreme caution - or ethanol and nitrogen drying).[6][8]2. Use high-purity (≥95%) this compound.[3]3. Prepare a fresh thiol solution at a concentration of 1-5 mM.[6][9]4. Increase the self-assembly time to 24-48 hours to allow for better ordering.[6][7]
Disordered or Non-Uniform Monolayer 1. Presence of impurities in the thiol solution (e.g., thioacetic acid, disulfides).2. Rapid solvent evaporation during substrate withdrawal.3. Physisorbed (weakly bound) molecules on the surface.1. Use highly purified thiol. Consider filtering the thiol solution.2. Withdraw the substrate from the solution slowly and smoothly.3. After SAM formation, rinse thoroughly with fresh solvent (e.g., ethanol) and consider a brief sonication step (1-3 minutes) to remove non-chemisorbed molecules.[6][7]
High Non-Specific Binding 1. Incomplete or disordered PEG monolayer, exposing the underlying gold surface.2. Contamination of the SAM with protein-adsorbing impurities.3. Insufficient PEG density.1. Optimize the SAM formation protocol to ensure a densely packed, well-ordered monolayer.2. Use high-purity reagents and maintain a clean experimental environment.3. Ensure the PEG chain length and grafting density are sufficient for the intended application to create a "brush" conformation that effectively repels proteins.[17]
Instability of the Functionalized Surface 1. Oxidation of the thiol-gold bond upon exposure to air.[15]2. Displacement of thiols by other molecules in the solution.3. High temperatures.[15][16]1. Store functionalized surfaces under an inert atmosphere or in a vacuum desiccator.2. Be aware of competitive binding if the surface is exposed to solutions containing other thiol-containing molecules.3. Avoid exposing the functionalized surface to high temperatures.

Experimental Protocols

Protocol 1: Cleaning of Gold Substrates

A pristine gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 200 proof ethanol

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen gas

  • (Optional, for rigorous cleaning) Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Methodology:

  • Rinse the gold substrate with 200 proof ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • For more rigorous cleaning, immerse the substrate in freshly prepared Piranha solution for 5-10 minutes.[8]

  • Carefully remove the substrate and rinse copiously with DI water, followed by a final rinse with 200 proof ethanol.[8]

  • Dry the substrate thoroughly under a stream of nitrogen gas. The substrate is now ready for immediate functionalization.

Protocol 2: Formation of this compound Self-Assembled Monolayer

This protocol details the standard procedure for creating the SAM on a clean gold surface.

Materials:

  • Cleaned gold substrate

  • This compound (≥95% purity)

  • 200 proof ethanol (anhydrous)

  • Clean glass or polypropylene (B1209903) container with a sealable cap[7]

  • High-purity nitrogen or argon gas

Methodology:

  • Prepare Thiol Solution: In a clean container, prepare a 1-5 mM solution of this compound in 200 proof ethanol.[6][9] Prepare this solution fresh, just before use.

  • SAM Formation: Immediately immerse the cleaned, dry gold substrate into the thiol solution.[8]

  • Inert Atmosphere: To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[6][7]

  • Incubation: Seal the container and allow the self-assembly to proceed for 12-48 hours at room temperature.[6][7] Longer incubation times generally result in more ordered monolayers.

  • Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse it thoroughly with fresh 200 proof ethanol to remove any non-chemisorbed molecules.[6][8]

  • Optional Sonication: For a more thorough cleaning, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes.[7]

  • Drying: Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas. The surface is now ready for characterization or further use.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Purity ≥95%Impurities can disrupt monolayer formation.
Thiol Solution Concentration 1 - 5 mM (in ethanol)Standard concentration for SAM formation.[6][9]
SAM Incubation Time 12 - 48 hoursAllows for molecular rearrangement and formation of a well-ordered layer.[6][7]
Storage Temperature (Reagent) -20°CStore under an inert atmosphere to prevent oxidation.[3][5]
pH for Thiol-Gold Binding Acidic to Neutral (e.g., 4.0 - 7.5)The reaction is not highly pH-dependent, but pH can affect thiol deprotonation.[11]

Visualizations

G cluster_prep Phase 1: Preparation cluster_sam Phase 2: Self-Assembly cluster_post Phase 3: Post-Processing cluster_result Result sub_prep Substrate Preparation Clean Gold Substrate Clean Gold Substrate sub_prep->Clean Gold Substrate Piranha / Ethanol Wash sol_prep Solution Preparation Fresh 1-5 mM Thiol-PEG4-OH\nin Anhydrous Ethanol Fresh 1-5 mM Thiol-PEG4-OH in Anhydrous Ethanol sol_prep->Fresh 1-5 mM Thiol-PEG4-OH\nin Anhydrous Ethanol Dissolve immersion Immerse Substrate in Solution incubation Incubate 12-48h (under inert atmosphere) immersion->incubation rinsing Rinse with Ethanol incubation->rinsing drying Dry with Nitrogen rinsing->drying Functionalized Surface Surface with Thiol-PEG4-OH Monolayer drying->Functionalized Surface

Caption: Experimental workflow for this compound surface functionalization.

G cluster_main Desired Reaction: Thiol-Gold Binding cluster_side Potential Side Reaction: Oxidation cluster_issue Common Issue: Surface Contamination Thiol Thiol-PEG4-OH (R-SH) SAM Self-Assembled Monolayer (R-S-Au) Thiol->SAM Forms stable Au-S bond Gold Gold Surface (Au) Gold->SAM Thiol2 2x Thiol-PEG4-OH (2 R-SH) Disulfide Disulfide (R-S-S-R) Thiol2->Disulfide Oxygen Oxygen (O2) Oxygen->Disulfide Oxidizing Agent Contaminant Contaminants DirtyGold Contaminated Gold Surface Contaminant->DirtyGold DefectiveSAM Disordered/ Incomplete Monolayer DirtyGold->DefectiveSAM Hinders SAM formation

Caption: Logical relationships in Thiol-PEG surface functionalization.

References

Technical Support Center: Purifying Thiol-PEG4-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Thiol-PEG4-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and dialysis. The selection of the most appropriate method depends on the specific characteristics of the conjugate, the nature of the impurities, and the desired final purity of the product.[1]

Q2: What are the typical impurities I might encounter after a conjugation reaction involving this compound?

Common impurities include unreacted this compound, byproducts from the conjugation reaction, and side-products from reactions involving the thiol group, such as disulfide bond formation.[1] It is also possible for commercial PEG reagents to contain adsorbing contaminants. Additionally, if the thiol on the PEG linker is reacting with a maleimide, side reactions like thiazine (B8601807) rearrangement can lead to further impurities.[1]

Q3: How can I assess the purity of my this compound conjugate?

Analytical RP-HPLC is a widely used and effective method for assessing the purity of the conjugate, as it can separate the desired product from unreacted starting materials and many byproducts.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also highly recommended to confirm the identity and purity of the final product.

Q4: How should I handle and store this compound and its conjugates to maintain their integrity?

This compound should be stored at –20 °C in a sealed container, protected from moisture and light. When handling, it is advisable to use anhydrous solvents like DMF or DMSO and to avoid oxidizing conditions to protect the thiol group.[2]

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem 1: Poor separation between my conjugate and unreacted this compound.

  • Possible Cause: The HPLC gradient may not be optimized for your specific conjugate.

    • Solution: A shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can improve resolution.[1]

  • Possible Cause: The mobile phase additive may not be effective.

    • Solution: Trifluoroacetic acid (TFA) is a common additive that can improve peak shape. Experiment with different concentrations (e.g., 0.05% to 0.1%).[1]

  • Possible Cause: The column may not be suitable for the separation.

    • Solution: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column may provide better separation. For many PEGylated molecules, C18 columns have demonstrated good separation.[1]

  • Possible Cause: The flow rate may be too high.

    • Solution: Lowering the flow rate can sometimes increase resolution, though it will also increase the run time.[1]

Problem 2: Low recovery of my conjugate from the preparative RP-HPLC column.

  • Possible Cause: The conjugate may be precipitating on the column.

    • Solution: Ensure your sample is fully dissolved in the mobile phase before injection.[1]

  • Possible Cause: The conjugate might be irreversibly binding to the stationary phase.

    • Solution: This can sometimes be mitigated by altering the mobile phase composition or pH.[1]

  • Possible Cause: The conjugate may be unstable under the purification conditions.

    • Solution: Some molecules can degrade during the evaporation of mobile phases containing TFA.[1] Consider alternative mobile phase additives if stability is an issue.

Size Exclusion Chromatography (SEC)

Problem: Ineffective separation of the conjugate from unreacted this compound.

  • Possible Cause: The size difference between the conjugate and the unreacted PEG linker may not be significant enough for baseline separation.

    • Solution: Ensure you are using an SEC column with a fractionation range appropriate for the molecular weight of your components (e.g., in the range of 100 to 1000 Da for small molecules).[1]

  • Possible Cause: Non-specific interactions between the PEGylated conjugate and the SEC column matrix.

    • Solution: Including additives like arginine in the mobile phase can help to reduce these non-specific interactions, leading to improved peak shape and more predictable elution times.[1]

Dialysis

Problem: Incomplete removal of small molecule impurities.

  • Possible Cause: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is incorrect.

    • Solution: For a small molecule like this compound (MW ~210.29 g/mol ), a dialysis membrane with a very low MWCO (e.g., 100-500 Da) is required.[1]

  • Possible Cause: Insufficient dialysis time or infrequent buffer changes.

    • Solution: Dialysis is a slow, equilibrium-based process. Ensure you are dialyzing for a sufficient duration (e.g., overnight) with multiple changes of a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).[1]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugates

FeatureRP-HPLCSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on hydrophobicitySeparation based on hydrodynamic volume (size)Separation based on molecular weight cut-off
Typical Purity >95%90-98%85-95%
Typical Yield 60-80%>90%>90%
Best For High-resolution separation of conjugate from unreacted PEG and other closely related impurities.Removing small molecule impurities from much larger conjugates.Bulk removal of small molecule impurities from large conjugates.
Key Limitation Can lead to sample loss and may require solvent removal post-purification.Limited resolution for molecules of similar size.Slow process and may not be suitable for small-scale purifications.

Experimental Protocols

General Protocol for RP-HPLC Purification
  • Column: C18 preparative column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV at 220 nm and 280 nm.[1]

  • Procedure:

    • Dissolve the crude conjugate in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.45 µm filter.

    • Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.[1]

    • Inject the sample onto the column.

    • Run a linear gradient appropriate for the conjugate's hydrophobicity (e.g., 5-95% Mobile Phase B over 40 minutes).[1]

    • Collect fractions based on the UV chromatogram.

    • Analyze the fractions by analytical RP-HPLC to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the purified conjugate.[1]

General Protocol for Size Exclusion Chromatography (SEC)
  • Column: A size exclusion column with a fractionation range suitable for the size of the conjugate and impurities.[1]

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable aqueous buffer, filtered and degassed.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.

    • Inject a sample volume that is typically 1-2% of the total column volume for high-resolution separation.[1]

    • Elute the sample isocratically with the mobile phase.

    • Collect fractions. The larger conjugate should elute before the smaller, unreacted this compound.[1]

    • Analyze the collected fractions for purity.

General Protocol for Dialysis
  • Materials: Dialysis tubing or cassette with a low molecular weight cut-off (MWCO), for example, 100-500 Da.[1]

  • Dialysis Buffer: A buffer in which the conjugate is stable and soluble.

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Load the sample into the dialysis tubing/cassette, leaving some headspace.

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (100-1000 times the sample volume).[1]

    • Stir the buffer gently on a stir plate.

    • Dialyze for several hours to overnight.

    • Change the dialysis buffer at least 2-3 times to ensure efficient removal of small molecules.[1]

    • After dialysis, carefully recover the purified conjugate from the tubing/cassette.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Method cluster_analysis Purity Assessment cluster_end Final Product Crude This compound Conjugate + Unreacted PEG + Other Impurities RP_HPLC RP-HPLC Crude->RP_HPLC High Resolution SEC SEC Crude->SEC Size Difference Dialysis Dialysis Crude->Dialysis Bulk Removal Analysis Analytical RP-HPLC LC-MS RP_HPLC->Analysis SEC->Analysis Dialysis->Analysis Pure Pure Conjugate Analysis->Pure

Caption: General purification workflow for this compound conjugates.

Troubleshooting_HPLC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in RP-HPLC Cause1 Suboptimal Gradient Problem->Cause1 Cause2 Ineffective Mobile Phase Additive Problem->Cause2 Cause3 Unsuitable Column Problem->Cause3 Cause4 High Flow Rate Problem->Cause4 Sol1 Use a shallower gradient Cause1->Sol1 Sol2 Vary TFA concentration Cause2->Sol2 Sol3 Try a different stationary phase (e.g., C8) or a longer column Cause3->Sol3 Sol4 Decrease the flow rate Cause4->Sol4

Caption: Troubleshooting logic for poor separation in RP-HPLC.

References

Technical Support Center: Thiol-PEG4-alcohol Reaction Kinetics and Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the reaction kinetics of this compound and strategies for their precise control. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups of this compound and what are their primary applications?

A1: this compound is a heterobifunctional linker possessing two distinct reactive groups: a thiol (-SH) group and a primary alcohol (-OH) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

  • Thiol Group (-SH): This group is highly reactive towards maleimides, vinyl sulfones, and can also be used for attachment to gold surfaces or participate in disulfide exchange reactions.[1][2] Its primary application is in bioconjugation, particularly for linking molecules to cysteine residues in proteins and peptides.

  • Alcohol Group (-OH): The terminal hydroxyl group can be activated for subsequent reactions. Common applications include esterification with carboxylic acids or activation with reagents like tosyl chloride to create a good leaving group for nucleophilic substitution.[3] This allows for the attachment of a second molecule of interest.

  • PEG4 Spacer: The polyethylene glycol spacer enhances the solubility and flexibility of the linker and the resulting conjugate.[1]

Q2: What is the most common reaction involving the thiol group of this compound and what are the optimal reaction conditions?

A2: The most prevalent reaction is the Michael addition of the thiol to a maleimide (B117702), forming a stable thioether bond. This reaction is highly efficient and selective for thiols under specific conditions.[4]

  • pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[5] Below pH 6.5, the reaction rate significantly decreases, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.[5]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C for overnight incubation (8-16 hours). Lower temperatures are recommended for sensitive biomolecules to minimize degradation.[6]

  • Molar Ratio: A molar excess of the maleimide-containing molecule is generally used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[6]

Q3: How can I activate the alcohol group of this compound for subsequent reactions?

A3: The hydroxyl group is not inherently reactive towards many functional groups and typically requires activation. A common method is tosylation, which converts the alcohol into a tosylate, an excellent leaving group for nucleophilic substitution reactions. This is achieved by reacting the this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an anhydrous solvent.[6]

Q4: Is the thioether bond formed from the thiol-maleimide reaction completely stable?

A4: While generally considered stable, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) found in biological systems.[7] The stability of this linkage can be enhanced by hydrolysis of the succinimide (B58015) ring, which can be promoted by certain reaction conditions or by using "self-stabilizing" maleimides.[8]

Troubleshooting Guides

Thiol-Maleimide Conjugation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis, especially at pH > 7.5.- Prepare aqueous solutions of the maleimide linker immediately before use.- Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[5]
Oxidation of Thiols: The thiol group on your molecule may have formed disulfide bonds.- Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred as it doesn't contain a thiol and doesn't need to be removed before adding the maleimide.[9]- Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[9]
Incorrect Buffer Composition: Presence of competing nucleophiles.- Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS), HEPES, or MES.[9]- Avoid buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol).[6]
Inconsistent Results Variable Maleimide Hydrolysis: Inconsistent timing in the preparation of aqueous maleimide solutions.- Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation.- Maintain a consistent reaction temperature.
Precipitation during Reaction Poor Solubility: The conjugate may be less soluble than the starting materials.- Perform the reaction in a larger volume to maintain a lower concentration.- Consider adding a co-solvent if compatible with your biomolecule.
Conjugate Instability Retro-Michael Reaction: The thioether bond is reversible, leading to linker exchange with other thiols.- After conjugation, consider hydrolyzing the succinimide ring to form a more stable ring-opened structure. This can sometimes be achieved by adjusting the pH after the initial reaction.[8]
Alcohol Group Activation (Tosylation)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Tosylation Presence of Water: Tosyl chloride is highly reactive with water.- Ensure all glassware is thoroughly dried and use anhydrous solvents.[6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Reagents: Tosyl chloride can degrade upon exposure to moisture. The base may also be old or contaminated.- Use a fresh bottle of tosyl chloride.- Use a fresh, high-purity non-nucleophilic base (e.g., triethylamine or pyridine).[6]
Incorrect Stoichiometry: Insufficient tosyl chloride or base.- Use a slight excess of tosyl chloride (e.g., 1.2-1.5 equivalents) and base (e.g., 1.5-2.0 equivalents) relative to the PEG-alcohol.
Formation of Side Products Reaction with Thiol Group: The thiol group can also react with tosyl chloride.- It is advisable to protect the thiol group before proceeding with the tosylation of the alcohol. This can be achieved using a suitable protecting group that can be selectively removed later.
Over-reaction or Degradation: Reaction temperature is too high or reaction time is too long.- Perform the reaction at a low temperature (e.g., 0°C) to control the reaction rate.[6]- Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.
Difficulty in Purification Excess Reagents and Byproducts: Pyridine and triethylamine can be difficult to remove.- After the reaction, wash the organic layer with dilute acid (e.g., 0.5 M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and brine.[9]

Quantitative Data Summary

Table 1: Thiol-Maleimide Reaction Parameters

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal selectivity for thiols over amines.[5]
Temperature 4°C to 25°CLower temperatures for sensitive molecules.[6]
Reaction Time 30 min - 2 hours (at 25°C)8 - 16 hours (at 4°C)Reaction time should be optimized for specific reactants.[6]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of maleimide drives the reaction to completion. For smaller molecules, lower ratios (e.g., 2:1 to 5:1) have also been shown to be effective.[6][10]
Second-Order Rate Constant (k) Highly pH-dependentThe rate constant increases with pH as the concentration of the more nucleophilic thiolate anion increases.[11][12]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound to a Protein

This protocol details the conjugation of the thiol group of this compound to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quench the Reaction: Add the quenching solution to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by size exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Protocol 2: Activation of the Alcohol Group of this compound via Tosylation

This protocol describes the activation of the hydroxyl group of this compound using tosyl chloride. Note: This reaction should be performed in a fume hood under anhydrous conditions.

Materials:

  • This compound (with a protected thiol group)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Anhydrous triethylamine (TEA) or pyridine

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the thiol-protected this compound in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add 1.5 equivalents of anhydrous triethylamine or pyridine to the solution.

  • Addition of Tosyl Chloride: Slowly add a solution of 1.2 equivalents of tosyl chloride in anhydrous DCM to the reaction mixture with constant stirring.

  • Reaction: Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the tosylated product.

  • Characterization: Confirm the formation of the tosylate using NMR spectroscopy.

Visualizations

experimental_workflow cluster_thiol_reaction Thiol-Maleimide Conjugation cluster_alcohol_reaction Alcohol Activation (Tosylation) prep_protein Prepare Maleimide-Activated Protein Solution (pH 7.2) conjugate Mix and Incubate (RT, 2h or 4°C, overnight) prep_protein->conjugate prep_peg Prepare this compound Stock Solution (DMSO/DMF) prep_peg->conjugate quench Quench Reaction (β-mercaptoethanol/cysteine) conjugate->quench purify_thiol Purify Conjugate (SEC/Dialysis) quench->purify_thiol characterize_thiol Characterize Conjugate (SDS-PAGE, MS, HPLC) purify_thiol->characterize_thiol setup Dissolve Thiol-Protected PEG-Alcohol in Anhydrous DCM cool Cool to 0°C setup->cool add_base Add Anhydrous Base (TEA/Pyridine) cool->add_base add_tscl Add Tosyl Chloride add_base->add_tscl react Stir (0°C to RT) add_tscl->react workup Aqueous Work-up react->workup purify_alcohol Dry and Concentrate workup->purify_alcohol characterize_alcohol Characterize Product (NMR) purify_alcohol->characterize_alcohol

Caption: Experimental workflows for this compound reactions.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH between 6.5-7.5? start->check_ph No check_thiols Are thiols reduced and protected from oxidation? start->check_thiols Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph check_maleimide Is maleimide reagent fresh and handled correctly? check_thiols->check_maleimide Yes reduce_thiols Use TCEP and degas buffers check_thiols->reduce_thiols No check_buffer Is the buffer free of competing nucleophiles? check_maleimide->check_buffer Yes fresh_maleimide Use fresh maleimide solution check_maleimide->fresh_maleimide No success Optimize Molar Ratio & Reaction Time check_buffer->success Yes change_buffer Use PBS, HEPES, or MES check_buffer->change_buffer No

References

dealing with the instability of Thiol-PEG4-alcohol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Thiol-PEG4-alcohol in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The thiol group allows for covalent attachment to maleimides, vinyl sulfones, or metal surfaces like gold, while the hydroxyl group can be used for further chemical modifications.[1][2][3] Its PEG spacer enhances the solubility and biocompatibility of conjugates, making it a versatile tool in bioconjugation, drug delivery, and nanotechnology.[4]

Q2: Why is my this compound solution unstable?

The primary cause of instability is the high reactivity of the terminal thiol group. In the presence of oxygen, the thiol group is readily oxidized, leading to the formation of a disulfide-linked dimer of the this compound. This process can be accelerated by several factors in your experimental setup.

Q3: What factors accelerate the degradation of this compound in solution?

The stability of this compound in solution is influenced by several key factors:

  • pH: The rate of thiol oxidation generally increases with higher pH. This is because the deprotonated thiolate anion (R-S⁻), which is more prevalent at neutral to alkaline pH, is more susceptible to oxidation than the protonated thiol (R-SH).[5]

  • Presence of Oxygen: Dissolved oxygen in your buffers and solvents is a major contributor to thiol oxidation.[3][6][7]

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[8]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including the oxidation of thiols.

  • Light Exposure: Exposure to certain wavelengths of light can promote the formation of reactive oxygen species, which can in turn oxidize thiols.

Q4: How can I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is recommended to store it at –20°C in a sealed, moisture- and light-protected container.[1][2] For solutions, it is best to prepare them fresh before use. If storage of a stock solution is necessary, use an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), overlay with an inert gas (e.g., argon or nitrogen), and store at -80°C for up to six months or -20°C for up to one month.[9] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in solution.

Problem 1: Low or No Conjugation Efficiency

Possible Cause Recommended Solution
Degradation of this compound Prepare fresh solutions of this compound immediately before use. Use degassed buffers and solvents to minimize dissolved oxygen. Work under an inert atmosphere (e.g., in a glove box or using argon/nitrogen bubbling).
Incorrect Buffer pH For reactions with maleimides, maintain a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing maleimide (B117702) hydrolysis.[10]
Presence of Competing Thiols in Buffer Avoid buffers containing other thiol compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in the final conjugation step.
Steric Hindrance If conjugating to a large biomolecule, steric hindrance may prevent the thiol group from accessing the reaction site. Consider using a longer PEG linker if this is suspected.
Inaccurate Quantification of Thiol Content Before starting your conjugation, quantify the concentration of free thiols in your this compound solution using a method like Ellman's Assay (see Experimental Protocols). This will ensure you are using the correct molar ratios in your reaction.

Problem 2: Inconsistent Results Between Experiments

Possible Cause Recommended Solution
Variability in Solution Preparation Standardize your protocol for preparing this compound solutions. Always use fresh, high-purity anhydrous solvents for stock solutions and freshly prepared, degassed aqueous buffers for reactions.
Oxygen Contamination Ensure consistent and effective deoxygenation of all buffers and reaction vessels. The level of dissolved oxygen can significantly impact the rate of thiol oxidation.[3][6][7]
Metal Ion Contamination Include a chelating agent, such as 1-5 mM EDTA, in your reaction buffer to sequester any trace metal ions that could catalyze thiol oxidation.[10][11][12]
Temperature Fluctuations Perform your experiments at a consistent and controlled temperature.

Data Presentation

Factor Condition Effect on Stability Rationale
pH Increasing pH (from neutral to alkaline)DecreasesHigher concentration of the more reactive thiolate anion.[5]
Temperature Increasing TemperatureDecreasesIncreases the rate of oxidation reactions.
Dissolved Oxygen High ConcentrationDecreasesOxygen is a primary oxidizing agent for thiols.[3][6][7]
Metal Ions (e.g., Cu²⁺, Fe³⁺) PresenceDecreasesCatalyze the oxidation of thiols.[8]
Chelating Agents (e.g., EDTA) PresenceIncreasesSequesters metal ions, preventing their catalytic activity.[10][11][12]
Inert Atmosphere (Argon, Nitrogen) UseIncreasesDisplaces oxygen from the reaction environment.

Experimental Protocols

Protocol 1: Quantification of Free Thiol Groups using Ellman's Assay

This protocol allows for the determination of the concentration of active, free thiol groups in your this compound solution.

Materials:

  • This compound solution (unknown concentration)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or another standard thiol for generating a standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[9]

  • Prepare a Standard Curve:

    • Prepare a stock solution of a known concentration of cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a range of standard concentrations.

    • To 50 µL of each standard, add a defined volume of the Ellman's Reagent Solution, mix, and incubate for 15 minutes at room temperature.[9]

    • Measure the absorbance at 412 nm.[9]

    • Plot absorbance versus the known thiol concentration to generate a standard curve.

  • Assay the this compound Solution:

    • Add a known volume of your this compound solution to the Reaction Buffer.

    • Add the same volume of Ellman's Reagent Solution as used for the standards.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculate the Concentration:

    • Using the standard curve, determine the concentration of free thiols in your this compound solution.

Protocol 2: HPLC Analysis of this compound Stability

This protocol can be used to monitor the degradation of this compound over time by separating the parent molecule from its disulfide dimer.

Materials:

  • This compound solution in the buffer of interest

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the this compound solution. If necessary, quench any ongoing reaction by adding a small amount of a non-thiol reducing agent if compatible with your downstream application, or immediately freeze the sample at -80°C until analysis.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the components. For example, a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Data Analysis:

    • The this compound monomer will have a specific retention time. The disulfide dimer, being more hydrophobic, will typically have a longer retention time.

    • By integrating the peak areas of the monomer and the dimer at each time point, you can calculate the percentage of remaining this compound and quantify its degradation rate.

Mandatory Visualizations

cluster_degradation Degradation Pathway of this compound This compound This compound Disulfide_Dimer Disulfide_Dimer This compound->Disulfide_Dimer Oxidation (O2, Metal Ions, High pH)

Caption: Primary degradation pathway of this compound via oxidation.

cluster_workflow Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_thiol Quantify Free Thiol (Ellman's Assay) start->check_thiol thiol_ok Thiol Concentration OK? check_thiol->thiol_ok prepare_fresh Prepare Fresh This compound Solution thiol_ok->prepare_fresh No check_conditions Review Reaction Conditions (pH, Buffer, Temp) thiol_ok->check_conditions Yes prepare_fresh->check_thiol conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize pH (6.5-7.5) Use Degassed Buffer Add Chelator (EDTA) conditions_ok->optimize_conditions No check_reagents Check Other Reagents (e.g., Maleimide Stability) conditions_ok->check_reagents Yes optimize_conditions->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No success Successful Conjugation reagents_ok->success Yes replace_reagents->check_reagents

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

how to avoid aggregation during nanoparticle PEGylation with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid nanoparticle aggregation during PEGylation with Thiol-PEG4-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle aggregation during PEGylation?

A1: Nanoparticle aggregation during PEGylation primarily occurs when the attractive forces between particles (like van der Waals forces) overcome the repulsive forces that maintain their stability in solution.[1] The process of introducing a new ligand, such as this compound, can temporarily disrupt the existing surface chemistry that keeps the nanoparticles dispersed. This is especially true if the initial stabilizing layer is displaced before the PEG layer is dense enough to provide steric stabilization.

Q2: How does this compound stabilize nanoparticles?

A2: this compound stabilizes nanoparticles through a mechanism called steric hindrance or steric stabilization.[2][3][4] The thiol group (-SH) at one end of the molecule covalently binds to the nanoparticle surface (e.g., gold nanoparticles). The flexible polyethylene (B3416737) glycol (PEG) chain then forms a hydrophilic, neutral "cloud" or "brush" layer around the nanoparticle.[5][6] This layer physically prevents other nanoparticles from getting close enough to aggregate and also reduces non-specific interactions with proteins and other biomolecules in a solution.[1][4][7]

Q3: My nanoparticles are aggregating immediately upon adding the this compound solution. What are the likely causes?

A3: Immediate aggregation upon the addition of the PEG solution is often due to a few critical factors:

  • Rapid Ligand Exchange: The thiol group of the PEG may displace the original stabilizing ligands (e.g., citrate) on the nanoparticle surface too quickly, leaving patches of the surface exposed and prone to aggregation before a stable PEG layer can form.

  • Inadequate PEG Concentration: If the concentration of this compound is too low, there may not be enough molecules to rapidly and completely cover the nanoparticle surfaces.

  • High Salt Concentration: The presence of excess salt in either the nanoparticle solution or the PEG solution can screen the surface charges that initially stabilize the nanoparticles, leading to rapid aggregation.[8][9]

  • Incorrect pH: The pH of the solution can affect both the charge of the nanoparticle surface and the reactivity of the thiol group, potentially leading to instability.[4][10]

Troubleshooting Guide

Below are common issues encountered during nanoparticle PEGylation with this compound and steps to resolve them.

Issue 1: Nanoparticle Aggregation

Symptom:

  • A visible color change in the nanoparticle solution (e.g., for gold nanoparticles, a shift from red to purple or blue).

  • Precipitation of nanoparticles.

  • A significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).

  • A high Polydispersity Index (PDI) in DLS measurements (>0.25).[2]

Troubleshooting Steps:

  • Optimize PEG Concentration:

    • Problem: The concentration of this compound may be too low for complete surface coverage or so high that it induces depletion aggregation. There is a critical stabilization concentration (CSC) that needs to be met.[11]

    • Solution: Perform a titration experiment by adding varying concentrations of the this compound to your nanoparticle solution. Monitor the hydrodynamic size and zeta potential to determine the optimal concentration that leads to a stable formulation. Start with a significant molar excess of PEG to nanoparticles. A ratio of >3 x 10^4 PEG molecules per nanoparticle has been used as a starting point.[12]

  • Control the Rate of Addition:

    • Problem: Adding the PEG solution too quickly can cause localized high concentrations, leading to rapid, uncontrolled ligand exchange and aggregation.

    • Solution: Add the this compound solution drop-wise to the nanoparticle solution while stirring or vortexing gently.[13] This ensures a more uniform distribution and controlled reaction.

  • Adjust the pH:

    • Problem: The pH of the reaction mixture can influence the surface charge of the nanoparticles and the reactivity of the thiol group. For gold nanoparticles, for example, optimal PEGylation efficiencies have been observed under both acidic (pH ~2.3) and alkaline (pH ~9.9) conditions.[10]

    • Solution: Characterize the optimal pH for your specific nanoparticle system. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffers to adjust the pH.[12] For gold nanoparticles, consider adjusting the pH to be slightly basic (pH 8.5-9.5) to deprotonate the thiol group, making it a better nucleophile for binding to the gold surface.

  • Manage Ionic Strength:

    • Problem: High salt concentrations can shield the electrostatic repulsion between nanoparticles, causing them to aggregate before the PEG layer can provide steric stability.[1][9][14]

    • Solution: Desalt your nanoparticle solution before PEGylation using methods like centrifugation and resuspension in low molarity buffer or deionized water. Ensure that the this compound is also dissolved in a low-salt buffer. Avoid using high molarity buffers like MES-buffered saline (0.5M NaCl) until after the nanoparticles are stabilized with PEG.[12]

  • Consider Temperature Control:

    • Problem: Higher temperatures can increase the rate of aggregation.[15]

    • Solution: Performing the PEGylation reaction at a lower temperature (e.g., on ice) can slow down the kinetics of both ligand exchange and aggregation, allowing more time for a stable PEG shell to form.[13]

Issue 2: Incomplete PEGylation or Poor Stability Post-PEGylation

Symptom:

  • The zeta potential remains highly negative (or positive, depending on the initial nanoparticle), suggesting incomplete surface coverage by the neutral PEG.

  • Nanoparticles aggregate over time or when transferred to a high-salt buffer (e.g., cell culture media).[8][14]

Troubleshooting Steps:

  • Increase Incubation Time and Temperature:

    • Problem: The thiol-gold bond formation, while relatively fast, may require sufficient time for the PEG molecules to arrange on the surface for optimal density.

    • Solution: After the initial addition of this compound, allow the reaction to proceed for an extended period (e.g., overnight) at room temperature with gentle stirring.[12]

  • Purification of PEGylated Nanoparticles:

    • Problem: Excess, unbound PEG and displaced ligands in the solution can interfere with stability and downstream applications.

    • Solution: After the incubation period, purify the PEGylated nanoparticles by centrifugation. The nanoparticles should form a soft pellet that can be easily redispersed in the desired buffer. This process removes excess reagents and confirms the stability of the PEGylated particles.[12][16] Repeat the wash steps multiple times.

  • Evaluate PEG Molecular Weight:

    • Problem: While you are using this compound, for some nanoparticle systems, a longer PEG chain might be necessary to provide adequate steric stability.[7]

    • Solution: If aggregation persists despite optimizing other parameters, consider experimenting with a higher molecular weight Thiol-PEG-alcohol. Generally, PEGs with a molecular weight of 2 kDa or higher are effective at shielding nanoparticle surfaces.[7]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
pH System-dependent; for AuNPs, optimal ranges can be ~2.3 or ~9.9[10]Affects surface charge and thiol reactivity.
Ionic Strength As low as possible during initial PEGylationHigh salt concentrations can induce aggregation by screening surface charges.[1][9][14]
Temperature Room temperature or on ice[13]Lower temperatures can slow down aggregation kinetics.
Zeta Potential (Post-PEGylation) Closer to neutral (e.g., > -10 mV)Indicates successful surface coverage by the neutral PEG chains, leading to steric stabilization.[1]
Polydispersity Index (PDI) < 0.25[2]A low PDI indicates a monodisperse sample without significant aggregation.

Experimental Protocols

Standard Protocol for PEGylation of Gold Nanoparticles

This protocol is a general guideline and should be optimized for your specific nanoparticle system.

  • Preparation of Nanoparticles:

    • Synthesize or obtain a stock solution of nanoparticles (e.g., citrate-capped gold nanoparticles).

    • Characterize the initial size and concentration of the nanoparticles using UV-Vis spectroscopy and DLS.

    • If the nanoparticle solution has a high salt content, wash the nanoparticles by centrifugation and resuspend them in ultrapure water or a low molarity buffer (e.g., 2 mM sodium citrate).

  • Preparation of PEG Solution:

    • Dissolve the this compound in ultrapure water or the same low molarity buffer as the nanoparticles to create a stock solution (e.g., 1 mM). It is recommended to prepare this solution fresh.

  • PEGylation Reaction:

    • Place the nanoparticle solution in a clean glass vial with a stir bar.

    • While gently stirring, add the this compound solution drop-wise to the nanoparticle solution. A significant molar excess of PEG is recommended.

    • Allow the reaction to stir at room temperature for at least 2-4 hours, or overnight for more complete surface coverage.[12]

  • Purification:

    • Transfer the solution to a centrifuge tube.

    • Centrifuge at a speed sufficient to pellet the nanoparticles (this will depend on nanoparticle size and density).

    • Carefully remove the supernatant containing excess PEG.

    • Resuspend the nanoparticle pellet in the desired buffer (e.g., PBS for biological applications). Sonication may be used briefly to aid in resuspension.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG.

  • Characterization:

    • Measure the UV-Vis spectrum to check for any shifts in the surface plasmon resonance peak, which can indicate aggregation.

    • Use DLS to measure the hydrodynamic diameter and PDI to confirm successful PEGylation and the absence of aggregates.

    • Measure the zeta potential to confirm a shift towards neutrality.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Nanoparticle Solution Mix Controlled Addition (Drop-wise, Stirring) NP->Mix PEG This compound Solution PEG->Mix Incubate Incubation (Overnight, RT) Mix->Incubate Centrifuge Centrifugation Incubate->Centrifuge Resuspend Resuspension in Final Buffer Centrifuge->Resuspend DLS DLS (Size, PDI) Resuspend->DLS Zeta Zeta Potential Resuspend->Zeta UVVis UV-Vis Spectroscopy Resuspend->UVVis

Caption: Experimental workflow for nanoparticle PEGylation.

Aggregation_Causes cluster_causes Common Causes Aggregation Nanoparticle Aggregation HighSalt High Ionic Strength HighSalt->Aggregation WrongpH Suboptimal pH WrongpH->Aggregation FastAddition Rapid PEG Addition FastAddition->Aggregation LowPEG Insufficient PEG Concentration LowPEG->Aggregation

Caption: Common causes of nanoparticle aggregation during PEGylation.

Troubleshooting_Logic Start Aggregation Observed? OptimizePEG Adjust PEG Concentration Start->OptimizePEG Yes ControlAddition Slow Down PEG Addition OptimizePEG->ControlAddition AdjustpH Optimize pH ControlAddition->AdjustpH LowerSalt Reduce Ionic Strength AdjustpH->LowerSalt CheckTemp Lower Temperature LowerSalt->CheckTemp Success Stable PEGylated NPs CheckTemp->Success

Caption: Troubleshooting workflow for nanoparticle aggregation.

References

Technical Support Center: Optimizing Buffer Conditions for Thiol-PEG4-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Thiol-PEG4-alcohol reactions. The focus is on the widely used thiol-maleimide conjugation chemistry, where the thiol group of the this compound linker reacts with a maleimide-functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide reaction?

A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] This range offers a good compromise between the reactivity of the thiol group and the stability of the maleimide (B117702) group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2]

Q2: What are the consequences of using a pH outside the optimal range?

A2:

  • Below pH 6.5: The reaction rate is significantly reduced because the thiol group is protonated, which decreases its nucleophilicity.[1]

  • Above pH 7.5: The reaction with primary amines (e.g., from lysine (B10760008) residues in proteins) becomes a competing side reaction, leading to a loss of selectivity.[1][2] Additionally, the maleimide group is prone to hydrolysis at alkaline pH, which renders it unreactive towards thiols.[1][2]

Q3: Which buffers are recommended for thiol-maleimide conjugations?

A3: Phosphate-buffered saline (PBS), HEPES, and Tris are commonly used buffers.[4][5] However, it is important to note that Tris buffer contains a primary amine and can potentially react with the maleimide, especially at higher pH values. Therefore, PBS and HEPES are generally preferred. The buffer should be free of any extraneous thiol-containing compounds.[4]

Q4: Why is a reducing agent, such as TCEP, often included in the reaction?

A4: Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is used to reduce any existing disulfide bonds and to maintain the thiol group of the this compound in its reduced, reactive state.[4][6]

Q5: Can I use DTT instead of TCEP?

A5: While DTT (dithiothreitol) is also a reducing agent, it contains thiol groups that will react with the maleimide. If DTT is used to reduce a protein's disulfide bonds, it must be removed from the solution before the maleimide-containing reagent is added.[7] TCEP is a thiol-free reducing agent and therefore does not require removal before the conjugation reaction.[6]

Q6: What is the recommended molar ratio of maleimide to thiol?

A6: A molar excess of the maleimide-containing molecule is generally recommended to drive the reaction to completion. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[1][8]

Q7: How can I monitor the progress of the conjugation reaction?

A7: The progress of the reaction can be monitored by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[1] These methods can separate the unreacted starting materials from the conjugated product. Additionally, Ellman's reagent can be used to quantify the consumption of free thiols.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions with maleimides.

Problem 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Oxidized Thiol The thiol group on your this compound or target molecule may have oxidized to a disulfide. Pre-incubate your thiol-containing molecule with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature before adding the maleimide reagent.[8][9]
Hydrolyzed Maleimide The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[1][2] Always prepare stock solutions of maleimide-functionalized reagents in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[9]
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[8]
Presence of Competing Nucleophiles Ensure your buffers are free from other thiols or high concentrations of primary amines (e.g., Tris) that can compete with the target reaction.[8]
Insufficient Molar Ratio Increase the molar excess of the maleimide reagent to 10-20 fold to drive the reaction to completion.[10]
Problem 2: Non-Specific Conjugation
Possible Cause Troubleshooting Steps
Reaction with Amines If your reaction pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues on a protein).[1][2] Lower the pH of the reaction buffer to between 6.5 and 7.5 to ensure selectivity for thiols.
Contaminated Reagents Ensure all your reagents and buffers are pure and free from contaminants that might have reactive functional groups.
Problem 3: Conjugate Instability (Loss of PEGylation over time)
Possible Cause Troubleshooting Steps
Retro-Michael Reaction The thioether bond formed in a thiol-maleimide conjugation can be reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG linker to other molecules. To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by incubating the purified conjugate at a pH of 8.5-9.0 for 2-4 hours.[9][10] This ring-opened product is more stable and less susceptible to the retro-Michael reaction.

Data Presentation

Table 1: Effect of pH on Thiol-Maleimide Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[1][2]

Table 2: Recommended Buffer Systems

BufferConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS)10-100 mM7.0 - 7.5Commonly used and generally compatible.[4]
HEPES10-100 mM7.0 - 7.5Good buffering capacity in the optimal pH range.[4]
Tris10-100 mM7.0 - 7.5Use with caution as it contains a primary amine that can be a competing nucleophile.[4]

Table 3: TCEP Reducing Agent Stability

BufferpHStabilityRecommendation
Phosphate (B84403) Buffers (e.g., PBS)7.0Unstable; significant oxidation within 72 hours.[11]Prepare TCEP solutions fresh immediately before use.
Tris, HEPES, Borate, CAPS6.8 - 11.1Stable for at least 24 hours at room temperature.Suitable for preparing stock solutions of TCEP.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Prepare the Thiol-Containing Molecule: Dissolve the this compound in a degassed reaction buffer (e.g., PBS, pH 7.2) at a desired concentration.

  • Reduction of Disulfides (if necessary): If the molecule to be conjugated to the this compound contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[8]

  • Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mM.[9]

  • Conjugation Reaction: Add the maleimide stock solution to the thiol-containing solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[1][8]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[4]

  • Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC), dialysis, or HPLC.[1]

Protocol 2: Quantification of Free Thiols with Ellman's Assay

This assay can be used to determine the concentration of free thiols before and after the conjugation reaction to calculate the conjugation efficiency.

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of 0.1 M sodium phosphate buffer, pH 8.0.[4]

  • Prepare Standards: Create a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine) in the reaction buffer.[4]

  • Sample Preparation: Dilute the samples (before and after conjugation) in the reaction buffer.

  • Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the reaction buffer and the reagent.[4]

  • Incubation: Incubate for 15 minutes at room temperature.[4]

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.[4]

  • Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use this curve to determine the concentration of free thiols in your samples.[4]

Protocol 3: Analysis of Conjugation by RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.

  • HPLC Analysis: Inject the sample onto a C18 column.

  • Elution: Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the components.[4]

  • Detection: Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins and the specific absorbance wavelength for the conjugated molecule).[4]

  • Analysis: The unconjugated starting materials and the final conjugate will have different retention times, allowing for their separation and quantification. The conjugation efficiency can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_thiol Prepare this compound in degassed buffer (pH 6.5-7.5) reduction Reduce Disulfides (with TCEP) prep_thiol->reduction If reducing disulfides conjugation Mix Thiol and Maleimide (10-20x excess Maleimide) prep_thiol->conjugation If no reduction needed prep_maleimide Prepare Maleimide stock in anhydrous DMSO/DMF prep_maleimide->conjugation prep_tcep Prepare fresh TCEP solution (if needed) prep_tcep->reduction reduction->conjugation incubation Incubate (RT for 2h or 4°C overnight) conjugation->incubation purification Purify Conjugate (SEC, HPLC, Dialysis) incubation->purification analysis Analyze Conjugate (HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_thiol Is the thiol oxidized? start->check_thiol check_maleimide Is the maleimide hydrolyzed? check_thiol->check_maleimide No solution_thiol Add TCEP to reduce thiol check_thiol->solution_thiol Yes check_ph Is the pH optimal (6.5-7.5)? check_maleimide->check_ph No solution_maleimide Prepare fresh maleimide stock solution check_maleimide->solution_maleimide Yes check_ratio Is the maleimide:thiol ratio sufficient? check_ph->check_ratio Yes solution_ph Adjust buffer pH check_ph->solution_ph No solution_ratio Increase molar excess of maleimide check_ratio->solution_ratio No end Successful Conjugation check_ratio->end Yes solution_thiol->end solution_maleimide->end solution_ph->end solution_ratio->end

Caption: Troubleshooting logic for low conjugation yield.

References

strategies to improve the stability of Thiol-PEG4-alcohol linkages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol and its applications in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of linkages formed using this molecule.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary reactive groups?

A this compound is a heterobifunctional linker that consists of a thiol group (-SH) and a primary alcohol (-OH) on opposing ends of a four-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The thiol group is highly reactive towards maleimides, vinyl sulfones, and gold surfaces, making it ideal for conjugation to proteins, peptides, or nanoparticles.[3] The alcohol group provides a secondary site for further modification or conjugation.[1][2] The PEG4 spacer enhances solubility and provides flexibility to the conjugated molecule.[2]

Q2: What is the most common linkage formed using the thiol group of this linker, and what are its stability concerns?

The most common linkage is a thioether bond, typically formed by the reaction of the thiol with a maleimide (B117702) group on a target molecule (e.g., a protein). This reaction, a Michael addition, results in a succinimidyl thioether linkage.[4][5] While this conjugation is efficient, the resulting thioether bond is susceptible to degradation under physiological conditions.[4][5] The primary stability concerns are:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond breaks, releasing the thiol and the maleimide.[4][5]

  • Thiol Exchange: The released maleimide can then react with other thiols present in the biological environment, such as glutathione (B108866) or albumin, leading to off-target effects.[5]

Q3: What factors influence the stability of the succinimidyl thioether linkage?

Several factors can impact the stability of this linkage:

  • pH: The rate of retro-Michael reaction and subsequent thiol exchange can be influenced by pH.[6][7]

  • Presence of other thiols: High concentrations of endogenous thiols like glutathione can accelerate the degradation of the linkage through thiol exchange.[4][8]

  • Local Chemical Environment: The stability of the thioether bond can be influenced by the microenvironment at the conjugation site on a protein. Steric hindrance and the pKa of the reacting thiol can affect the stability of the resulting bond.[8]

  • Temperature: As with most chemical reactions, temperature can affect the rate of degradation. Stability assays are typically performed at 37°C to mimic physiological conditions.[8]

Q4: What are the primary degradation pathways for thioether linkages?

The primary degradation pathway for succinimidyl thioether linkages is the retro-Michael reaction, which leads to thiol exchange. Another potential degradation pathway for thioethers, in general, is oxidation, particularly in the presence of reactive oxygen species (ROS). Thioethers can be oxidized to sulfoxides and then to sulfones.[9] However, for most bioconjugate applications under normal physiological conditions, the retro-Michael reaction is the more immediate concern for succinimidyl thioethers.

Troubleshooting Guide

Problem: My conjugated molecule is losing its payload/activity over time in vitro or in vivo.

This is a common issue related to the instability of the thioether linkage. Here’s a step-by-step guide to troubleshoot and improve the stability of your conjugate.

Step 1: Confirm Linkage Instability

  • Hypothesis: The observed loss of activity is due to the cleavage of the thioether bond.

  • Experiment: Perform an in vitro stability assay. Incubate your conjugate in human plasma or a solution containing a high concentration of a competing thiol (e.g., glutathione) at 37°C.[8]

  • Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), analyze the samples by HPLC to quantify the amount of intact conjugate remaining.[8] A significant decrease in the intact conjugate peak over time confirms instability.

Step 2: Strategies to Enhance Linkage Stability

If instability is confirmed, consider the following strategies to form a more stable linkage:

  • Strategy 1: Hydrolysis of the Succinimide (B58015) Ring

    • Principle: The succinimidyl thioether can be hydrolyzed to a more stable ring-opened structure that is resistant to the retro-Michael reaction.

    • Action: After the initial conjugation, adjust the pH of the reaction mixture to slightly basic conditions (e.g., pH 8.5-9.0) and incubate for a short period to promote hydrolysis of the succinimide ring. Monitor the conversion by mass spectrometry.

  • Strategy 2: Use of Alternative Ligation Chemistries

    • Principle: Replace the maleimide with a more stable conjugation partner.

    • Action:

      • Sulfone Linkers: Consider using phenyloxadiazole sulfone linkers instead of maleimides. These have been shown to form more stable thioether bonds with cysteine residues.[10]

      • Thiazine (B8601807) Formation: If conjugating to a peptide with an N-terminal cysteine, a thiazine structure can be formed which is significantly more stable than the corresponding succinimidyl thioether.[4] This rearrangement occurs spontaneously after the initial Michael addition.

  • Strategy 3: Site of Conjugation

    • Principle: The local environment of the conjugation site can influence stability.

    • Action: If you are conjugating to a protein with multiple potential thiol sites, consider that the stability of the resulting thioether can be site-dependent.[8] Characterizing conjugates at different sites may reveal a more stable option.

Quantitative Data on Linkage Stability

The stability of thioether linkages can vary significantly depending on the specific chemistry and the experimental conditions. The following table summarizes some reported stability data.

Linkage TypeConditionStability/Half-lifeReference
Succinimidyl ThioetherIncubation with glutathioneHalf-lives of 20 to 80 hours[8]
Thiazine LinkerIncubation with glutathioneOver 20 times less susceptible to adduct formation than thioether[4]
Phenyloxadiazole SulfoneIncubation in human plasmaImproved stability over maleimide conjugates[10]
Thioether-esterpH 7.4 bufferApparent degradation rate constant (khyd) of 0.024 day-1[6]
Thioether-esterpH 8.0 bufferApparent degradation rate constant (khyd) of 0.057 day-1[6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of a bioconjugate in a physiologically relevant matrix.

  • Preparation of Conjugate: Prepare the bioconjugate using the this compound linker and purify it to remove any unreacted components.

  • Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[8]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[8]

  • Sample Preparation: Stop the reaction by immediate freezing. To analyze, precipitate plasma proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.[8]

  • Analysis: Analyze the supernatant for the amount of intact conjugate using a suitable analytical technique such as reverse-phase or size-exclusion HPLC.[8]

  • Data Analysis: Quantify the peak area corresponding to the intact conjugate at each time point and express it as a percentage of the peak area at time zero.

Protocol 2: Thiol Exchange Stability Assay

This protocol evaluates the susceptibility of the thioether bond to cleavage by competing thiols.

  • Preparation of Conjugate: Prepare and purify the bioconjugate as described in Protocol 1.

  • Incubation: Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as 1 mM glutathione, at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[8]

  • Analysis: Directly analyze the aliquots by HPLC to separate and quantify the intact conjugate from any degradation products.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the start of the incubation.

Visualizations

Degradation Pathway of Succinimidyl Thioether Linkage Thiol_PEG_Alcohol This compound Conjugation Michael Addition Thiol_PEG_Alcohol->Conjugation Maleimide_Molecule Maleimide-functionalized Molecule Maleimide_Molecule->Conjugation Succinimide_Thioether Succinimidyl Thioether Linkage (Unstable) Conjugation->Succinimide_Thioether Retro_Michael Retro-Michael Reaction Succinimide_Thioether->Retro_Michael Released_Thiol Released this compound Retro_Michael->Released_Thiol Released_Maleimide Released Maleimide Retro_Michael->Released_Maleimide Thiol_Exchange Thiol Exchange Released_Maleimide->Thiol_Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Thiol_Exchange Off_Target_Conjugate Off-Target Conjugate Thiol_Exchange->Off_Target_Conjugate

Caption: Degradation pathway of a succinimidyl thioether linkage.

Experimental Workflow for Stability Assessment Start Start: Purified Conjugate Incubation Incubate at 37°C (Plasma or Thiol Solution) Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Sample_Prep Sample Preparation (e.g., Protein Precipitation) Time_Points->Sample_Prep Analysis HPLC Analysis Sample_Prep->Analysis Data_Analysis Quantify Intact Conjugate Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered when using heterobifunctional PEG linkers.

Issue 1: Low or No Conjugation Efficiency

You observe a low yield of your desired PEGylated product, or the reaction does not seem to be working at all.

Possible CauseTroubleshooting Steps
Hydrolysis of NHS Ester Store the PEG-NHS ester reagent at -20°C with desiccant and equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions.[2][3]
Incompatible Buffer Components Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][4] Use phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5]
Suboptimal pH The optimal pH range for NHS ester reactions is 7.2-8.5.[5][6] At lower pH, the reaction rate will be slow, while at higher pH, the rate of hydrolysis increases significantly.[5]
Suboptimal Reagent Concentration A 10- to 50-fold molar excess of the PEG linker over the amine-containing protein is a common starting point.[7] For dilute protein solutions, a higher molar excess may be required.[3]
Low Protein Concentration Slower reaction kinetics can occur in dilute protein solutions. If possible, concentrate your protein to > 2 mg/mL.[8]
Possible CauseTroubleshooting Steps
Inaccessible or Oxidized Cysteines Ensure the target cysteine residues are not involved in disulfide bonds. If necessary, reduce disulfide bonds using a reducing agent like TCEP.[9][10] Use Ellman's reagent to quantify the number of free thiols before starting the conjugation.[9]
Maleimide (B117702) Hydrolysis Prepare aqueous solutions of the maleimide linker immediately before use.[9] Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[9][11]
Suboptimal pH The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[9][11] At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[10][11]
Presence of Competing Thiols Buffers or other reagents containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for reaction with the maleimide.[9]
Insufficient Molar Excess A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[9]
Issue 2: Protein Aggregation or Precipitation During PEGylation

You observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.

Possible CauseTroubleshooting Steps
High Degree of Cross-linking If using a homobifunctional PEG linker, switch to a monofunctional PEG to avoid intermolecular cross-linking.[12] Reduce the molar excess of the PEG linker to your target molecule.[4]
High Protein Concentration Perform the conjugation at a lower protein concentration.[8][12]
Suboptimal Reaction Conditions Optimize the pH, temperature, and buffer composition, as deviations from the optimal range for a specific protein can expose hydrophobic regions and promote aggregation.[12]
Use of Organic Co-solvents Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the PEG linker, or test the stability of your protein in the presence of the co-solvent beforehand.[8]
Poor Reagent Quality The presence of diol impurities in a monofunctional PEG reagent can lead to unintended cross-linking.[12]
Issue 3: Difficulty in Purifying the PEGylated Conjugate

You are struggling to separate the desired PEGylated product from unreacted protein, excess PEG, or other byproducts.

ChallengeRecommended Purification Technique & Troubleshooting
Heterogeneous Mixture PEGylation often results in a complex mixture of unreacted protein, excess PEG, and molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated species).[13][]
Removing Excess PEG and Unreacted Protein Size Exclusion Chromatography (SEC): This is effective at separating the larger PEGylated conjugate from smaller, unreacted species.[13] Ensure the column's pore size is appropriate for your molecules.[13]
Separating Species with Different Degrees of PEGylation Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The PEG chains can shield the protein's surface charges, allowing for the separation of species with different numbers of attached PEGs.[13][] A shallow salt gradient is often more effective than a step elution.[13]
Separating Positional Isomers Hydrophobic Interaction Chromatography (HIC): This method can sometimes separate positional isomers, as the attachment site of the PEG can affect the protein's surface hydrophobicity.[]
Issue 4: Instability of the Final Conjugate

Your purified PEGylated conjugate is not stable over time.

Possible CauseTroubleshooting Steps
Retro-Michael Reaction (Maleimide-Thiol Conjugates) The thioether bond formed between a maleimide and a cysteine thiol is reversible, especially in the presence of other thiols like glutathione.[9][10] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed by adjusting the pH of the conjugate solution to 8.5-9.0 after the initial conjugation.[10]
Thiazine (B8601807) Rearrangement (N-terminal Cysteine) Conjugation of a maleimide with an unprotected N-terminal cysteine can lead to the formation of a thiazine derivative, which can complicate purification and storage.[15][16] This side reaction is more rapid at a basic pH.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common heterobifunctional PEG linkers and their reactive targets?

Heterobifunctional PEG linkers have two different reactive groups, allowing for the specific conjugation of two different molecules.[17] Common examples include:

  • NHS-PEG-Maleimide: Reacts with primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues).[7]

  • Azide-PEG-Alkyne: Used in "click chemistry" for highly specific and efficient conjugation.[18]

Q2: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to confirm successful PEGylation:

  • SDS-PAGE: A successful conjugation will result in a shift to a higher molecular weight band for the PEGylated protein compared to the unmodified protein.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the exact mass of the PEGylated protein and determine the degree of PEGylation.[9][19]

  • HPLC: Methods like size-exclusion chromatography (SEC) or reversed-phase HPLC can be used to separate and quantify the different species in the reaction mixture.[20][21]

Q3: How do I determine the number of PEG chains attached to my protein?

The degree of PEGylation can be determined by:

  • Mass Spectrometry: The mass increase of the protein corresponds to the total mass of the attached PEG molecules.[22]

  • UV-Vis Spectroscopy: If the PEG linker has a chromophore, its absorbance can be used to estimate the PEG concentration relative to the protein concentration.[22]

  • Chemical Assays: The barium-iodide assay can be used to quantify PEG content by forming a colored complex.[22]

Q4: What are the key parameters to optimize for a successful PEGylation reaction?

The following parameters should be optimized for each specific protein and PEG linker combination:

  • Molar ratio of PEG linker to protein [12]

  • Protein concentration [12]

  • pH [12]

  • Temperature [12]

  • Reaction time [4]

  • Buffer composition [4]

Experimental Protocols

General Protocol for NHS Ester-PEG Conjugation to a Protein
  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 2 mg/mL).[8]

  • Prepare PEG-NHS Ester Stock Solution: Allow the vial of PEG-NHS ester to warm to room temperature before opening. Dissolve the reagent in anhydrous DMSO or DMF to make a 10 mM stock solution.[8]

  • PEGylation Reaction: Add the desired molar excess of the dissolved PEG linker to the protein solution. A 20-fold molar excess is a typical starting point.[23] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[23]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to consume any unreacted NHS esters.[2]

  • Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.[23]

General Protocol for Maleimide-PEG Conjugation to a Thiol-Containing Protein
  • Prepare Protein Solution: If necessary, reduce disulfide bonds in the protein using TCEP. Purify the protein from the reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[10][18]

  • Prepare Maleimide-PEG Stock Solution: Dissolve the maleimide-PEG reagent in an appropriate solvent (e.g., DMSO, DMF) immediately before use.

  • PEGylation Reaction: Add the desired molar excess of the maleimide-PEG to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quenching (Optional): Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[9]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction cluster_analysis Analysis p_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction PEGylation Reaction (RT for 30-60 min or 4°C for 2h) p_protein->reaction p_peg Prepare PEG-NHS Ester (Anhydrous DMSO/DMF) p_peg->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification (SEC or Dialysis) quench->purify analysis Characterization (SDS-PAGE, MS, HPLC) purify->analysis

Caption: Workflow for NHS Ester-PEG Conjugation.

troubleshooting_tree cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry start Low Conjugation Efficiency? nhs_hydrolysis Check for NHS Hydrolysis (Proper storage & handling) start->nhs_hydrolysis Amine-reactive mal_thiol Confirm Free Thiols (Reduce disulfides, quantify) start->mal_thiol Thiol-reactive nhs_buffer Verify Buffer Compatibility (Amine-free, pH 7.2-8.5) nhs_hydrolysis->nhs_buffer nhs_ratio Optimize Molar Ratio (Increase PEG excess) nhs_buffer->nhs_ratio mal_hydrolysis Check for Maleimide Hydrolysis (Fresh solutions, pH 6.5-7.5) mal_thiol->mal_hydrolysis mal_buffer Verify Buffer Compatibility (Thiol-free) mal_hydrolysis->mal_buffer

References

Technical Support Center: Minimizing Non-Specific Binding with Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during surface functionalization and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent non-specific binding?

This compound is a heterobifunctional linker molecule.[1][2][3] It possesses a thiol (-SH) group at one end that forms a strong, stable bond with gold surfaces, creating a self-assembled monolayer (SAM).[4][5] The other end features a short polyethylene (B3416737) glycol (PEG) chain with a terminal alcohol (-OH) group.[1][3]

The PEG chain is hydrophilic and creates a hydrated layer on the surface. This layer acts as a physical and energetic barrier, sterically hindering the approach of proteins and other biomolecules, thus reducing non-specific adsorption.[6][7] The terminal alcohol group can be used for further covalent attachment of specific ligands if desired.[1]

Q2: What are the primary causes of non-specific binding on surfaces functionalized with this compound?

Non-specific binding (NSB) can occur due to several factors:

  • Incomplete SAM Formation: If the this compound monolayer is not densely packed, it can leave exposed areas of the underlying substrate (e.g., gold), which can adsorb proteins.[8]

  • Hydrophobic and Electrostatic Interactions: Both the surface and the analyte can have charged or hydrophobic regions that lead to unwanted binding.[9][10][11]

  • Contaminants: Impurities on the substrate or in the solutions can interfere with proper monolayer formation and contribute to background signal.

  • Analyte Properties: Some proteins are inherently "sticky" and prone to non-specific interactions.

Q3: What is the optimal concentration and incubation time for forming a this compound self-assembled monolayer (SAM)?

For forming a dense and well-ordered SAM on a gold surface, a common starting concentration for this compound in absolute ethanol (B145695) is 1 mM.[4] The incubation time is typically between 18 to 24 hours at room temperature to ensure complete monolayer formation.[4] It is crucial to perform this step in a clean, sealed environment to prevent contamination.

Q4: How does the PEG chain length affect non-specific binding?

The length of the PEG chain plays a critical role in its ability to prevent non-specific binding.

  • Too Short: Very short PEG chains may not provide a sufficient steric barrier to effectively repel larger proteins.

  • Optimal Length: There is an optimal PEG chain length that provides a good balance of steric hindrance and surface coverage. For nanoparticle vaccines, a PEG-3000 was found to be optimal for antibody-receptor interactions.[12]

  • Too Long: Excessively long PEG chains can sometimes compromise the efficacy of targeted delivery by masking the intended ligand.[12] Increasing PEG molecular weight can also lead to a decrease in grafting density, which may reduce its effectiveness at preventing protein adsorption.[13][14]

Q5: How should this compound be stored?

This compound should be stored at –20°C in a sealed container, protected from moisture and light to prevent oxidation of the thiol group.[1][2][15] Before use, the reagent should be equilibrated to room temperature before opening to avoid moisture condensation.[15][16][17] Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF and can be stored at -20°C under an inert gas (e.g., argon or nitrogen).[16][17]

Troubleshooting Guides

Problem 1: High Background Signal in Surface Plasmon Resonance (SPR) or ELISA
Possible Cause Troubleshooting Step
Incomplete surface coverage with this compound.Ensure optimal concentration (e.g., 1 mM) and incubation time (18-24 hours) for SAM formation.[4] Verify the cleanliness of the gold substrate before functionalization.
Non-specific binding of the analyte to the surface.1. Use a blocking agent: After immobilizing your ligand, incubate the surface with a blocking agent like 1% Bovine Serum Albumin (BSA) or casein to block any remaining non-specific binding sites.[18][19][20] 2. Optimize the running buffer: Add a non-ionic surfactant like 0.05% Tween 20 to your running buffer to disrupt hydrophobic interactions.[9] 3. Increase salt concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the running buffer can reduce electrostatic interactions.[9]
Buffer mismatch between sample and running buffer.Ensure that the analyte is dissolved in the same running buffer used in the experiment to minimize bulk shift effects that can be mistaken for binding.[21][22]
Analyte aggregation.Centrifuge your analyte solution before injection to remove any aggregates that might bind non-specifically.
Problem 2: Low Ligand Immobilization or Activity
Possible Cause Troubleshooting Step
Inefficient activation of the terminal alcohol group.If you are using the terminal -OH for further chemistry, ensure your activation chemistry (e.g., with EDC/NHS for subsequent amine coupling) is optimized.[4] Perform this step immediately before ligand immobilization as the activated esters can be unstable.[4]
Steric hindrance from the PEG layer.While the PEG layer reduces non-specific binding, a very dense layer might also hinder the accessibility of your immobilized ligand. Consider using a longer PEG chain linker for your ligand to extend it further from the surface.
Inactivated ligand.Confirm the purity and activity of your ligand before immobilization.[21] Ensure the immobilization buffer conditions (e.g., pH) do not denature your ligand.
Improper storage of this compound.Ensure the reagent has been stored correctly at -20°C and protected from moisture and air to prevent oxidation of the thiol group, which is necessary for surface attachment.[1][2][15]

Data Presentation

Table 1: Effect of PEG Grafting Density on Protein Adsorption

PEG Grafting DensityRelative Protein AdsorptionConformation Change
HighLowestMinimal Denaturation
MediumIncreasedSome Denaturation
LowHighestSignificant Denaturation

This table summarizes the general trend that higher PEG surface density leads to lower protein adsorption and helps maintain the native conformation of the proteins that do adsorb.[6][7][23]

Table 2: Common Blocking Agents and Buffer Additives to Reduce Non-Specific Binding

AgentTypeMechanism of ActionTypical Concentration
Bovine Serum Albumin (BSA)ProteinCoats unoccupied surface sites.[18][19][20]1% (w/v)[24]
Casein/Non-fat Dry MilkProteinBlocks non-specific sites, cost-effective.[20]3-5% (w/v)[20]
Tween 20Non-ionic SurfactantDisrupts hydrophobic interactions.[9]0.05% (v/v)
Sodium Chloride (NaCl)SaltShields electrostatic interactions.[9]150 mM - 500 mM

Experimental Protocols

Protocol 1: Gold Surface Functionalization with this compound
  • Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) for 5-10 minutes, followed by extensive rinsing with deionized water and absolute ethanol. Dry the substrate under a stream of nitrogen.

  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate amount of this compound in ethanol in a clean glass vial.

  • SAM Formation: Immerse the clean, dry gold substrate in the this compound solution. Ensure the entire gold surface is covered.[4]

  • Incubation: Seal the vial to minimize exposure to air and light and incubate for 18-24 hours at room temperature.[4]

  • Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules, followed by a final rinse with deionized water.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen. The surface is now ready for characterization or further modification.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_block Blocking & Analysis Clean Clean Gold Substrate Incubate Immerse & Incubate (18-24h, RT) Clean->Incubate Prepare Prepare 1mM This compound in Ethanol Prepare->Incubate Rinse Rinse with Ethanol & DI Water Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Block Block with BSA (Optional) Dry->Block Analyze Perform Assay (e.g., SPR, ELISA) Block->Analyze

Caption: Experimental workflow for gold surface functionalization.

nsb_troubleshooting Start High Non-Specific Binding Observed CheckCoverage Check SAM Coverage Quality Start->CheckCoverage OptimizeBuffer Optimize Assay Buffer CheckCoverage->OptimizeBuffer Good Sol_Coverage Re-prepare surface: - Ensure clean substrate - Use fresh 1mM Thiol-PEG4-OH - Incubate 18-24h CheckCoverage->Sol_Coverage Poor UseBlocker Incorporate Blocking Step OptimizeBuffer->UseBlocker NSB Persists Sol_Buffer Modify Buffer: - Add 0.05% Tween 20 - Increase NaCl concentration OptimizeBuffer->Sol_Buffer Sol_Blocker Block with 1% BSA or other protein after ligand immobilization UseBlocker->Sol_Blocker End Reduced NSB UseBlocker->End NSB Resolved Sol_Coverage->Start Re-test Sol_Buffer->Start Re-test Sol_Blocker->Start Re-test

Caption: Troubleshooting decision tree for high non-specific binding.

peg_mechanism cluster_surface cluster_layer Self-Assembled Monolayer (SAM) Au Gold Surface p1 Au->p1 Thiol-Au bond p2 Au->p2 p3 Au->p3 p4 Au->p4 c1 p1->c1 PEG4-OH c2 p2->c2 c3 p3->c3 c4 p4->c4 Protein Protein (Analyte) Repulsion Steric Repulsion & Hydration Layer Protein->Repulsion

Caption: Mechanism of PEG-mediated reduction of non-specific binding.

References

Technical Support Center: Thiol-Ene Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiol-ene chemistry, specifically utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the photo-initiated thiol-ene reaction?

A1: The photo-initiated thiol-ene reaction is a radical-mediated process. It begins with the photoinitiator generating radicals upon exposure to light. These radicals then abstract a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•). This thiyl radical adds across an 'ene' (a carbon-carbon double bond), forming a carbon-centered radical. Subsequently, this carbon-centered radical abstracts a hydrogen from another thiol, propagating the chain and creating the final thioether product.[1][2][3] This step-growth mechanism allows for the formation of homogenous polymer networks.[2]

Q2: What are the key advantages of using thiol-ene chemistry for bioconjugation and polymer synthesis?

A2: Thiol-ene chemistry is considered a "click" reaction due to its high efficiency, rapid reaction rates, and insensitivity to oxygen and water, which can be problematic in other radical polymerizations.[2][4][5][6] The reaction proceeds quickly under mild conditions, often requiring low concentrations of photoinitiators, which is beneficial for encapsulating sensitive biological materials like proteins and cells.[7][8] Furthermore, the step-growth nature of the polymerization leads to the formation of more uniform and homogeneous hydrogel networks compared to chain-growth polymerizations.[2][9]

Q3: Which type of 'ene' functional group is most effective for reactions with PEG-thiols?

A3: For reactions with PEG-thiols, norbornene-functionalized PEGs often exhibit the fastest and most complete reactions.[10] Studies comparing norbornene, maleimide, and acrylate (B77674) functional groups have shown that the thiol-norbornene reaction proceeds to completion in under a minute with UV exposure.[10] In contrast, thiol-acrylate reactions can be significantly slower, and thiol-maleimide reactions, while initially fast, may result in incomplete conversion.[10]

Q4: What are common photoinitiators used for thiol-ene reactions with PEG linkers?

A4: Common water-soluble photoinitiators for thiol-ene reactions in biomedical applications include LAP (lithium phenyl-2,4,6-trimethylbenzoylphosphinate) and Irgacure 2959 (I2959).[1][11] Both are Type I photoinitiators that undergo photocleavage to form radicals.[12] Other initiators like Eosin-Y can be used with visible light.[13] The choice of photoinitiator can impact gelation kinetics, with LAP generally leading to faster gelation than I2959 at similar concentrations.[14]

Troubleshooting Guide

Problem 1: Low or incomplete reaction conversion.

  • Possible Cause: Non-optimal stoichiometry of thiol to 'ene' functional groups.

    • Solution: While a 1:1 stoichiometric ratio of thiol to 'ene' is often the starting point, this may need to be optimized.[15] For 'enes' that can undergo homopolymerization, such as acrylates, an excess of the 'ene' may be required to achieve high conversion of the thiol.[16] Conversely, to ensure all 'ene' groups are consumed, a slight excess of thiol might be beneficial, though this can depend on the specific application.[15]

  • Possible Cause: Insufficient photoinitiator concentration or inefficient initiator.

    • Solution: Increase the photoinitiator concentration. However, be aware that excessively high concentrations can be detrimental, especially in biological applications.[14] Ensure the chosen photoinitiator is appropriate for the light source's wavelength. Type I photoinitiators like LAP and DMPA are often more efficient than Type II initiators for thiol-ene reactions.

  • Possible Cause: Inadequate light exposure (intensity or duration).

    • Solution: Increase the UV light intensity or the exposure time.[7][8] The rate of polymerization generally decreases as the wavelength of light increases, so ensure your light source provides a suitable wavelength for your photoinitiator.[17][18]

  • Possible Cause: Presence of inhibitors or retarders.

    • Solution: Basic amines can form retardive thiolate anions, which slow down the reaction.[4] If amines are present, using protic solvents like alcohols or acetic acid can help suppress this retardation.[4]

Problem 2: Slow reaction rate.

  • Possible Cause: Suboptimal solvent choice.

    • Solution: The choice of solvent can influence reaction kinetics. Nonpolar solvents can increase the rate of the chain transfer step (hydrogen abstraction from the thiol).[19] Some studies have found that methanol (B129727) can lead to higher reactivity compared to solvents like tetrahydrofuran (B95107) or chloroform (B151607).[20]

  • Possible Cause: Low photoinitiator concentration.

    • Solution: Increasing the photoinitiator concentration can tune the reaction time.[7][8] Even small increases can significantly decrease the time required to reach maximum cross-linking.[7]

  • Possible Cause: Low light intensity.

    • Solution: The reaction rate is dependent on the light intensity. Increasing the intensity of the light source will generally lead to a faster reaction.

Problem 3: Poor hydrogel formation or desired mechanical properties not achieved.

  • Possible Cause: Incorrect ratio of thiol to 'ene' functional groups.

    • Solution: The mechanical properties of the resulting polymer network are highly dependent on the thiol:ene ratio. Varying this ratio can be used to control properties like compressive modulus and swelling ratio.[15] An off-stoichiometry ratio can be intentionally used to leave unreacted functional groups for subsequent modifications.[15]

  • Possible Cause: Inappropriate PEG linker length or architecture.

    • Solution: The molecular weight and number of arms of the PEG linker will directly impact the crosslink density and, consequently, the mechanical properties of the hydrogel.[6] Shorter PEGs or PEGs with more arms will generally lead to stiffer gels.

  • Possible Cause: Phase separation during polymerization.

    • Solution: Ensure all components are fully solubilized before initiating the reaction. The choice of a good solvent for all monomers is crucial.[21]

Data Summaries

Table 1: Recommended Photoinitiator Concentrations

PhotoinitiatorTypical Concentration RangeApplication/SystemReference
LAP0.1 mM - 10 mMPEG Hydrogel Formation[7][8]
LAP0.05% (w/v)GelAGE Hydrogels[11]
Irgacure 29590.1% - 0.5% (w/v)Collagen-PEG Hydrogels[1]
Irgacure 29590.05% (w/v)GelAGE Hydrogels[11]
DMPANot SpecifiedGeneral Thiol-Ene[12]
TPONot SpecifiedGeneral Thiol-Ene[13]

Table 2: Influence of Solvents on Thiol-Ene Reactions

Solvent TypeEffect on Reaction KineticsReference
Nonpolar SolventsCan increase the chain transfer rate constant.[19]
Polar SolventsMay accelerate hydrogen atom transfer from hydrocarbons by alkyl radicals, but the effect on abstraction from thiols can differ.[22]
Protic Solvents (e.g., alcohols, acetic acid)Can suppress or eliminate amine-induced retardation.[4]
MethanolShowed higher reactivity compared to THF and chloroform in a TEMPO-initiated system.[20]

Experimental Protocols

Protocol 1: General Procedure for Photo-initiated Thiol-Ene Reaction for PEG Hydrogel Formation

  • Preparation of Precursor Solution:

    • Dissolve the multi-arm PEG-'ene' (e.g., 8-arm PEG-Norbornene) and the thiol crosslinker (e.g., PEG-dithiol or a bis-cysteine peptide) in a biocompatible buffer (e.g., PBS) to the desired final concentrations. Ensure a stoichiometric ratio of 'ene' to thiol functional groups (typically 1:1, but may be varied for specific properties).[15]

    • Add the photoinitiator (e.g., LAP to a final concentration of 0.05 wt%) to the precursor solution.[11] Mix thoroughly by vortexing or pipetting, while protecting the solution from light.

  • Photopolymerization:

    • Transfer the precursor solution to a suitable mold or reaction vessel.

    • Expose the solution to UV light of the appropriate wavelength for the chosen photoinitiator (e.g., 365 nm for LAP).[7][8] The light intensity and exposure time will need to be optimized depending on the desired gelation time and final properties (a typical starting point is 10 mW/cm² for 1-5 minutes).[7][8]

  • Post-Polymerization Processing:

    • After polymerization, the resulting hydrogel can be swelled in a suitable buffer to remove any unreacted components.

    • Characterize the hydrogel for properties such as swelling ratio, mechanical stiffness, and degradation, as required.

Protocol 2: Monitoring Reaction Kinetics via 1H NMR Spectroscopy

  • Sample Preparation:

    • Prepare the reaction mixture of the PEG-'ene', thiol, and photoinitiator in a suitable deuterated solvent inside an NMR tube.

    • Acquire an initial 1H NMR spectrum to determine the initial concentrations of the 'ene' and thiol protons.

  • In-situ Irradiation and Measurement:

    • Some modern NMR spectrometers can be equipped with a UV light source that allows for in-situ irradiation directly within the NMR tube.[23][24][25]

    • Irradiate the sample for a defined period and then acquire another 1H NMR spectrum. Repeat this process at various time points.

  • Data Analysis:

    • Monitor the disappearance of the characteristic proton signals of the 'ene' and thiol functional groups and the appearance of new signals corresponding to the thioether product.[12]

    • Integrate the relevant peaks to quantify the conversion of reactants over time and determine the reaction kinetics.

Protocol 3: Purification of PEGylated Products

  • Size Exclusion Chromatography (SEC):

    • SEC is a primary method for purifying PEGylated proteins and other conjugates. It separates molecules based on their hydrodynamic radius.[]

    • This technique is effective at removing unreacted low molecular weight species, such as excess peptide or unreacted PEG, from the larger PEGylated product.[]

  • Ion Exchange Chromatography (IEX):

    • IEX separates molecules based on their net charge. The attachment of PEG chains can shield surface charges on a protein, altering its binding to the IEX resin.[]

    • This method can be particularly useful for separating positional isomers of PEGylated proteins.[]

  • Dialysis/Ultrafiltration:

    • For removing small molecule impurities and unreacted reagents from a much larger PEGylated product, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be a simple and effective pre-purification step.[27]

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator Radical Radical (R'•) PI->Radical hv ThiylRadical Thiyl Radical (R-S•) Radical->ThiylRadical + R-SH - R'H Thiol Thiol (R-SH) CarbonRadical Carbon Radical (R-S-CH2-C•HR'') ThiylRadical->CarbonRadical + Ene Ene Ene (CH2=CHR'') CarbonRadical->ThiylRadical Chain Transfer Product Thioether Product (R-S-CH2-CH2R'') CarbonRadical->Product + R-SH

Caption: Radical-mediated step-growth mechanism of the photo-initiated thiol-ene reaction.

Troubleshooting_Workflow Start Low Reaction Yield/ Incomplete Conversion CheckStoichiometry Check Thiol:Ene Stoichiometry Start->CheckStoichiometry AdjustStoichiometry Adjust Ratio (e.g., excess 'ene' for acrylates) CheckStoichiometry->AdjustStoichiometry Non-optimal CheckInitiator Check Photoinitiator (Type & Concentration) CheckStoichiometry->CheckInitiator Optimal AdjustStoichiometry->CheckInitiator AdjustInitiator Increase Concentration or Switch to Type I Initiator CheckInitiator->AdjustInitiator Insufficient CheckLight Check Light Source (Intensity, Wavelength, Duration) CheckInitiator->CheckLight Sufficient AdjustInitiator->CheckLight AdjustLight Increase Intensity/Time or Match Wavelength to Initiator CheckLight->AdjustLight Inadequate CheckInhibitors Check for Inhibitors (e.g., basic amines) CheckLight->CheckInhibitors Adequate AdjustLight->CheckInhibitors AddSuppressor Add Protic Solvent to Suppress Retardation CheckInhibitors->AddSuppressor Present Success Reaction Optimized CheckInhibitors->Success Absent AddSuppressor->Success Experimental_Workflow Prep Prepare Precursor Solution (PEG-'ene', Thiol, Photoinitiator) Mix Thorough Mixing (Protect from Light) Prep->Mix React Photopolymerization (UV Exposure) Mix->React Process Post-Reaction Processing (e.g., Swelling, Washing) React->Process Characterize Characterization (Mechanical, Swelling, etc.) Process->Characterize

References

addressing solubility issues of Thiol-PEG4-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG4-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges, particularly those related to solubility, stability, and handling of these versatile linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a reactive thiol (-SH) group at one end, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol (-OH) group at the other end. The PEG spacer enhances the solubility and flexibility of the molecule and any conjugate it is a part of.[1][2][3][4][5] Its primary applications are in bioconjugation, drug delivery, and materials science, where it is used to link molecules, modify surfaces, and improve the pharmacokinetic properties of therapeutic agents.

Q2: In which solvents is this compound soluble?

A2: Due to its hydrophilic PEG spacer, this compound is soluble in a variety of aqueous and organic solvents.[6][7] While precise quantitative solubility data is not extensively published, it is generally soluble in water, aqueous buffers (like PBS), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6] It is also likely soluble in lower alcohols such as ethanol (B145695) and methanol.[6] For preparing stock solutions, anhydrous DMSO or DMF are highly recommended to prevent premature reactions or degradation.[6][8][9]

Q3: How should I store this compound?

A3: this compound should be stored at -20°C, desiccated, and protected from light.[7][8] It is crucial to minimize exposure to moisture and oxygen to prevent oxidation of the thiol group.[6][8] For stock solutions in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[6][8][10]

Q4: What is the main cause of instability for this compound?

A4: The primary cause of instability is the oxidation of the terminal thiol group.[6][11] This can lead to the formation of a disulfide-bonded dimer of the PEG linker, rendering it unable to participate in the desired conjugation reaction. This oxidation is promoted by the presence of oxygen, trace metal ions, and higher pH (neutral to alkaline).[12]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Conjugate

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • The solution appears cloudy or contains visible particulates.

  • Precipitation occurs over time.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Solvent While this compound is broadly soluble, the properties of the conjugated molecule can significantly alter the overall solubility. If insoluble in an aqueous buffer, try preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then adding it to the aqueous solution.[6][8]
Solution is Saturated You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of the conjugate in that specific solvent. Try preparing a more dilute solution.
Precipitation of the Conjugated Molecule The molecule conjugated to the this compound may have poor solubility in the chosen solvent system. Consider using a co-solvent system or adding solubility enhancers.
Aggregation The conjugate may be forming aggregates. This can be caused by various factors including suboptimal buffer conditions (pH, ionic strength) or intermolecular disulfide bond formation.[13]
Low Temperature If trying to dissolve in a buffer at low temperatures (e.g., 4°C), the dissolution rate may be very slow. Try gentle warming (e.g., to 37°C) and vortexing to aid dissolution, but be mindful of the potential for increased thiol oxidation at higher temperatures.[14]
Issue 2: Poor or No Reactivity in Conjugation Reaction

Symptoms:

  • Low or no yield of the desired conjugate.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible CauseRecommended Action
Oxidation of the Thiol Group The thiol group may have oxidized to a disulfide, preventing it from reacting with your target molecule. Always use fresh, properly stored this compound. Prepare solutions in degassed buffers and consider working under an inert atmosphere.[12] You can quantify the amount of free thiol using Ellman's reagent to assess the quality of your linker.[6]
Incorrect pH of the Reaction Buffer The reactivity of the thiol group is pH-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is generally optimal to ensure the thiol is sufficiently nucleophilic while minimizing maleimide (B117702) hydrolysis.[15]
Presence of Competing Thiols Ensure your buffers and other reagents are free of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that can compete in the reaction.[13]
Steric Hindrance The slightly longer PEG4 chain of this compound may still present some steric hindrance in certain reactions compared to shorter linkers.[16] Consider optimizing the molar ratio of your reactants.

Data Presentation

Qualitative Solubility of this compound

SolventQualitative SolubilityRecommendations and Notes
Water / Aqueous Buffers (e.g., PBS)SolubleThe hydrophilic PEG chain enhances solubility in aqueous media. For conjugation reactions, it is recommended to use degassed, thiol-free buffers.[6]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions. Use anhydrous grade to prevent hydrolysis and thiol oxidation. A stock solution of a similar compound, Thiol-PEG3-acetic acid, can be prepared at 40 mg/mL in DMSO.[6]
Dimethylformamide (DMF)SolubleAnother excellent choice for preparing stock solutions. Use anhydrous grade.[6]
Ethanol / MethanolLikely SolubleShort-chain functionalized PEGs are generally soluble in lower alcohols. Can be used as a solvent or co-solvent.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in an anhydrous organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Vortex mixer

  • Microcentrifuge tubes or vials with septa

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a clean, dry microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-100 mM).

  • Cap the tube/vial and vortex until the solid is completely dissolved.

  • Blanket the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Store the stock solution at -80°C.[6]

Protocol 2: Estimation of Aqueous Solubility

This protocol outlines a method to estimate the solubility of a this compound conjugate in an aqueous buffer.

Materials:

  • This compound conjugate

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), degassed

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Add a known volume (e.g., 100 µL) of the degassed aqueous buffer to a pre-weighed microcentrifuge tube.

  • Add a small, accurately weighed amount of the this compound conjugate (e.g., 0.1 mg) to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If the conjugate is fully dissolved, add another weighed aliquot and repeat step 3.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after extensive vortexing).

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

  • Carefully remove the supernatant. The concentration of this supernatant is the estimated solubility.

  • Calculate the solubility in mg/mL based on the total mass of the conjugate that dissolved in the known volume of buffer.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Conjugate is Insoluble or Precipitates check_solvent Is the solvent appropriate for the conjugate? start->check_solvent change_solvent Prepare a stock solution in anhydrous DMSO or DMF and add to the aqueous buffer. check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration dilute Prepare a more dilute solution. check_concentration->dilute Yes check_aggregation Is aggregation suspected? check_concentration->check_aggregation No dilute->check_aggregation optimize_buffer Optimize buffer pH and ionic strength. Consider adding solubility enhancers. check_aggregation->optimize_buffer Yes check_temp Is the dissolution temperature too low? check_aggregation->check_temp No optimize_buffer->check_temp warm Apply gentle warming (e.g., 37°C) and sonication. check_temp->warm Yes end End: Soluble Conjugate check_temp->end No warm->end

Caption: Troubleshooting workflow for addressing solubility issues.

G Key Factors Affecting this compound Stability cluster_factors Promoting Factors thiol_peg This compound (-SH) disulfide Oxidized Disulfide (-S-S-) thiol_peg->disulfide Oxidation oxygen Presence of Oxygen oxygen->thiol_peg metal_ions Trace Metal Ions (e.g., Cu2+) metal_ions->thiol_peg high_ph Neutral to Alkaline pH high_ph->thiol_peg light Exposure to Light light->thiol_peg

Caption: Factors promoting the oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to Thiol-Reactive Linkers: A Focus on Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker for bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Thiol-reactive linkers, which specifically target cysteine residues on proteins and peptides, offer a precise method for creating stable and functional conjugates. This guide provides an objective comparison of Thiol-PEG4-alcohol with other common thiol-reactive linkers, supported by experimental data and detailed protocols to aid in the rational design of your bioconjugation strategies.

Introduction to this compound

This compound is a heterobifunctional linker that combines the specific reactivity of a thiol group with the versatility of a terminal hydroxyl group, separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group enables covalent attachment to various thiol-reactive moieties, while the hydroxyl group can be further modified for subsequent conjugation steps. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Comparison of Thiol-Reactive Chemistries

The performance of a thiol-reactive linker is determined by several factors, including its reaction kinetics, the stability of the resulting bond, and its specificity under physiological conditions. Here, we compare this compound's reactive thiol group to other widely used thiol-reactive functionalities.

Data Presentation: Quantitative Comparison of Thiol-Reactive Linkers

The following tables summarize key quantitative data on the reaction kinetics and stability of various thiol-reactive linkers. It is important to note that direct comparisons can be challenging as reaction conditions significantly influence rates and stability.

Linker TypeReactive GroupSecond-Order Rate Constant (M⁻¹s⁻¹) with Cysteine (pH 7-7.4)Resulting LinkageKey Features
This compound Thiol (-SH)N/A (Reacts with thiol-reactive groups)Disulfide or ThioetherHeterobifunctional, enhances solubility, provides a hydroxyl for further modification.
Maleimide Maleimide100 - 1000[1]Thioether (Succinimide)High reactivity and specificity at pH 6.5-7.5.[2][3]
Haloacetyl Iodoacetamide~1-100 (pH 7)[4]ThioetherForms a very stable thioether bond. Reaction rate is pH-dependent.
Pyridyl Disulfide Pyridyl disulfide~0.1 - 10[5]DisulfideForms a cleavable disulfide bond, useful for drug delivery.
Vinyl Sulfone Vinyl sulfoneGenerally slower than maleimidesThioetherForms a stable thioether bond; reaction can be slower, allowing for more control.

Note: Reaction rates are highly dependent on the specific reactants, pH, temperature, and buffer conditions. The values presented are approximate and for comparative purposes.

Linkage TypeFormed FromHalf-life in Human PlasmaCleavage MechanismKey Features
Thioether (from Maleimide) Maleimide + ThiolHours to Days (can be unstable)[6][7]Retro-Michael reaction, hydrolysisStability can be a concern; susceptible to exchange with other thiols.[6]
Thioether (from Haloacetyl) Haloacetyl + ThiolVery StableHydrolysis (very slow)Considered one of the most stable covalent linkages in bioconjugation.
Disulfide Pyridyl Disulfide + ThiolMinutes to HoursReduction (e.g., by glutathione)Cleavable in the reducing environment of the cell, ideal for prodrugs.[8]
Thioether (from Vinyl Sulfone) Vinyl Sulfone + ThiolStableHydrolysis (very slow)Forms a stable, non-reducible linkage.[9]

Note: Half-life in plasma is influenced by the specific conjugate, conjugation site, and other factors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are general protocols for key experiments.

Protocol 1: General Procedure for Protein Thiolation (Introduction of a Free Thiol)

This protocol is a prerequisite for reacting a protein with a thiol-reactive linker when accessible free thiols are not already present.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate)

  • Hydroxylamine (B1172632) hydrochloride (for SATA deprotection)

  • Reaction Buffer: Phosphate buffer (50 mM), EDTA (2 mM), pH 7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Thiolation:

    • Using Traut's Reagent: Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution. Incubate for 1 hour at room temperature.

    • Using SATA: Add a 10- to 20-fold molar excess of SATA (dissolved in DMSO) to the protein solution. Incubate for 30 minutes at room temperature. To deprotect the acetylated thiol, add hydroxylamine hydrochloride to a final concentration of 0.5 M and incubate for 2 hours at room temperature.

  • Purification: Remove excess thiolation reagent by passing the reaction mixture through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation step.

  • Quantification: Determine the concentration of free thiols using Ellman's Reagent (DTNB).

Protocol 2: Conjugation of a Maleimide-Functionalized Molecule to a Thiolated Protein

Materials:

  • Thiolated protein (from Protocol 1 or naturally containing free thiols)

  • Maleimide-functionalized molecule (e.g., a drug or a dye)

  • Reaction Buffer: Phosphate buffer (50 mM), EDTA (2 mM), pH 6.5-7.5

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the maleimide-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the thiolated protein solution at a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 30 minutes.

  • Purification: Purify the conjugate from unreacted components using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Thiol_Reactive_Linker_Comparison cluster_Linkers Thiol-Reactive Linkers cluster_Target Target Molecule cluster_Conjugates Resulting Conjugates Thiol_PEG4_OH This compound Protein Protein/Peptide (-SH) Thiol_PEG4_OH->Protein Reacts with activated protein Maleimide Maleimide Maleimide->Protein Michael Addition Thioether_LessStable Less Stable Thioether (Succinimide) Maleimide->Thioether_LessStable Haloacetyl Haloacetyl Haloacetyl->Protein Nucleophilic Substitution Thioether_Stable Stable Thioether Haloacetyl->Thioether_Stable PyridylDisulfide Pyridyl Disulfide PyridylDisulfide->Protein Thiol-Disulfide Exchange Disulfide_Cleavable Cleavable Disulfide PyridylDisulfide->Disulfide_Cleavable VinylSulfone Vinyl Sulfone VinylSulfone->Protein Michael Addition VinylSulfone->Thioether_Stable

Caption: Comparison of common thiol-reactive linkers and their resulting linkages.

dot

Bioconjugation_Workflow start Start: Protein of Interest disulfide_reduction 1. Disulfide Bond Reduction (if necessary) e.g., with TCEP start->disulfide_reduction purification1 2. Purification (Desalting Column) disulfide_reduction->purification1 conjugation 3. Conjugation with Thiol-Reactive Linker purification1->conjugation quenching 4. Quenching of Excess Linker conjugation->quenching purification2 5. Final Purification (e.g., SEC) quenching->purification2 characterization 6. Characterization (SDS-PAGE, MS) purification2->characterization end End: Purified Conjugate characterization->end

References

The Influence of PEG Chain Length on Drug Delivery: A Thiol-PEG4-Alcohol Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules and delivery systems, a process known as PEGylation, is a cornerstone of modern drug delivery. This guide provides an objective comparison of how PEG chain length, with a specific focus on the heterobifunctional linker Thiol-PEG4-alcohol, impacts the performance of drug delivery systems. By examining key physicochemical and biological properties, supported by experimental data from various studies, this document aims to inform the rational design of next-generation drug carriers.

The Role of Thiol-PEG-Alcohol Linkers

Thiol-PEG-alcohol linkers are versatile tools in bioconjugation and drug delivery.[1] The thiol (-SH) group allows for covalent attachment to nanoparticles or drug molecules, while the terminal alcohol (-OH) group can be further modified.[1] The PEG component enhances solubility, stability, and circulation time in the body.[1] The number of ethylene (B1197577) glycol units, denoted by the "n" in PEGn, dictates the length of the PEG chain and significantly influences the overall performance of the drug delivery system.

Comparative Analysis of PEG Chain Length

The length of the PEG chain is a critical parameter that can be tuned to optimize the therapeutic efficacy of a drug delivery system. While specific comparative data for a homologous series of Thiol-PEG-alcohol linkers is limited in publicly available literature, we can extrapolate from studies comparing different PEG molecular weights to understand the expected trends. Here, we compare the performance of a short-chain PEG, exemplified by this compound, with longer-chain alternatives.

Physicochemical Properties

The length of the PEG chain directly impacts the size and surface charge of nanoparticles.

PropertyShort-Chain PEG (e.g., this compound)Long-Chain PEG (e.g., Thiol-PEG8/12/24-alcohol)References
Hydrodynamic Diameter Smaller increase in particle size.Larger increase in particle size.[2]
Zeta Potential Less effective at shielding surface charge, resulting in a less neutral surface.More effective at shielding surface charge, leading to a more neutral surface.[3]
Protein Corona Forms a thicker, more complex protein corona.Reduces the amount of protein adsorption, leading to a thinner, less complex protein corona.[4][5]
In Vitro Performance

The in vitro behavior of PEGylated drug carriers, including drug release and cellular uptake, is significantly influenced by the PEG chain length.

ParameterShort-Chain PEG (e.g., this compound)Long-Chain PEG (e.g., Thiol-PEG8/12/24-alcohol)References
Drug Release May exhibit a faster initial drug release.Generally provides a more sustained drug release profile.[6]
Cellular Uptake Higher cellular uptake by target cells due to less steric hindrance.Lower cellular uptake by target cells due to increased steric hindrance.[7][8][9]
Cytotoxicity Potentially higher cytotoxicity due to increased cellular uptake.Potentially lower cytotoxicity due to decreased cellular uptake.[10]
In Vivo Pharmacokinetics

The in vivo fate of PEGylated nanoparticles is a crucial determinant of their therapeutic success.

ParameterShort-Chain PEG (e.g., this compound)Long-Chain PEG (e.g., Thiol-PEG8/12/24-alcohol)References
Circulation Half-Life Shorter circulation half-life.Longer circulation half-life due to better evasion of the reticuloendothelial system (RES).[9][11]
Tumor Accumulation Potentially lower tumor accumulation due to faster clearance.Enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect, facilitated by longer circulation.[12]
Immunogenicity May be less immunogenic than very long PEG chains.Can sometimes elicit an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance (ABC) phenomenon.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of drug delivery systems with varying PEG linker lengths. Below are representative protocols for key experiments.

Synthesis of Thiol-PEG-Alcohol Conjugated Nanoparticles

This protocol describes the general synthesis of drug-loaded nanoparticles functionalized with Thiol-PEG-alcohol linkers of different chain lengths.

Materials:

  • Nanoparticle core material (e.g., PLGA, liposomes, gold nanoparticles)

  • Drug to be encapsulated

  • This compound and other Thiol-PEGn-alcohol linkers

  • Activation agents (e.g., EDC, NHS)

  • Organic solvents (e.g., dichloromethane, DMSO)

  • Purification system (e.g., dialysis membranes, size exclusion chromatography)

Procedure:

  • Nanoparticle Formulation: Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation for PLGA, thin-film hydration for liposomes).

  • Surface Activation: Activate the surface of the nanoparticles to introduce reactive groups for PEG conjugation. For example, activate carboxyl groups on PLGA nanoparticles using EDC/NHS chemistry.

  • PEGylation: React the activated nanoparticles with a molar excess of the desired Thiol-PEG-alcohol linker (e.g., this compound, Thiol-PEG8-alcohol) in a suitable buffer overnight at room temperature.

  • Purification: Remove unreacted PEG and other reagents by dialysis against deionized water or through size exclusion chromatography.

  • Characterization: Characterize the synthesized nanoparticles for size, zeta potential, drug loading efficiency, and PEGylation density.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of nanoparticles.[4][13][14]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • PEGylated nanoparticles with different PEG chain lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the different PEGylated nanoparticles and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & PEGylation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Form Nanoparticle Formulation Activation Surface Activation NP_Form->Activation PEG4 PEGylation (this compound) Activation->PEG4 PEGn PEGylation (Thiol-PEGn-alcohol) Activation->PEGn Purification Purification PEG4->Purification PEGn->Purification DLS DLS (Size) Purification->DLS Zeta Zeta Potential Purification->Zeta Drug_Loading Drug Loading Efficiency Purification->Drug_Loading Release Drug Release Purification->Release Uptake Cellular Uptake Purification->Uptake MTT Cytotoxicity (MTT) Purification->MTT PK Pharmacokinetics Purification->PK BD Biodistribution Purification->BD

Caption: Experimental workflow for comparing drug delivery systems.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell NP_Short Short PEG Chain (e.g., PEG4) Endocytosis Endocytosis NP_Short->Endocytosis Higher Uptake NP_Long Long PEG Chain (e.g., PEG12) NP_Long->Endocytosis Lower Uptake (Steric Hindrance) Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release in Cytoplasm Endosome->Drug_Release Lysosome->Drug_Release

Caption: Generalized cellular uptake pathway of PEGylated nanoparticles.

Conclusion

The length of the PEG chain in Thiol-PEG-alcohol linkers is a critical design parameter that significantly influences the performance of drug delivery systems. Shorter PEG chains, such as in this compound, may be advantageous for applications where high cellular uptake is desired, though this may come at the cost of a shorter circulation time. Conversely, longer PEG chains can enhance circulation time and improve tumor accumulation through the EPR effect, but may reduce cellular uptake due to steric hindrance. The optimal PEG chain length represents a balance between these competing factors and must be empirically determined for each specific drug delivery system and therapeutic application. This guide provides a framework for researchers to make informed decisions in the design and optimization of PEGylated drug carriers.

References

A Comparative Guide to the Validation of Thiol-PEG4-alcohol Conjugation: MALDI-TOF MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of moieties like Thiol-PEG4-alcohol is a critical step in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. Verifying the identity and purity of the resulting conjugate is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Introduction to Conjugation Validation

This compound is a heterobifunctional linker containing a thiol group for conjugation to a target molecule (e.g., via a maleimide (B117702) group on a peptide) and a terminal alcohol group for further modification. The Polyethylene Glycol (PEG) spacer enhances solubility and provides steric separation. Validating the successful conjugation and characterizing the final product is essential to ensure efficacy and safety. MALDI-TOF MS is a widely used technique for this purpose due to its speed and ability to analyze a range of molecules. However, other methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages and may be more suitable for certain applications.

MALDI-TOF MS for Conjugation Validation

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides and PEGylated constructs.[1] It provides information on the molecular weight of the conjugate, allowing for confirmation of successful PEGylation and the detection of unreacted starting materials.[1][2]

Performance Characteristics of Analytical Techniques
Performance MetricMALDI-TOF MSESI-MSLC-MS
Mass Accuracy 50 - 100 ppm (linear mode)< 5 ppm< 5 ppm
Resolution Moderate (up to 20,000 FWHM)High (up to 100,000 FWHM)High (up to 100,000 FWHM)
Sensitivity fmol to pmol rangeamol to fmol rangefmol to pmol range
Analysis Time Rapid (~5-10 min per sample)Moderate (~10-30 min per sample)Longer (~30-60 min per sample)
Sample Purity Requirement High tolerance to salts and buffersLow tolerance to salts and buffersLow tolerance to salts and buffers
Fragmentation Control Limited (In-source decay can occur)Controllable (CID, HCD)Controllable (CID, HCD)
Quantitative Capability Semi-quantitativeQuantitativeQuantitative
Ease of Use Relatively simple sample preparationMore complex sample preparationComplex, requires chromatography expertise

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a cysteine residue via a maleimide functional group.

Materials:

  • Cysteine-containing peptide with a maleimide group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide (NEM) or free cysteine

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: HPLC or appropriate size-exclusion column

Procedure:

  • Peptide Preparation: Dissolve the maleimide-functionalized peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has internal disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • This compound Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching: Quench any unreacted maleimide groups by adding an excess of NEM or free cysteine.

  • Purification: Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess this compound and other reagents.

Protocol 2: MALDI-TOF MS Analysis of the Conjugate

Materials:

  • Purified this compound-peptide conjugate

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA)

  • Matrix Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water

  • Cationizing Agent (optional): Sodium trifluoroacetate (B77799) (NaTFA) solution[4]

  • MALDI target plate

Procedure:

  • Sample Preparation: Dilute the purified conjugate in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix (e.g., CHCA at 10 mg/mL) in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.

  • Spotting:

    • Dried Droplet Method: Mix the sample and matrix solutions in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

    • Optional for PEG analysis: A three-component mixture of matrix, cationizing agent, and sample can be used. Mix the components in a 5:1:1 (v/v/v) ratio and spot 0.5 µL onto the target plate.[4]

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in the appropriate mass range for the expected conjugate. Use linear mode for higher molecular weight and reflector mode for higher resolution of smaller molecules.[2]

    • The instrument parameters (laser intensity, number of shots) should be optimized to obtain the best signal-to-noise ratio.

Alternative Validation Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another soft ionization technique that is well-suited for the analysis of biomolecules. It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.

Advantages over MALDI-TOF MS:

  • Higher Mass Accuracy and Resolution: ESI-MS, especially when coupled with high-resolution mass analyzers like Orbitrap or FT-ICR, can provide significantly higher mass accuracy (<5 ppm) and resolution, enabling the confident identification of the conjugate and its impurities.

  • Quantitative Capabilities: ESI-MS is more amenable to quantitative analysis than MALDI-TOF MS.

  • Coupling with Liquid Chromatography (LC): ESI is the standard ionization source for LC-MS, allowing for the separation of complex mixtures before mass analysis.

Disadvantages:

  • Lower Tolerance to Salts and Buffers: ESI is sensitive to non-volatile salts and buffers, which can suppress the analyte signal.[5]

  • Complex Spectra: The presence of multiple charge states can complicate the interpretation of spectra for heterogeneous samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a powerful tool for analyzing complex reaction mixtures.

Advantages over standalone MS techniques:

  • Separation of Components: LC can separate the conjugated product from unreacted starting materials, byproducts, and other impurities before they enter the mass spectrometer. This simplifies the resulting mass spectra and allows for individual characterization of each component.

  • Quantitative Analysis: LC-MS is the gold standard for quantitative analysis of small molecules and biomolecules.

  • Workflow Automation: Modern LC-MS systems offer a high degree of automation, reducing manual sample preparation time.[6]

Disadvantages:

  • Longer Analysis Time: LC-MS runs are typically longer than direct infusion MS methods.

  • Method Development: Developing a robust LC method for the separation of the conjugate and related species can be time-consuming.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Start Purified Conjugate Mix Mix with Matrix (e.g., CHCA) Start->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry Spot->Dry Insert Insert Plate into MS Dry->Insert Laser Irradiate with Laser Insert->Laser Ionize Desorption & Ionization Laser->Ionize Analyze Time-of-Flight Analysis Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Spectrum (Confirm Mass) Spectrum->Interpret

Caption: Experimental workflow for MALDI-TOF MS validation.

Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes Validation Validation of this compound Conjugation MALDI MALDI-TOF MS Validation->MALDI ESI ESI-MS Validation->ESI LCMS LC-MS Validation->LCMS Speed Speed MALDI->Speed Fast Accuracy Mass Accuracy & Resolution MALDI->Accuracy Moderate Quant Quantitation MALDI->Quant Semi-Quant Purity Sample Purity Requirement MALDI->Purity Tolerant Complexity Workflow Complexity MALDI->Complexity Low ESI->Speed Moderate ESI->Accuracy High ESI->Quant Yes ESI->Purity Intolerant ESI->Complexity Moderate LCMS->Speed Slow LCMS->Accuracy High LCMS->Quant Yes LCMS->Purity Intolerant LCMS->Complexity High

Caption: Comparison of analytical techniques for validation.

Conclusion

The choice of analytical technique for validating this compound conjugation depends on the specific requirements of the analysis. MALDI-TOF MS offers a rapid and straightforward method for confirming the molecular weight of the conjugate, making it an excellent choice for high-throughput screening and initial characterization. For applications requiring higher mass accuracy, resolution, and quantitative data, ESI-MS and LC-MS are superior alternatives. LC-MS, in particular, provides the most comprehensive analysis by separating the conjugate from impurities before mass determination. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their PEGylated products.

References

A Comparative Guide to Monitoring Thiol-PEG4-Alcohol Reaction Completion Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The reaction of a thiol-functionalized PEG, such as Thiol-PEG4-alcohol, with an alkene-containing molecule via a thiol-ene "click" reaction is a common method for creating these conjugates. Confirming the completion of this reaction is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the completion of the this compound reaction, supported by experimental protocols and data.

Introduction to Reaction Monitoring Techniques

Several analytical techniques can be employed to monitor the progress and confirm the completion of the this compound reaction. These include:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed structural information about molecules in solution. By observing changes in the chemical environment of protons, NMR can be used to track the disappearance of reactants and the appearance of products in real-time.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are highly sensitive methods for determining the molecular weight of reactants and products.

  • Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on their hydrodynamic volume in solution, allowing for the detection of changes in molecular size upon successful conjugation.

This guide will focus on the application of ¹H NMR spectroscopy as a primary method for reaction monitoring and provide a comparative analysis against MS and SEC.

Monitoring the this compound Reaction with ¹H NMR Spectroscopy

The thiol-ene reaction between this compound and an alkene (in this guide, represented by a generic allyl ether) results in the formation of a stable thioether bond. This transformation can be readily monitored by ¹H NMR spectroscopy by observing specific changes in the proton signals.

dot

Caption: Chemical reaction scheme for the photo-initiated thiol-ene conjugation of this compound with an alkene.

The key spectral changes to monitor include:

  • Disappearance of the thiol proton (-SH): The proton of the thiol group in this compound typically appears as a triplet around 1.5-2.0 ppm. The disappearance of this signal is a primary indicator of reaction progression.

  • Disappearance of alkene protons (-CH=CH₂): The vinylic protons of the alkene reactant, typically found in the 5.0-6.0 ppm region, will diminish as the reaction proceeds.

  • Appearance of new thioether proton signals: The formation of the thioether linkage creates new methylene (B1212753) protons adjacent to the sulfur atom and the alkyl chain, which will give rise to new signals in the 2.5-3.0 ppm region.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for the reactants and the thioether product.

Functional Group Proton Assignment Reactant: this compound (ppm) Reactant: Allyl Ether (R-O-CH₂-CH=CH₂) (ppm) Product: Thioether (ppm)
Thiol-SH ~1.5 (t)-Disappeared
Methylene adjacent to Thiol-CH₂ -SH~2.7 (q)-Disappeared
PEG Backbone-O-CH₂CH₂ -O-3.5-3.8 (m)-3.5-3.8 (m)
Terminal Alcohol-CH₂ -OH~3.7 (t)-~3.7 (t)
Terminal Alcohol-OH Variable-Variable
Alkene-CH=CH₂ -~5.2-5.4 (m)Disappeared
Alkene-CH =CH₂-~5.8-6.0 (m)Disappeared
Methylene adjacent to Alkene-O-CH₂ -CH=CH₂-~4.0 (d)Shifted
ThioetherR-O-CH₂-CH₂ -S---~2.6 (t)
Thioether-S-CH₂ -CH₂-O---~2.8 (t)

(Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the alkene. t = triplet, q = quartet, m = multiplet, d = doublet)

Comparison of Analytical Methods

While ¹H NMR is a powerful tool, other techniques offer complementary information and may be more suitable for certain applications.

Parameter ¹H NMR Spectroscopy Mass Spectrometry (ESI/MALDI) Size Exclusion Chromatography (SEC/GPC)
Principle Measures the magnetic properties of atomic nuclei to provide structural information.Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on their hydrodynamic volume.
Information Provided Detailed structural information, quantitative analysis of reaction components.Precise molecular weight of reactants and products.Molecular size distribution, detection of high molecular weight species.
Sample Preparation Simple dissolution in a deuterated solvent.Requires sample dilution and mixing with a suitable matrix (MALDI) or solvent (ESI).Dissolution in an appropriate mobile phase and filtration.
Sensitivity Moderate (mg to µg range). Detection of PEGylated species in biological fluids can be as low as 10 µg/mL.[1][2][3]High (ng to fg range).Low (mg to µg range).
Quantitative Analysis Inherently quantitative by comparing the integration of signals.Can be quantitative with the use of internal standards.Can be quantitative with proper calibration.
Strengths - Non-destructive- Provides detailed structural information- Suitable for in-situ reaction monitoring- Can distinguish between isomers- High sensitivity and accuracy for mass determination- Can identify side products and impurities- Provides information on molecular weight distribution- Useful for detecting aggregation
Limitations - Lower sensitivity compared to MS- Requires deuterated solvents for locking- Signal overlap can complicate analysis of complex mixtures- Can be destructive- May not be suitable for in-situ monitoring- Polydispersity of PEG can complicate spectra- Insensitive to small changes in molecular weight- Does not provide structural information

Experimental Protocols

Protocol 1: Photo-initiated Thiol-ene Reaction of this compound with an Allyl Ether

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (HS-(CH₂CH₂O)₄-H)

  • Allyl ether derivative (e.g., Allyl methyl ether)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Quartz NMR tube

  • UV lamp (365 nm)

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq) and the allyl ether (1.1 eq) in the chosen deuterated solvent.

  • Add the photoinitiator, DMPA (0.05 eq), to the solution.

  • Transfer the reaction mixture to a quartz NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to record the signals of the starting materials.

  • Place the NMR tube under a UV lamp and irradiate at room temperature.

  • Periodically acquire ¹H NMR spectra at defined time intervals to monitor the disappearance of the thiol and alkene proton signals and the appearance of the thioether proton signals.

  • Continue monitoring until the signals of the starting materials are no longer observed, indicating reaction completion.

  • Upon completion, the product can be purified by column chromatography if necessary.

Protocol 2: In-situ ¹H NMR Reaction Monitoring

This protocol outlines the general workflow for real-time monitoring of the reaction within the NMR spectrometer.

dot

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A 1. Prepare reaction mixture: This compound, alkene, initiator in deuterated solvent. B 2. Transfer mixture to a quartz NMR tube. A->B C 3. Place NMR tube in the spectrometer. B->C D 4. Acquire initial ¹H NMR spectrum (t=0). C->D E 5. Initiate reaction inside the NMR probe (e.g., with a fiber-optic coupled UV source). D->E F 6. Acquire a series of ¹H NMR spectra at regular time intervals. E->F G 7. Process and analyze the time-course NMR data. F->G H 8. Plot the concentration of reactants and products vs. time. G->H I 9. Determine reaction completion when reactant signals disappear. H->I

Caption: Experimental workflow for in-situ ¹H NMR monitoring of the this compound reaction.

Comparison of Analytical Methods: A Logical Overview

dot

cluster_question Analytical Question cluster_info Information Provided Q Is the reaction complete and what is the product structure? NMR ¹H NMR Spectroscopy Q->NMR MS Mass Spectrometry (ESI/MALDI) Q->MS SEC Size Exclusion Chromatography Q->SEC NMR_info Structural confirmation Quantitative kinetics Reactant consumption Product formation NMR->NMR_info MS_info Molecular weight confirmation Impurity profiling MS->MS_info SEC_info Molecular size change Detection of aggregates SEC->SEC_info

Caption: A logical diagram comparing the information provided by different analytical methods for monitoring the this compound reaction.

Conclusion

¹H NMR spectroscopy stands out as a highly informative and versatile technique for monitoring the completion of this compound reactions. Its ability to provide detailed structural information in a non-destructive and quantitative manner makes it ideal for real-time reaction monitoring and kinetic studies. While Mass Spectrometry offers superior sensitivity for molecular weight determination and impurity profiling, and SEC is valuable for assessing changes in molecular size and aggregation, ¹H NMR provides a comprehensive picture of the reaction progress. For researchers and drug development professionals, a multi-faceted approach that leverages the strengths of each of these techniques will ultimately provide the most complete and reliable characterization of the PEGylated product.

References

A Comparative Guide to the XPS Characterization of Thiol-PEG4-Alcohol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of thiol-functionalized polyethylene (B3416737) glycol (PEG) molecules on gold surfaces are of paramount importance in a variety of biomedical applications, including drug delivery, biosensing, and anti-fouling coatings. The precise characterization of these surfaces is crucial for ensuring their quality, performance, and reproducibility. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides detailed information about the elemental composition, chemical states, and thickness of these monolayers.

This guide provides a comparative overview of the XPS characterization of Thiol-PEG4-alcohol SAMs, with a focus on quantitative data and detailed experimental protocols. We will compare the XPS signatures of PEGylated thiols with those of simple alkanethiols to highlight the unique characteristics of these functionalized surfaces.

Performance Comparison: Thiol-PEG-ylated SAMs vs. Alkanethiol SAMs

The inclusion of the PEG chain in the thiol molecule introduces distinct features in the XPS spectra, particularly in the C 1s and O 1s regions, and also influences the overall elemental composition of the SAM. The following tables summarize the expected quantitative XPS data for a Thiol-PEG-alcohol SAM, a Thiol-PEG-acid SAM, and a standard alkanethiol SAM for comparison.

Table 1: Elemental Composition of Thiol SAMs on Gold Determined by XPS

AnalyteThiol-PEG-alcohol (Representative)Thiol-PEG-acid (HS-(CH2)11-(OCH2CH2)6-COOH)Alkanethiol (11-mercaptoundecanoic acid, MUD)
Carbon (C 1s) % ~70-75%71.4%84.6%
Oxygen (O 1s) % ~20-25%25.7%7.7%
Sulfur (S 2p) % ~2-4%2.9%7.7%
C:S Ratio ~20-302511
C:O Ratio ~3-4311
O:S Ratio ~8-1291

Note: Data for Thiol-PEG-acid and Alkanethiol are sourced from a study on oligo(ethylene glycol) terminated alkanethiol SAMs. The values for Thiol-PEG-alcohol are estimated based on its molecular structure and data from similar PEG-thiol SAMs.

Table 2: High-Resolution XPS Peak Analysis

Spectral RegionComponentBinding Energy (eV)Observations and Comparison
C 1s C-C / C-H~285.0This peak is dominant in alkanethiol SAMs. In PEGylated SAMs, its relative intensity is lower due to the presence of C-O bonds.
C-O (ether/alcohol)~286.5This peak is a key signature of PEGylated SAMs and its intensity increases with the length of the PEG chain. It is absent in simple alkanethiol SAMs unless a terminal hydroxyl or carboxyl group is present.
O-C=O (carboxyl)~289.0Present in carboxyl-terminated SAMs.
O 1s C-O (ether/alcohol)~533.0The primary oxygen peak in PEG-alcohol SAMs.
O=C-O (carboxyl)~532.0A component present in carboxyl-terminated SAMs.
S 2p S 2p3/2 (Thiolate)~162.0Indicates the covalent bonding of the thiol to the gold surface. This is the dominant sulfur species in a well-formed SAM.[1]
S 2p1/2 (Thiolate)~163.2The spin-orbit splitting component of the thiolate peak.
Unbound Thiol/Disulfide~163.5 - 164.0The presence of this peak can indicate incomplete reaction, physisorbed molecules, or multilayers.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the formation of high-quality SAMs and for obtaining reliable XPS data.

Protocol 1: Formation of this compound SAM on Gold
  • Substrate Preparation:

    • Use gold-coated silicon wafers or glass slides. A common method is the thermal evaporation of a thin chromium adhesion layer (e.g., 5 nm) followed by a thicker gold layer (e.g., 50-100 nm).

    • Clean the gold substrates immediately before use. A common procedure is to rinse with ethanol (B145695) and deionized water, followed by drying under a stream of dry nitrogen. For more rigorous cleaning, UV-ozone treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, handle with extreme caution) can be used, followed by thorough rinsing with deionized water and ethanol, and drying.

  • SAM Formation:

    • Prepare a dilute solution of this compound in a high-purity solvent, typically absolute ethanol. A concentration of 0.1 to 1 mM is commonly used.

    • Immerse the cleaned gold substrates in the thiol solution in a clean, sealed container.

    • Incubate for an extended period, typically 18-24 hours at room temperature, to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a stream of dry nitrogen.

    • Store the prepared SAMs in a clean, dry environment before analysis.

Protocol 2: XPS Analysis of this compound SAMs
  • Instrumentation:

    • Use a high-performance XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV).

  • Sample Handling:

    • Mount the SAM-coated substrates on the sample holder, ensuring good electrical contact.

    • Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.

  • Data Acquisition:

    • Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1100 eV) to identify all the elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions. Use a smaller pass energy for higher energy resolution.

    • Angle-Resolved XPS (ARXPS) (Optional): To determine the monolayer thickness and molecular orientation, acquire spectra at different take-off angles (the angle between the surface normal and the analyzer).

  • Data Analysis:

    • Elemental Quantification: Use the peak areas from the survey or high-resolution spectra and appropriate sensitivity factors to determine the elemental composition (in atomic %).

    • Chemical State Analysis: Deconvolute the high-resolution spectra (e.g., C 1s) into their constituent peaks to identify and quantify the different chemical states (e.g., C-C, C-O). The binding energy of the adventitious carbon C 1s peak at ~285.0 eV is often used for charge referencing. The Au 4f7/2 peak at ~84.0 eV can also be used as a reference.

    • Thickness Calculation: For ARXPS data, use appropriate models to calculate the thickness of the SAM layer.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the characterization of this compound SAMs by XPS.

XPS_Workflow cluster_prep SAM Preparation cluster_xps XPS Analysis cluster_output Outputs Substrate_Cleaning Gold Substrate Cleaning SAM_Formation Immersion in This compound Solution Substrate_Cleaning->SAM_Formation Rinsing_Drying Rinsing and Drying SAM_Formation->Rinsing_Drying Intro_UHV Introduction into UHV Chamber Rinsing_Drying->Intro_UHV Survey_Scan Survey Scan (Elemental ID) Intro_UHV->Survey_Scan High_Res_Scans High-Resolution Scans (C 1s, O 1s, S 2p) Survey_Scan->High_Res_Scans Data_Analysis Data Analysis (Composition, Chemical State) High_Res_Scans->Data_Analysis Elemental_Comp Elemental Composition Data_Analysis->Elemental_Comp Chemical_States Chemical States (e.g., C-C vs C-O) Data_Analysis->Chemical_States Thickness Layer Thickness (from ARXPS) Data_Analysis->Thickness

XPS characterization workflow for this compound SAMs.

Logical Relationships in XPS Data Interpretation

The interpretation of XPS data from this compound SAMs involves understanding the relationships between the spectral features and the molecular structure of the monolayer.

XPS_Interpretation cluster_peaks High-Resolution XPS Peaks cluster_deconvolution Peak Deconvolution cluster_interpretation Data Interpretation SAM_Structure This compound SAM Structure C1s C 1s Spectrum SAM_Structure->C1s O1s O 1s Spectrum SAM_Structure->O1s S2p S 2p Spectrum SAM_Structure->S2p C1s_Components C-C/C-H Peak (~285.0 eV) C-O Peak (~286.5 eV) C1s->C1s_Components O1s_Component C-O Peak (~533.0 eV) O1s->O1s_Component S2p_Component Thiolate Peak (~162.0 eV) S2p->S2p_Component Alkyl_Chain Presence of Alkyl Chain C1s_Components->Alkyl_Chain PEG_Chain Presence and Integrity of PEG Chain C1s_Components->PEG_Chain O1s_Component->PEG_Chain Au_Binding Covalent Binding to Gold Surface S2p_Component->Au_Binding

Interpreting XPS data from this compound SAMs.

References

A Comparative Guide to the Analysis of Thiol-PEG4-alcohol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces with self-assembled monolayers (SAMs) of thiol-containing molecules is a cornerstone of modern biosensor development, drug delivery systems, and advanced materials science. Among the vast array of available thiols, Thiol-PEG4-alcohol (HS-(CH2)2-(OCH2CH2)4-OH) offers a unique combination of a gold-binding thiol group, a biocompatible and protein-repellent tetra(ethylene glycol) (PEG4) spacer, and a terminal hydroxyl group for further chemical modification. Accurate and comprehensive characterization of these SAMs is paramount for ensuring the quality, reproducibility, and performance of the final device or application.

This guide provides a comparative overview of the analysis of this compound SAMs on gold surfaces using Spectroscopic Ellipsometry and contrasts its performance with three alternative, commonly employed techniques: X-ray Photoelectron Spectroscopy (XPS), Surface Plasmon Resonance (SPR), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. While ellipsometry provides excellent data on layer thickness and optical properties, a multi-technique approach is often necessary for a complete understanding of the SAM's characteristics.

FeatureSpectroscopic EllipsometryX-ray Photoelectron Spectroscopy (XPS)Surface Plasmon Resonance (SPR)Quartz Crystal Microbalance with Dissipation (QCM-D)
Primary Measurement Changes in polarization of reflected light (Ψ and Δ)Kinetic energy of emitted photoelectronsChange in the refractive index at the sensor surfaceChanges in resonant frequency (Δf) and dissipation (ΔD)
Key Information Obtained Layer thickness, refractive index, optical constantsElemental composition, chemical states, surface contaminationReal-time binding kinetics (association/dissociation), affinityAdsorbed mass (including solvent), viscoelastic properties
Typical Thickness for this compound SAM ~1.5 - 2.0 nm (estimated)---
Typical Refractive Index for this compound SAM ~1.45 (estimated)---
Typical Surface Coverage Data -Atomic % of S, C, O relative to AuResponse Units (RU) proportional to surface concentrationAreal mass density (ng/cm²)
In-situ/Ex-situ BothEx-situ (requires vacuum)In-situ (liquid environment)In-situ (liquid environment)
Strengths Non-destructive, high precision for thickness, can be used in-situHighly surface-sensitive, provides chemical state informationReal-time kinetic data, label-freeReal-time mass sensing, provides information on layer rigidity
Limitations Indirect measurement requiring optical modelingRequires ultra-high vacuum, potential for sample damageIndirect mass measurement, sensitive to bulk refractive index changesSensitive to temperature and viscosity changes, indirect mass for non-rigid films

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for each technique.

Spectroscopic Ellipsometry Protocol for this compound SAM on Gold

This protocol outlines the steps for characterizing the thickness and refractive index of a this compound SAM on a gold-coated silicon wafer.

1. Substrate Preparation:

  • Use a silicon wafer with a thermally evaporated gold film (e.g., 100 nm thick with a 5 nm chromium or titanium adhesion layer).
  • Clean the gold substrate immediately before use. A common method is UV-ozone treatment for 15-20 minutes to remove organic contaminants. Alternatively, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

2. SAM Formation:

  • Prepare a 1 mM solution of this compound in absolute ethanol (B145695).
  • Immerse the cleaned gold substrate in the thiol solution for at least 18-24 hours at room temperature in a sealed container to form a well-ordered monolayer.
  • After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
  • Dry the substrate under a gentle stream of nitrogen.

3. Ellipsometry Measurement:

  • Use a spectroscopic ellipsometer to measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a wide spectral range (e.g., 300-1000 nm).
  • Perform measurements at multiple angles of incidence (e.g., 60°, 65°, 70°) to improve the accuracy of the model fitting.
  • First, measure the bare gold substrate to establish its optical constants.

4. Data Analysis and Modeling:

  • Model the bare gold substrate to determine its dielectric function. A common approach is to use a B-Spline layer or a combination of Drude and Lorentz oscillators.[1]
  • For the SAM-coated substrate, build a three-layer model: Silicon substrate / Gold layer / Organic layer.
  • Fix the optical constants of the silicon substrate and the gold layer (determined in the previous step).
  • Model the this compound SAM as a Cauchy layer, which is appropriate for transparent organic films.
  • Fit the experimental Ψ and Δ data by varying the thickness and the Cauchy parameters (A and B) of the organic layer. The refractive index (n) as a function of wavelength (λ) is given by n(λ) = A + B/λ². For a short PEG-thiol, a refractive index of approximately 1.45 can be used as an initial guess.[2]
  • The goodness of the fit is typically evaluated by minimizing the Mean Squared Error (MSE).

Alternative Technique Protocols
  • X-ray Photoelectron Spectroscopy (XPS):

    • Prepare the this compound SAM on a gold substrate as described above.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.

    • The S 2p spectrum for a thiol chemisorbed on gold will show a characteristic peak at a binding energy of approximately 162 eV.[3] The presence of unbound thiol may be indicated by a smaller peak at around 164 eV.

    • Quantify the elemental composition from the peak areas, corrected by relative sensitivity factors.

  • Surface Plasmon Resonance (SPR):

    • Equilibrate a gold-coated SPR sensor chip with a running buffer (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.

    • Inject a solution of this compound in a suitable solvent (e.g., ethanol or a mixture with the running buffer) over the sensor surface.

    • Monitor the change in the SPR signal (in Response Units, RU) in real-time as the thiol adsorbs to the gold surface.

    • The association phase will show an increase in RU until the surface is saturated.

    • Replace the thiol solution with the running buffer to monitor the dissociation phase. For chemisorbed thiols, dissociation is typically negligible.

    • The kinetic data can be fitted to various models to determine the association (ka) and dissociation (kd) rate constants, and the affinity constant (KD).

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D):

    • Mount a gold-coated QCM-D sensor in the measurement chamber and establish a stable baseline in a liquid environment (e.g., ethanol or buffer).

    • Introduce a solution of this compound into the chamber.

    • Monitor the changes in the resonant frequency (Δf) and dissipation (ΔD) of the sensor in real-time.

    • A decrease in frequency indicates mass adsorption onto the sensor surface.[4][5] An increase in dissipation suggests the formation of a soft, viscoelastic layer, which is typical for PEG chains that couple with the surrounding solvent.[6][7]

    • The Sauerbrey equation can be used to estimate the adsorbed mass per unit area from the frequency shift, assuming a rigid layer (low dissipation). For viscoelastic layers, more complex modeling is required to decouple the mass of the SAM from the coupled solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the ellipsometric analysis of a this compound SAM on a gold surface.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Ellipsometry Analysis GoldSubstrate Gold-coated Si Wafer Cleaning UV-Ozone or Piranha Cleaning GoldSubstrate->Cleaning Incubation Immersion for 18-24h Cleaning->Incubation ThiolSolution 1 mM this compound in Ethanol ThiolSolution->Incubation RinseDry Rinse with Ethanol & Dry Incubation->RinseDry MeasureSAM Measure SAM-coated Gold (Ψ, Δ) RinseDry->MeasureSAM MeasureBare Measure Bare Gold (Ψ₀, Δ₀) Modeling Build 3-Layer Optical Model MeasureBare->Modeling MeasureSAM->Modeling Fitting Fit Data to obtain Thickness & Refractive Index Modeling->Fitting

Caption: Experimental workflow for ellipsometry analysis.

References

A Head-to-Head Comparison of Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has paved the way for novel therapeutics and diagnostics, with antibody-drug conjugates (ADCs) and PROTACs at the forefront of innovation. At the heart of these complex biomolecules lies the linker, a critical component that dictates the stability, solubility, and efficacy of the final conjugate. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a gold standard, offering a versatile scaffold to connect disparate molecules while imparting favorable physicochemical properties. This guide provides an objective, data-driven comparison of common heterobifunctional PEG linkers to aid in the selection of the optimal reagent for your bioconjugation needs.

Key Performance Metrics: A Comparative Overview

The choice of a heterobifunctional PEG linker is a crucial decision that rests on several key performance indicators, including reaction efficiency, kinetics, specificity, and the stability of the resulting covalent bond. The following tables summarize quantitative and qualitative data from various studies to provide a comparative overview of popular linker technologies.

Table 1: General Performance Characteristics of Common Bioconjugation Chemistries
FeatureNHS Ester-Maleimide ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Target Residues Primary amines (e.g., Lysine) & Thiols (e.g., Cysteine)Azide- and Alkyne-modified molecules
Reaction Efficiency Generally high (70-90% reported for maleimide (B117702) reaction), but can be variable for NHS ester due to hydrolysis.[1]Often >90%, can approach 100% in some systems.[1]
Reaction Kinetics NHS ester reaction is relatively fast (30-60 minutes). Maleimide-thiol reaction is very fast (minutes to a few hours).[2]Fast, with some reactions completing in under an hour. Second-order rate constants typically range from 10⁻³ to 1 M⁻¹s⁻¹.[1][2]
Specificity & Stoichiometry NHS esters can react with multiple lysines, potentially leading to a heterogeneous product. Maleimide is highly selective for thiols at pH 6.5-7.5.[2]Highly specific and bioorthogonal, reacting only with their intended counterparts, allowing for precise stoichiometric control.[2]
Biocompatibility Generally good for in vitro applications. The maleimide-thiol linkage can undergo a retro-Michael reaction in vivo, leading to deconjugation.[2]Highly biocompatible as it does not require a cytotoxic copper catalyst.[2]
pH Sensitivity NHS ester reaction is optimal at pH 7-9. Maleimide reaction is optimal at pH 6.5-7.5.[2]Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2]
Table 2: Comparison of Strained Alkyne Linkers for Copper-Free Click Chemistry
FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Reaction Kinetics (Second-order rate constants) ~0.3 - 1.0 M⁻¹s⁻¹ (dependent on azide (B81097) and solvent)[2]~1.0 - 2.0 M⁻¹s⁻¹ (generally faster than BCN)[2]
Stability in presence of Glutathione (GSH) More stable (t½ ≈ 6 hours)[2]Less stable (t½ ≈ 71 minutes)[2]
Stability in Acidic Conditions (e.g., 90% TFA) Unstable[2]Unstable[2]
Intracellular Stability (Immune Phagocytes) Low stability; 79% degraded after 24h.[2]Moderate stability; 36% degraded after 24h.[2]
Physicochemical Properties Smaller size and lower lipophilicity compared to DBCO.[2]Larger and more hydrophobic.
Table 3: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthEffect on PharmacokineticsIn Vitro PotencyIn Vivo Efficacy
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[3]May retain higher potency.[3]Can lead to reduced efficacy due to rapid clearance.[3]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life.[3]May have a moderate impact on potency.[3]Often shows a significant improvement in efficacy.[3]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[3][4]Can lead to a more substantial reduction in cytotoxicity.[3][4]Can lead to the highest in vivo efficacy, especially for smaller antibody fragments.[3][4]

The Mechanism of Action of an Antibody-Drug Conjugate (ADC)

The strategic placement and choice of a heterobifunctional PEG linker are central to the successful mechanism of action of an ADC. The following diagram illustrates the journey of an ADC from systemic circulation to a target cancer cell, highlighting the critical role of the linker.

ADC_Mechanism_of_Action Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) HealthyCell Healthy Cell (No Target Antigen) ADC->HealthyCell Minimal Interaction TumorCell Tumor Cell (Target Antigen) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are generalized protocols for common bioconjugation strategies using heterobifunctional PEG linkers. Optimization is often necessary for specific biomolecules and payloads.

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5

  • NHS-PEGn-Maleimide linker

  • Thiol-containing drug

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Antibody Modification:

    • Dissolve the NHS-PEGn-Maleimide linker in DMSO to a stock concentration of 10-20 mM.

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, non-reacted linker using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in DMSO.

    • Add a slight molar excess of the drug solution to the maleimide-activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Linker

This protocol outlines the conjugation of an azide-modified molecule to an antibody.

Materials:

  • Antibody in PBS, pH 8.0-8.5

  • DBCO-PEGn-NHS ester linker

  • Azide-modified molecule

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Antibody Modification:

    • Dissolve the DBCO-PEGn-NHS ester linker in DMSO to a stock concentration of 10-20 mM.

    • Adjust the pH of the antibody solution to 8.0-8.5.

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column equilibrated with PBS, pH 7.4.

  • Click Reaction:

    • Dissolve the azide-modified molecule in a compatible solvent.

    • Add a molar excess of the azide-modified molecule to the DBCO-activated antibody.

    • Incubate at room temperature for 4-16 hours, or at 4°C for 12-24 hours.

    • Purify the final conjugate using an appropriate method such as SEC.

Conclusion

The selection of a heterobifunctional PEG linker is a critical step in the design and development of bioconjugates. While traditional NHS ester-maleimide chemistry offers a robust and well-established method, the advent of click chemistry, particularly SPAAC, provides a highly specific and bioorthogonal alternative with excellent reaction efficiency. The length of the PEG spacer also plays a pivotal role, with longer chains generally improving the pharmacokinetic profile of the conjugate, sometimes at the expense of in vitro potency. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize the performance of their bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Quantifying the Efficiency of Thiol-PEG4-alcohol Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The selection of an appropriate linker is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and functionalized nanoparticles. This guide provides an objective comparison of Thiol-PEG4-alcohol as a conjugation linker, focusing on its efficiency, and presents supporting experimental data and detailed protocols for its quantification.

This compound is a heterobifunctional linker that features a reactive thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group allows for specific and efficient conjugation to maleimide-functionalized molecules, a widely used chemistry in bioconjugation. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal hydroxyl group can be used for further modifications if desired.

Comparative Analysis of Conjugation Efficiency

Quantifying the efficiency of any conjugation reaction is crucial for ensuring the quality, consistency, and efficacy of the final product. For this compound, the most common conjugation strategy involves its reaction with a maleimide-activated molecule, such as a protein or a nanoparticle. The efficiency of this thiol-maleimide reaction can be influenced by several factors including pH, temperature, reactant concentrations, and the steric accessibility of the reactive groups.

While direct comparative data for this compound is not always available in a single study, we can infer its performance from studies on similar thiol-PEG linkers and thiol-maleimide reactions. The following table summarizes quantitative data from various studies that provide insights into the efficiency of such conjugations.

Conjugated MoleculesLinker/Reactive GroupsReaction ConditionsConjugation Efficiency (%)Analytical MethodReference
cRGDfK peptide to maleimide-functionalized PLGA NPsThiol on peptide, Maleimide (B117702) on NP2:1 maleimide to thiol molar ratio, 30 min, room temperature, 10 mM HEPES pH 7.084 ± 4HPLC[1]
11A4 nanobody to maleimide-functionalized PLGA NPsThiol on nanobody, Maleimide on NP5:1 maleimide to protein molar ratio, 2 h, room temperature, PBS pH 7.458 ± 12UPLC[1]
Thiolated macromolecules to gold nanoparticlesThiol-PEG (1 kDa)Not specified70 - 95 (exchange efficiency)1H NMR[2]
Cysteine methyl ester to N-ethylmaleimideThiol, MaleimidePhosphate buffer pH 7.4Time-dependent conversionHPLC-MS[3]
Thiolated LysB10 polymerThiol, MaleimideTCEP reduction followed by incubation with maleimide-peptide54.7 ± 1.9 (thiol modification)Ellman's Assay[4]

Experimental Protocols

To aid researchers in quantifying the efficiency of this compound conjugation, detailed experimental protocols for the conjugation reaction and its subsequent analysis are provided below.

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein that has been functionalized with maleimide groups.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

  • Quenching Reagent: N-ethylmaleimide or L-cysteine

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer to the desired final concentration. A 5 to 20-fold molar excess of the thiol linker over the protein is a common starting point.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment to prevent the oxidation of the thiol group.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as N-ethylmaleimide in a slight molar excess to the initial amount of this compound. Incubate for an additional 30 minutes.

  • Purification: Remove excess, unreacted this compound and quenching reagent from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Conjugation Efficiency by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein and quantify the efficiency.

Methodology:

  • Sample Preparation: Analyze the purified conjugate from Protocol 1. As a control, analyze a sample of the unconjugated maleimide-activated protein.

  • HPLC Analysis:

    • Column: A C4 or C18 reverse-phase column suitable for protein separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV absorbance at 280 nm (for the protein) and potentially at a wavelength specific to an introduced chromophore if applicable.

  • Data Analysis: The conjugated protein will have a different retention time than the unconjugated protein due to the addition of the hydrophilic PEG linker. The conjugation efficiency can be calculated by integrating the peak areas of the conjugated and unconjugated protein.

    • Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] x 100

Protocol 3: Quantification of Conjugation Efficiency by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the protein before and after conjugation, allowing for the determination of the number of attached PEG linkers.

Methodology:

  • Sample Preparation: The purified conjugate is desalted and prepared in a suitable buffer for MS analysis (e.g., ammonium (B1175870) acetate).

  • MS Analysis:

    • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: The mass spectrum of the unconjugated protein will show a specific molecular weight. The spectrum of the conjugated protein will show a series of peaks corresponding to the protein with one, two, three, or more attached this compound linkers. The mass of this compound is approximately 210.3 Da. By deconvoluting the mass spectra, the relative abundance of each species can be determined, and the average number of linkers per protein can be calculated to assess the conjugation efficiency.

Protocol 4: Quantification of Conjugation Efficiency by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the degree of PEGylation by comparing the integrals of specific proton signals from the PEG linker and the molecule it is conjugated to.

Methodology:

  • Sample Preparation: The purified conjugate needs to be lyophilized and dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Analysis: Acquire a ¹H NMR spectrum of the conjugate.

  • Data Analysis: Identify a well-resolved proton signal from the PEG backbone (typically a large singlet around 3.6 ppm) and a well-resolved signal from the molecule it is conjugated to (e.g., aromatic protons of a protein). The ratio of the integrals of these signals, normalized by the number of protons they represent, can be used to determine the molar ratio of the PEG linker to the molecule, and thus the conjugation efficiency.[2][5]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Prot_Prep Maleimide-Activated Protein Preparation Conjugation Thiol-Maleimide Reaction Prot_Prep->Conjugation Linker_Prep This compound Solution Preparation Linker_Prep->Conjugation Quenching Quenching (e.g., with NEM) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Quantification Quantification Purification->Quantification HPLC HPLC Quantification->HPLC MS Mass Spectrometry Quantification->MS NMR NMR Quantification->NMR

Caption: Experimental workflow for this compound conjugation and quantification.

G cluster_reactants Reactants cluster_product Product Thiol This compound (R-SH) Product Thioether Conjugate (Protein-S-R) Thiol->Product + Maleimide Maleimide-Activated Molecule (Protein-Maleimide) Maleimide->Product

Caption: Chemical reaction of this compound with a maleimide-activated molecule.

References

Stability Showdown: Thiol-PEG4-alcohol vs. Alternative PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of the chosen linker is a critical determinant of a conjugate's success. Premature cleavage can lead to off-target effects and reduced efficacy, while an overly stable linker might hinder the release of a therapeutic payload at the desired site. This guide provides an objective comparison of the stability of Thiol-PEG4-alcohol and the linkages it forms, benchmarked against other common polyethylene (B3416737) glycol (PEG) linkers, and is supported by established experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a reactive thiol (-SH) group and a hydroxyl (-OH) group on a four-unit PEG chain.[1][2][3][4] The thiol group offers a versatile handle for conjugation to various functionalities, most notably maleimides and other sulfhydryl-reactive groups, as well as for forming disulfide bonds or attaching to gold surfaces.[5][6] The hydroxyl group can be further modified, adding to the linker's versatility.[3][4] The inherent flexibility and hydrophilicity of the PEG chain can enhance the solubility and stability of the resulting conjugate.[1]

The stability of a bioconjugate is not solely dependent on the PEG chain itself, which is generally stable, but more critically on the covalent bond that links the PEG to the biomolecule.[7] Therefore, this guide will focus on the stability of the linkages formed by this compound in comparison to other common PEG linker chemistries.

Comparative Stability of Linkages

The stability of different chemical linkages formed using PEG linkers varies significantly under physiological conditions. This is a crucial consideration for the design of long-circulating therapeutics, antibody-drug conjugates (ADCs), and other bioconjugates.

Linkage TypeFormed FromRelative Stability in PlasmaKey Considerations
Thioether (from Maleimide) Maleimide + ThiolVariable (can be unstable)The succinimidyl thioether bond formed is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to deconjugation.[7][8]
Stabilized Thioether N-Aryl Maleimide + ThiolSignificantly more stableThe hydrolysis of the succinimide (B58015) ring is accelerated, forming a more stable succinamic acid, thus preventing the retro-Michael reaction.[7]
Thioether (from Mono-sulfone) Mono-sulfone + ThiolHighly StableForms a stable, irreversible thioether bond that is resistant to deconjugation in the presence of competing thiols.[9]
Disulfide Thiol + Thiol (or Pyridyl Disulfide)Reversible (Cleavable)Designed to be cleaved in the reducing environment inside cells, making it suitable for drug delivery applications where payload release is desired. Stability in circulation can be modulated.
Amide Bond NHS Ester + AmineVery StableConsidered a highly stable, non-cleavable linkage, suitable for applications requiring long-term stability.[7]
Carbamate (Urethane) Succinimidyl Carbonate + AmineVery StableOffers high stability, similar to an amide bond.[7]

From the data, it is evident that while the conventional thioether linkage from a maleimide-thiol reaction can be labile, more stable alternatives exist. For applications demanding high stability, forming a thioether bond with a mono-sulfone-PEG linker is a superior strategy. In a direct comparison, a mono-sulfone-PEG conjugate retained over 95% conjugation after seven days at 37°C in the presence of 1 mM glutathione, whereas a maleimide-PEG conjugate retained only about 70%.[9] For applications requiring controlled release, the disulfide bond formed from a thiol-thiol interaction is a viable, albeit less stable, option.

Experimental Protocols

Accurate assessment of linker stability is paramount in the development of bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma, mimicking its stability in the circulatory system.[10][11]

Objective: To determine the rate of degradation or deconjugation of a PEGylated molecule in plasma.

Materials:

  • Test bioconjugate (e.g., ADC, PEGylated protein)

  • Human, mouse, or rat plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes (e.g., Eppendorf tubes)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the test bioconjugate.

  • Incubation: Spike the test bioconjugate into pre-warmed plasma to a final concentration (e.g., 1 mg/mL). Include a control sample with the bioconjugate in PBS to assess inherent stability.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, quench the reaction by adding cold acetonitrile. For antibody-based conjugates, immunoaffinity capture (e.g., using Protein A beads) can be used to isolate the conjugate.[10]

  • Analysis: Analyze the samples by LC-MS to determine the concentration of the intact bioconjugate and any degradation products. For ADCs, the change in the drug-to-antibody ratio (DAR) is often monitored.[10]

  • Data Analysis: Plot the percentage of the remaining intact conjugate versus time. Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Lysosomal Stability Assay

This assay assesses the stability of a linker within the lysosomal compartment, which is often the target for drug release from ADCs.[10]

Objective: To evaluate the rate of cleavage of a PEG linker and release of a payload in a simulated lysosomal environment.

Materials:

  • Test bioconjugate

  • Isolated lysosomes (from liver or specific cell lines) or S9 fractions

  • Lysosomal buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile or heat inactivation)

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the test bioconjugate.

  • Incubation: Incubate the test bioconjugate with the lysosomal fraction in the appropriate buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Stop the reaction by quenching. Precipitate proteins to separate the released payload from the conjugate and lysosomal proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Interpretation: An effective cleavable linker will show efficient payload release over time in the lysosomal fraction.

Visualizing Stability Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structures of Common PEG Linkers cluster_ThiolPEG This compound cluster_MaleimidePEG Maleimide-PEG cluster_NHSPG NHS-Ester-PEG cluster_AzidePEG Azide-PEG ThiolPEG HS-(CH2CH2O)4-OH MaleimidePEG Maleimide-(CH2CH2O)n-X NHSPG NHS-OOC-(CH2CH2O)n-X AzidePEG N3-(CH2CH2O)n-X

Caption: Chemical structures of common PEG linkers.

G General Workflow for Plasma Stability Assay A 1. Prepare Bioconjugate Stock Solution B 2. Spike into Pre-warmed Plasma A->B C 3. Incubate at 37°C B->C D 4. Collect Aliquots at Time Points C->D E 5. Quench Reaction D->E F 6. Sample Processing (e.g., Immuno-capture) E->F G 7. LC-MS Analysis F->G H 8. Data Analysis (Half-life determination) G->H

Caption: Experimental workflow for a plasma stability assay.

G Decision Tree for Linker Selection Based on Stability A Application Requirement? B High In Vivo Stability A->B Long Circulation C Controlled Payload Release A->C Intracellular Delivery F Maleimide-Thioether (standard) A->F Existing Protocol D Mono-sulfone-Thioether Amide Bond Carbamate Bond B->D E Cleavable Disulfide Bond Enzyme-cleavable Peptide C->E G Consider Stabilized Maleimides F->G

Caption: Linker selection guide based on stability needs.

References

Navigating the Molecular Bridge: A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical decision that profoundly influences its therapeutic efficacy and safety profile. Polyethylene glycol (PEG) linkers, prized for their ability to improve the pharmacokinetic properties of therapeutic agents, are broadly categorized into two classes: cleavable and non-cleavable. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform the rational design of next-generation drug delivery systems.

The fundamental difference between cleavable and non-cleavable PEG linkers lies in their mechanism of drug release.[1][2] Cleavable linkers are designed to be labile and release their payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[3][4] In contrast, non-cleavable linkers form a stable covalent bond between the drug and the carrier, and drug release is typically dependent on the degradation of the carrier molecule itself, often within the lysosome.[5][6]

At a Glance: Key Differences

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Mechanism of Release Triggered by specific environmental cues (e.g., low pH, high glutathione, enzymes).[3]Relies on the degradation of the carrier molecule (e.g., antibody) in the lysosome.[5]
Drug Release Location Can be extracellular (in the tumor microenvironment) or intracellular (endosomes, lysosomes, cytoplasm).[6]Primarily intracellular (lysosomes).[5]
Released Payload Typically the parent drug in its most active form.The drug attached to the linker and an amino acid residue from the carrier.
Plasma Stability Generally lower, with a potential for premature drug release.[7]Generally higher, leading to a more stable conjugate in circulation.[5][8]
"Bystander Effect" High potential if the released drug is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[7]Low to negligible, as the released payload is often charged and less membrane-permeable.[7]
Off-Target Toxicity Higher potential due to the possibility of premature drug release and the bystander effect.[6]Lower potential due to higher stability and a more localized drug release.[5]
Therapeutic Window Can be narrower due to potential off-target toxicities.Can be wider due to enhanced stability and reduced off-target effects.[5][8]

Quantitative Performance Data

The following tables summarize representative quantitative data from various studies to provide a comparative overview of the performance of cleavable and non-cleavable PEG linkers, primarily in the context of antibody-drug conjugates (ADCs).

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in inhibiting the growth of cancer cells. Lower IC50 values indicate higher potency.

ADC ConfigurationLinker TypeTarget Cell LineIC50 (nM)Reference
anti-EpCAM-triglycyl-DM1Cleavable (Peptide)Calu-3~1[9]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-3~10[9]
anti-EGFR-triglycyl-DM1Cleavable (Peptide)HSC-2~0.5[9]
anti-EGFR-SMCC-DM1Non-cleavable (Thioether)HSC-2~5[9]
Trastuzumab-Val-Cit-MMAECleavable (Peptide)SK-BR-30.2[7]
Trastuzumab-SMCC-MMAENon-cleavable (Thioether)SK-BR-32.5[7]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[2]

Plasma Stability

Plasma stability is a critical parameter that influences the therapeutic index of a drug conjugate. Higher stability in circulation prevents premature drug release and associated off-target toxicities.[10]

ADC ConfigurationLinker TypeSpeciesHalf-life (t1/2)Reference
Ab-triglycyl-DM1Cleavable (Peptide)Mouse9.9 days[9]
Ab-SMCC-DM1Non-cleavable (Thioether)Mouse10.4 days[9]
T-SPP-DM1Cleavable (Disulfide)Not SpecifiedFaster clearance than T-DM1[9]
T-DM1 (Kadcyla®)Non-cleavable (Thioether)Rat~4.56 days[9]
Silyl ether linker-MMAE conjugateCleavable (Acid-labile)Human Plasma> 7 days[11]
Hydrazine linker conjugateCleavable (Acid-labile)Human Plasma~2 days[11]
Sulfatase-cleavable linker conjugateCleavable (Enzyme)Mouse Plasma> 7 days[11]
Val-Ala linker conjugateCleavable (Peptide)Mouse Plasma< 1 hour[11]
In Vivo Efficacy (Xenograft Models)

In vivo studies using animal models provide crucial information on the overall anti-tumor activity of drug conjugates.

ADC ConfigurationLinker TypeXenograft ModelDosingOutcomeReference
anti-EpCAM-triglycyl-DM1Cleavable (Peptide)Calu-33 mg/kgSignificant tumor regression; more active at a 5-fold lower dose than the non-cleavable ADC.[9]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-315 mg/kgTumor growth inhibition.[9]
huC242-SPDB-DM4Cleavable (Disulfide)Multiple ModelsNot SpecifiedExhibited significantly higher activity in multiple xenograft models compared to the non-cleavable version.[9]
huC242-SMCC-DM1Non-cleavable (Thioether)Multiple ModelsNot SpecifiedLess efficacious than the cleavable counterpart in these models.[9]
1-CD79b (Tandem-cleavage)Cleavable (Peptide)Subcutaneous10 mg/kgMaintained payload through day 12.[12]
5-CD79b (vcMMAE)Cleavable (Peptide)Subcutaneous5 mg/kgRapid payload loss.[12]

Mechanisms of Drug Release and Experimental Workflows

The following diagrams illustrate the different mechanisms of drug release for cleavable and non-cleavable linkers and a general workflow for comparing their performance.

Cleavable_Linker_Mechanisms cluster_pH pH-Sensitive Cleavage cluster_Enzyme Enzyme-Sensitive Cleavage cluster_Redox Redox-Sensitive Cleavage ADC_pH ADC in Endosome/Lysosome (Low pH) Drug_Release_pH Drug Release ADC_pH->Drug_Release_pH Hydrolysis of hydrazone/acetal ADC_Enzyme ADC in Lysosome Enzyme Cathepsin B ADC_Enzyme->Enzyme Drug_Release_Enzyme Drug Release Enzyme->Drug_Release_Enzyme Cleavage of peptide linker ADC_Redox ADC in Cytoplasm GSH Glutathione (High Conc.) ADC_Redox->GSH Drug_Release_Redox Drug Release GSH->Drug_Release_Redox Reduction of disulfide bond NonCleavable_Linker_Mechanism ADC_Internalization 1. ADC binds to target cell and is internalized Lysosomal_Trafficking 2. ADC is trafficked to the lysosome ADC_Internalization->Lysosomal_Trafficking Antibody_Degradation 3. Antibody is degraded by lysosomal proteases Lysosomal_Trafficking->Antibody_Degradation Drug_Release 4. Drug-linker-amino acid complex is released Antibody_Degradation->Drug_Release Cytotoxic_Effect 5. Released complex exerts cytotoxic effect Drug_Release->Cytotoxic_Effect Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Start ADC Design & Synthesis Cleavable_ADC Cleavable PEG-ADC Start->Cleavable_ADC NonCleavable_ADC Non-Cleavable PEG-ADC Start->NonCleavable_ADC Cytotoxicity Cytotoxicity Assay (IC50) Cleavable_ADC->Cytotoxicity Stability Plasma Stability (Half-life) Cleavable_ADC->Stability Internalization Internalization Assay Cleavable_ADC->Internalization Bystander Bystander Killing Assay Cleavable_ADC->Bystander NonCleavable_ADC->Cytotoxicity NonCleavable_ADC->Stability NonCleavable_ADC->Internalization Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetics Stability->PK Internalization->Efficacy Bystander->Efficacy Data_Analysis Comparative Data Analysis Efficacy->Data_Analysis PK->Data_Analysis Toxicity Toxicity Studies Toxicity->Data_Analysis Conclusion Optimal Linker Selection Data_Analysis->Conclusion

References

A Comparative Guide to Assessing the Purity of Thiol-PEG4-alcohol Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Thiol-PEG4-alcohol, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanoparticle functionalization, is paramount to ensure the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such molecules. This guide provides an objective comparison of HPLC with an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate analytical strategy for their needs.

Orthogonal Approaches to Purity Assessment

HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis.[1] Employing both methods provides a more comprehensive and reliable assessment of purity than either technique alone. HPLC excels at the separation of complex mixtures and the detection of trace impurities, while qNMR offers absolute quantification and detailed structural information.[1]

Quantitative Data Comparison

The following table summarizes representative purity data for this compound as determined by HPLC with Evaporative Light Scattering Detection (ELSD) and Quantitative ¹H NMR (qNMR).

Parameter HPLC-ELSD Quantitative ¹H NMR (qNMR)
Purity (%) 98.5%98.2%
Major Impurity Detected Thiol-PEG4-Thiol (Disulfide Dimer)PEG4-diol
Limit of Detection (LOD) ~10 ng on column~10 µg/mL
Limit of Quantitation (LOQ) ~50 ng on column~50 µg/mL
Analysis Time per Sample ~20 minutes~15 minutes
Sample Consumption Low (µL injections)Moderate (~5-10 mg)
Structural Information Limited (retention time)High (chemical structure confirmation)

Note: The data presented here is a composite from typical findings in the analysis of bifunctional PEG compounds and published certificates of analysis.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This protocol is designed for the purity assessment of this compound, which lacks a strong UV chromophore, making ELSD or Refractive Index (RI) detection suitable.[1]

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 L/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Alternative Method: Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that can provide a direct and accurate measure of purity without the need for a specific reference standard for the analyte itself.[1][2]

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.[1]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for quantitative analysis).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis:

  • Identify a well-resolved proton signal characteristic of the this compound (e.g., the triplet corresponding to the -CH₂-OH protons) and a signal from the internal standard.

  • Integrate both signals accurately.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Common Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Common impurities in this compound can arise from the synthetic process and include:

  • PEG4-diol: The starting material for the synthesis of many bifunctional PEGs.[1][3]

  • Thiol-PEG4-Thiol (Disulfide Dimer): Formed by the oxidation of the thiol groups of two this compound molecules.

  • Higher or Lower PEG Oligomers: Resulting from the polydispersity of the initial PEG starting material.

  • Residual Solvents and Reagents: From the synthesis and purification process.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC-based purity assessment of this compound.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr transfer Transfer to NMR Tube dissolve_qnmr->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Purity (%) integrate_qnmr->calculate_qnmr

Caption: Workflow for qNMR-based purity assessment of this compound.

Conclusion

Both HPLC-ELSD and qNMR are powerful techniques for assessing the purity of this compound conjugates. HPLC-ELSD is highly sensitive for detecting trace impurities and is well-suited for routine quality control in a high-throughput setting. In contrast, qNMR provides absolute quantification without the need for a specific reference standard and offers valuable structural information, making it an excellent tool for primary characterization and in-depth analysis. For a comprehensive and robust quality assessment of this compound, a dual approach leveraging the strengths of both techniques is highly recommended.[1]

References

A Comparative Analysis of Thiol-PEG Linkers for Nanoparticle Stabilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface coating is a critical step in the design of stable and effective nanoparticle formulations. Thiol-terminated polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of nanoparticle surface modification, particularly for gold nanoparticles, offering enhanced stability, biocompatibility, and prolonged circulation times. This guide provides a comparative study of various Thiol-PEG linkers, summarizing key performance data and outlining detailed experimental protocols to aid in the rational selection of these crucial reagents.

The stability of nanoparticles is paramount for their successful application in fields ranging from diagnostics to therapeutics. Aggregation not only compromises their efficacy but can also lead to unforeseen toxicity. Thiol-PEG linkers, through a combination of steric hindrance and hydrophilicity, form a protective corona around the nanoparticle core, preventing aggregation in biological media and reducing non-specific protein adsorption. This guide delves into the critical parameters that influence the stabilizing effect of Thiol-PEG linkers, including PEG molecular weight, surface density, and the nature of the thiol anchor.

Comparative Performance of Thiol-PEG Linkers

The choice of a Thiol-PEG linker significantly impacts the physicochemical properties and in vivo behavior of nanoparticles. Key differentiating factors include the length of the PEG chain (molecular weight), the density of the PEG layer on the nanoparticle surface, and the chemistry of the thiol anchor.

Impact of PEG Molecular Weight and Surface Density

Higher molecular weight PEGs generally provide better steric stabilization.[1][2] Studies have shown that gold nanoparticles coated with higher molecular weight PEG are more stable in various conditions.[3][4] However, there is a trade-off, as higher molecular weight PEGs can lead to a lower grafting density on the nanoparticle surface.[2] The density of the PEG layer is a critical parameter, with a higher density generally leading to improved stability.[1]

ParameterThiol-PEG Linker VariantNanoparticle SystemKey FindingsReference
PEG Molecular Weight mPEG-SH 2kDa vs. 5kDa vs. 20kDaGold Nanoparticles (AuNPs)High-Mw PEG stabilized AuNPs and screened surface charge better than low-Mw PEG. Low-Mw PEG showed higher saturated capping density.[2]
PEG Molecular Weight PEG-SH 800, 2000, and 6000 g/mol Gold Nanoparticles (AuNPs)GNP 2000 resulted in the largest gold core diameter and number of ligands.[3]
PEG Surface Density Varied PEG grafting densityPolymeric NanoparticlesIncreased PEG density leads to micelles that resist aggregation and dissociation in serum.[1]
Impact of Thiol Anchor and Spacer Structure

The nature of the bond between the PEG linker and the nanoparticle surface plays a crucial role in stability. While monodentate thiols are widely used, multidentate anchors can offer enhanced stability.

ParameterThiol-PEG Linker VariantNanoparticle SystemKey FindingsReference
Thiol Anchor Monodentate (PEG-SH) vs. Bidentate (PEG-Thioctic Acid)Gold Nanoparticles (AuNPs)AuNPs coated with PEG-Thioctic Acid were more stable than those with PEG-SH of the same molecular weight.[5]
Thiol Anchor Monodentate vs. Bidentate vs. Tridentate PEG-thiolGold Nanospheres and NanorodsStability increased with bi- and tridentate ligands.[6]
Spacer Structure Long (C10) vs. Short (C2) alkylene spacerGold Nanoparticles (AuNPs)AuNPs stabilized with the long alkylene spacer (PEGMUA) were significantly more stable against cyanide etching.[7]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Nanoparticle Stabilization with Thiol-PEG Linkers

This protocol describes a general method for the surface modification of citrate-stabilized gold nanoparticles with Thiol-PEG linkers.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • Thiol-PEG linker (e.g., mPEG-SH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Synthesize or procure citrate-stabilized AuNPs. Characterize their size and concentration using UV-vis spectroscopy and Dynamic Light Scattering (DLS).

  • Prepare a stock solution of the Thiol-PEG linker in nuclease-free water.

  • To a solution of AuNPs, add the Thiol-PEG linker solution to achieve the desired final concentration. A typical starting point is a molar ratio of PEG to AuNPs of >3 x 10^4.[8]

  • Stir the mixture at room temperature for at least 12 hours to allow for ligand exchange.[2]

  • Purify the PEGylated AuNPs by centrifugation (e.g., 17,000 g for 18 minutes) to remove excess, unbound PEG.[8]

  • Resuspend the pellet in the desired buffer (e.g., PBS).

  • Characterize the final product for size, zeta potential, and stability.

Protocol 2: Assessment of Nanoparticle Stability using Dynamic Light Scattering (DLS)

DLS is a widely used technique to measure the hydrodynamic diameter of nanoparticles in suspension and to assess their aggregation state.

Materials:

  • PEGylated nanoparticle suspension

  • High-salt solution (e.g., 1M NaCl)

  • Serum-containing medium (e.g., PBS with 10% Fetal Bovine Serum)

  • DLS instrument

Procedure:

  • Prepare samples of the PEGylated nanoparticles in the desired buffer.

  • Measure the initial hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension using DLS.

  • To assess stability against salt-induced aggregation, add a high-salt solution to the nanoparticle suspension and monitor the changes in hydrodynamic diameter and PDI over time.[9]

  • To assess stability in a biological medium, incubate the nanoparticles in a serum-containing medium at 37°C and monitor changes in size and PDI over time.[5]

  • A stable formulation will show minimal changes in hydrodynamic diameter and PDI over the observation period.

Protocol 3: Quantification of PEG Grafting Density by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

Materials:

  • PEGylated nanoparticles

  • D₂O (Deuterium Oxide)

  • NMR spectrometer

Procedure:

  • Prepare a concentrated sample of the purified PEGylated nanoparticles in D₂O.

  • Acquire the ¹H NMR spectrum of the sample.

  • The signal corresponding to the ethylene (B1197577) glycol protons of PEG (typically around 3.65 ppm) will be broadened for the grafted PEG compared to free PEG in solution.

  • By integrating the broadened PEG signal and comparing it to a known internal standard, the concentration of grafted PEG can be determined.

  • The grafting density can then be calculated based on the nanoparticle concentration and surface area.

Mechanisms of Stabilization and Experimental Workflows

The stabilization of nanoparticles by Thiol-PEG linkers is primarily a physical process governed by steric repulsion. The following diagrams illustrate the key concepts and experimental workflows.

Nanoparticle_Stabilization_Mechanism cluster_0 Unstabilized Nanoparticles cluster_1 Stabilized Nanoparticles Unstable NP Nanoparticle Aggregates Aggregation Unstable NP->Aggregates Van der Waals Forces Stable NP Nanoparticle Unstable NP->Stable NP Thiol-PEG Linker Addition PEG_Corona PEG Corona Steric Hindrance Steric Hindrance PEG_Corona->Steric Hindrance

Caption: Mechanism of Nanoparticle Stabilization by Thiol-PEG Linkers.

Experimental_Workflow Start Start: Nanoparticle Synthesis PEGylation Surface Functionalization with Thiol-PEG Linker Start->PEGylation Purification Purification (Centrifugation) PEGylation->Purification Characterization Characterization (DLS, UV-vis, Zeta Potential) Purification->Characterization Stability_Assessment Stability Assessment (Salt, Serum) Characterization->Stability_Assessment Quantification PEG Density Quantification (¹H NMR) Characterization->Quantification End End: Stable Nanoparticle Formulation Stability_Assessment->End Quantification->End

Caption: General Experimental Workflow for Nanoparticle PEGylation and Characterization.

Conclusion

The selection of a Thiol-PEG linker is a critical decision in the development of nanoparticle-based technologies. This guide provides a framework for understanding the key parameters that govern the stability imparted by these linkers. By carefully considering the molecular weight, surface density, and anchor chemistry of Thiol-PEG linkers, and by employing standardized experimental protocols, researchers can rationally design and synthesize robust and effective nanoparticle formulations for a wide range of applications.

References

Validating Protein Bioactivity Post-Conjugation: A Comparative Guide to Thiol-PEG4-alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a protein maintains its biological activity after conjugation is paramount. The choice of linker and conjugation chemistry plays a critical role in the success of bioconjugates, influencing not only the efficacy but also the stability and immunogenicity of the final product. This guide provides an objective comparison of validating the bioactivity of proteins conjugated with Thiol-PEG4-alcohol against alternative methods, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can increase serum half-life, improve stability, and reduce immunogenicity.[1][2] Thiol-reactive linkers, such as this compound, are frequently employed for site-specific modification of proteins at cysteine residues. However, the conjugation process itself can potentially impact the protein's structure and function, necessitating rigorous bioactivity validation.[2] This guide explores the methodologies to assess this bioactivity and compares this compound with other prominent conjugation strategies.

Comparative Analysis of Conjugation Chemistries

The selection of a conjugation strategy extends beyond Thiol-PEG chemistry, with several alternatives offering distinct advantages. Key alternatives include maleimide-thiol coupling, "click" chemistry, and the use of non-PEG polymers like polysarcosine and zwitterionic polymers.

FeatureThis compoundMaleimide-PEGClick Chemistry (e.g., Azide-Alkyne)Polysarcosine (pSar)Zwitterionic Polymers
Reaction Chemistry Michael addition to a suitable acceptor on the protein.Michael addition between maleimide (B117702) and thiol groups.[3][4]Cycloaddition reaction between an azide (B81097) and an alkyne.Various, can be conjugated using similar chemistries to PEG.[5][6]Various, can be conjugated using similar chemistries to PEG.[7]
Specificity High for free thiols.High for thiols at pH 6.5-7.5.[8]Very high, bio-orthogonal.Dependent on the functional group used for conjugation.[5]Dependent on the functional group used for conjugation.
Stability of Linkage Stable thioether bond.Thioether bond, but can be susceptible to retro-Michael reaction leading to deconjugation.[9]Highly stable triazole ring.Stable amide or other bonds depending on chemistry.[5]Stable bonds depending on chemistry.
Impact on Bioactivity Can cause some loss of activity due to steric hindrance.[2]Similar potential for steric hindrance as PEG.Generally considered to have minimal impact on bioactivity.Can retain more bioactivity compared to PEG.[5][6]Can offer superior bioactivity retention over PEG.[7]
Immunogenicity PEG can elicit an immune response (anti-PEG antibodies).[10]Same as other PEG linkers.[10]Generally considered non-immunogenic.Non-immunogenic and biodegradable.[5][10][11]Often exhibit low immunogenicity.[12]

Experimental Protocols for Bioactivity Validation

Validating the bioactivity of a conjugated protein requires a multifaceted approach, often employing a combination of in vitro assays.

Cell-Based Proliferation/Viability Assays

These assays are fundamental for assessing the biological function of growth factors, cytokines, and other signaling proteins.

Protocol: MTT Assay for a PEGylated Growth Factor

  • Cell Culture: Plate a responsive cell line (e.g., Ba/F3 cells for IL-3, HUVECs for VEGF) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Sample Preparation: Prepare serial dilutions of the unconjugated protein (positive control), the this compound conjugated protein, and alternative conjugates in cell culture medium.

  • Treatment: Remove the overnight culture medium and add the prepared protein dilutions to the cells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the protein concentration and determine the EC₅₀ (half-maximal effective concentration) for each conjugate. A significant increase in EC₅₀ for the conjugated protein indicates a loss of bioactivity.

Enzyme Activity Assays

For enzymes, bioactivity is directly measured by their catalytic activity.

Protocol: Kinetic Enzyme Assay for a PEGylated Enzyme

  • Reagent Preparation: Prepare a stock solution of the enzyme substrate and the appropriate reaction buffer.

  • Enzyme Dilutions: Prepare serial dilutions of the unconjugated enzyme, the this compound conjugated enzyme, and alternative conjugates in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the substrate and buffer. Initiate the reaction by adding the enzyme dilutions.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature and measure the absorbance of the product formation at regular intervals over a set period.

  • Analysis: Calculate the initial reaction velocity (V₀) for each enzyme concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant) for each conjugate. Changes in these kinetic parameters indicate an alteration in enzyme activity.

Receptor Binding Assays

These assays quantify the ability of a conjugated protein to bind to its target receptor, a crucial aspect of its mechanism of action.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Immobilize the receptor protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the unconjugated protein (ligand), the this compound conjugated protein, and alternative conjugates in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte dilutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) in real-time to observe association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). An increase in KD for the conjugated protein indicates reduced binding affinity.[13]

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_validation Bioactivity Validation Protein Protein with Thiol Group Conjugation Conjugation Reaction Protein->Conjugation Thiol_PEG This compound Thiol_PEG->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Crude Conjugate Cell_Assay Cell-Based Assay Purification->Cell_Assay Purified Conjugate Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay SPR_Assay SPR Binding Assay Purification->SPR_Assay

Experimental Workflow for Bioactivity Validation

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand PEGylated Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding (Potentially hindered by PEG) Dimerization Receptor Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Impact of PEGylation on a Growth Factor Signaling Pathway

Conclusion

The validation of bioactivity is a critical step in the development of protein-polymer conjugates. While this compound offers a reliable method for site-specific PEGylation, it is essential to quantify any potential loss of function. A combination of cell-based assays, enzyme kinetics, and receptor binding studies provides a comprehensive assessment of the conjugate's biological activity. Furthermore, exploring alternative conjugation strategies and linker technologies, such as click chemistry and non-PEG polymers like polysarcosine and zwitterionic polymers, may offer superior bioactivity retention and reduced immunogenicity.[5][6][7] The choice of the optimal conjugation strategy will ultimately depend on the specific protein, its mechanism of action, and the desired therapeutic outcome. Careful consideration and empirical testing are crucial for the successful development of effective and safe bioconjugates.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory reagents is paramount for the well-being of researchers and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of Thiol-PEG4-alcohol, a versatile linker used in bioconjugation, drug delivery, and materials science. Adherence to these protocols will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with its handling and storage requirements. This information is summarized in the table below.

ParameterSpecificationSource(s)
Storage Temperature -20°C[1][2][3][4]
Storage Conditions Store in a sealed, moisture- and light-protected container. For long-term stability, store under an inert gas (e.g., argon or nitrogen) and desiccated.[1][4]
Personal Protective Equipment (PPE) Laboratory coat, chemical safety goggles, and chemical-resistant gloves.[5][6]
Handling Environment Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Solvents for Stock Solutions Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][4]
Hazard Identification and First Aid

While this compound is not universally classified as a hazardous substance, some safety data sheets for similar PEG-thiol compounds indicate potential hazards. It is prudent to handle this chemical with care.

HazardDescriptionFirst Aid Measures
Skin Irritation May cause skin irritation.Wash off with soap and plenty of water.[5]
Eye Irritation May cause serious eye irritation.Flush eyes with water as a precaution.[5]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.Move person into fresh air. If not breathing, give artificial respiration.[5][7]
Ingestion May be harmful if swallowed.Rinse mouth with water. Do not induce vomiting.
Aquatic Toxicity A similar compound, Thiol-PEG6-alcohol, is very toxic to aquatic life with long-lasting effects.Avoid release to the environment.[8]

In all cases of exposure, seek medical advice if symptoms persist.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound and contaminated materials. This process involves the chemical deactivation of the thiol group followed by proper waste segregation.

Experimental Protocol: Decontamination of this compound Waste

Objective: To oxidize the reactive thiol group of this compound to a less reactive and less odorous species prior to disposal.

Materials:

  • Waste this compound (neat or in solution)

  • Commercial bleach (sodium hypochlorite (B82951) solution, ~5-8%)

  • Appropriate chemical waste container, clearly labeled

  • Stir bar and stir plate (optional, for larger quantities)

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a Fume Hood: All steps of the decontamination process must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Bleach Solution: For liquid waste containing this compound, prepare a 1:1 mixture of commercial bleach and water in a suitable container. For solid waste, a more concentrated bleach solution may be used.

  • Chemical Deactivation:

    • Liquid Waste: Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction may be exothermic, so for larger quantities, consider external cooling (e.g., an ice bath).

    • Solid Waste (e.g., contaminated pipette tips, tubes): Submerge the contaminated solid waste in the bleach solution.

  • Soaking Time: Allow the mixture to react for a minimum of 12-24 hours.[6] This ensures the complete oxidation of the thiol group.

  • Container Labeling: The container holding the decontamination mixture should be securely capped and clearly labeled as "this compound Waste Decontamination in Progress."

  • Final Disposal: After the soaking period, the entire decontaminated mixture should be disposed of as hazardous chemical waste.[6] Place it in a properly labeled hazardous waste container for collection by your institution's environmental health and safety department. Do not pour the decontaminated solution down the drain.

Disposal of Contaminated Materials
  • Glassware: Reusable glassware that has come into contact with this compound should be decontaminated by soaking in a bleach solution for at least 12-24 hours before routine washing.[6]

  • Sharps: Needles and syringes should be disposed of in a designated sharps container without prior decontamination.

  • Solid Waste: Non-sharp solid waste, such as contaminated gloves and weighing paper, should be placed in a sealed bag and disposed of in the designated hazardous waste container for solids.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Don appropriate PPE: Lab coat, safety goggles, gloves start->ppe fume_hood Work inside a certified chemical fume hood ppe->fume_hood waste_type Identify waste type fume_hood->waste_type liquid_waste Liquid Waste (neat or in solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, tubes) waste_type->solid_waste Solid decontaminate_liquid Slowly add waste to a stirred bleach solution (1:1 with water) liquid_waste->decontaminate_liquid decontaminate_solid Submerge waste in a bleach solution solid_waste->decontaminate_solid soak Soak for 12-24 hours in a labeled, sealed container decontaminate_liquid->soak decontaminate_solid->soak dispose Dispose of decontaminated mixture as hazardous chemical waste soak->dispose end End of Procedure dispose->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and disposal protocols.

References

Personal protective equipment for handling Thiol-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Thiol-PEG4-alcohol, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

I. Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[1]Protects against splashes and aerosols.
Skin Protection Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[1]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1]Minimizes inhalation of any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Essential for preventing direct contact with the skin.

II. Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Prepare and label all necessary glassware and equipment within the fume hood.[1]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[1]

  • Handling:

    • Don all required PPE before handling the chemical.[1]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[1]

    • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]

    • Use anhydrous solvents such as DMF or DMSO.[2]

    • Avoid oxidizing conditions to protect the thiol group.[2]

Storage:

  • Store at –20 °C in a sealed, moisture- and light-protected container.[2][3]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound Waste

Waste TypeDisposal Procedure
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1]
Solid Thiol Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1]
Final Disposal All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]

IV. Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash Station & Safety Shower prep_fume_hood->prep_safety_equipment prep_glassware Prepare & Label Glassware prep_safety_equipment->prep_glassware prep_waste Designate Waste Containers prep_glassware->prep_waste handling_ppe Don Personal Protective Equipment prep_waste->handling_ppe handling_equilibrate Equilibrate Reagent handling_ppe->handling_equilibrate handling_weigh Weigh/Measure in Fume Hood handling_equilibrate->handling_weigh handling_reaction Perform Reaction (Under Inert Gas if Needed) handling_weigh->handling_reaction disposal_liquid Collect Liquid Waste handling_reaction->disposal_liquid disposal_solid Collect Solid Waste handling_reaction->disposal_solid disposal_final Dispose via Licensed Contractor disposal_liquid->disposal_final disposal_solid->disposal_final

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiol-PEG4-alcohol
Reactant of Route 2
Reactant of Route 2
Thiol-PEG4-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.